Peg(2000)-C-dmg
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H73NO8 |
|---|---|
Molecular Weight |
672.0 g/mol |
IUPAC Name |
[(2R)-3-[3-(2-methoxyethoxy)propylcarbamoyloxy]-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C38H73NO8/c1-4-6-8-10-12-14-16-18-20-22-24-27-36(40)45-33-35(34-46-38(42)39-29-26-30-44-32-31-43-3)47-37(41)28-25-23-21-19-17-15-13-11-9-7-5-2/h35H,4-34H2,1-3H3,(H,39,42)/t35-/m1/s1 |
InChI Key |
YWYMLVACUCXAEC-PGUFJCEWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to PEG(2000)-C-DMG: Structure and Applications in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of drug delivery, particularly for nucleic acid-based therapeutics, the design and synthesis of functional excipients are of paramount importance. Among these, PEGylated lipids play a crucial role in the formulation of lipid nanoparticles (LNPs), enhancing their stability, circulation time, and overall efficacy. This technical guide provides a comprehensive overview of 1,2-dimyristoyl-rac-glycero-3-carbamoylmethoxy-poly(ethylene glycol)-2000, commonly known as PEG(2000)-C-DMG. We will delve into its precise chemical structure, physicochemical properties, and its critical role in the formulation of LNPs for therapeutic applications.
Chemical Structure and Elucidation
This compound is a synthetic lipid conjugate that consists of three key components: a dimyristoyl-rac-glycerol (DMG) lipid anchor, a carbamate (B1207046) linker, and a polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of 2000 Daltons.
-
Dimyristoyl-rac-glycerol (DMG): This lipid moiety consists of a glycerol (B35011) backbone esterified with two myristic acid molecules, which are 14-carbon saturated fatty acids. This hydrophobic portion of the molecule serves as an anchor, embedding itself within the lipid bilayer of a nanoparticle.
-
Carbamate Linker (-C-): The "C" in this compound signifies a carbamate linkage (-O-C(=O)-NH-). This linker connects the glycerol backbone of the DMG to the PEG chain. The presence of this specific linker can influence the stability and release characteristics of the PEG shield from the LNP surface.
-
Polyethylene Glycol (PEG) 2000: The PEG chain is a hydrophilic polymer that forms a steric barrier on the surface of the LNP. This "stealth" layer reduces opsonization by plasma proteins, thereby minimizing clearance by the reticuloendothelial system (RES) and prolonging the circulation half-life of the nanoparticles. The "2000" denotes the average molecular weight of the PEG chain.
It is crucial to distinguish this compound from a similar but structurally different molecule, DMG-PEG 2000. In DMG-PEG 2000, the PEG chain is typically attached to the glycerol backbone via an ether linkage, lacking the carbamate group. This structural difference can impact the in vivo behavior and stability of the resulting LNPs.
Mandatory Visualization: Chemical Structure of this compound
Caption: Schematic representation of the this compound molecule.
Data Presentation: Physicochemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Chemical Name | 1,2-dimyristoyl-rac-glycero-3-carbamoylmethoxy-poly(ethylene glycol)-2000 | N/A |
| Synonyms | PEG2000-C-DMG, C-DMG-mPEG(2000) | [1] |
| CAS Number | 1019000-64-6 | N/A |
| Molecular Formula | C36H73NO5(C2H4O)n (where n is ~45) | [2] |
| Average Molecular Weight | ~2600 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in ethanol (B145695), DMSO, and chloroform | N/A |
Experimental Protocols
This compound is a critical component in the formulation of LNPs for the delivery of nucleic acids such as siRNA and mRNA. The following provides a detailed methodology for the preparation of siRNA-loaded LNPs using a microfluidic mixing technique.
Mandatory Visualization: LNP Formulation Workflow
Caption: Workflow for preparing siRNA-loaded lipid nanoparticles.
Preparation of Stock Solutions
-
Lipid Stock Solution (in Ethanol):
-
Individually dissolve the ionizable lipid (e.g., DLin-MC3-DMA), 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), cholesterol, and this compound in 200-proof ethanol to create individual stock solutions (e.g., 10-50 mg/mL). Gentle heating (up to 60°C) may be necessary for complete dissolution of some lipids.
-
From the individual stock solutions, prepare a mixed lipid stock solution with the desired molar ratio. A commonly used molar ratio for siRNA delivery is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:this compound).
-
-
siRNA Stock Solution (in Aqueous Buffer):
-
Dissolve the siRNA in a low pH buffer, such as 50 mM citrate buffer at pH 4.0, to a final concentration of 0.1-1 mg/mL. The acidic pH is crucial for the protonation of the ionizable lipid, facilitating its complexation with the negatively charged siRNA.
-
LNP Formulation via Microfluidic Mixing
Microfluidic mixing provides a reproducible method for LNP formulation with precise control over particle size.
-
System Setup: Prime a microfluidic mixing device (e.g., NanoAssemblr®) with ethanol and the aqueous buffer as per the manufacturer's instructions.
-
Mixing:
-
Load the lipid stock solution (in ethanol) and the siRNA stock solution (in aqueous buffer) into separate syringes.
-
Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol). These parameters are critical for controlling particle size and may require optimization.
-
Initiate the mixing process. The rapid mixing of the two phases leads to a change in solvent polarity, triggering the self-assembly of the lipids and the encapsulation of the siRNA into LNPs.
-
Downstream Processing
-
Dialysis:
-
Immediately after formation, the LNP solution is diluted with the low pH buffer.
-
The LNP solution is then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Perform dialysis for a sufficient duration (e.g., overnight at 4°C) with multiple buffer changes to ensure the removal of ethanol and the neutralization of the LNP solution.
-
-
Sterile Filtration and Storage:
-
Filter the final LNP formulation through a 0.22 µm sterile filter.
-
Store the sterile LNP solution at 4°C for short-term storage.
-
Characterization of LNPs
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured to assess the surface charge of the nanoparticles.
-
Encapsulation Efficiency: Determined using a fluorescent dye that binds to nucleic acids (e.g., RiboGreen® assay) to quantify the amount of encapsulated siRNA.
Conclusion
This compound is a well-defined and highly valuable PEGylated lipid for the formulation of lipid nanoparticles. Its distinct chemical structure, featuring a carbamate linker, contributes to the overall performance of LNPs in drug delivery applications. A thorough understanding of its properties and the methodologies for its use in LNP formulation, as detailed in this guide, is essential for researchers and scientists working to develop the next generation of nucleic acid-based therapeutics. The precise control over LNP characteristics afforded by techniques like microfluidic mixing, combined with the use of well-characterized components such as this compound, will continue to drive innovation in the field of nanomedicine.
References
The Pivotal Role of PEG(2000)-C-DMG in Lipid Nanoparticle (LNP) Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as the leading non-viral vector for the delivery of nucleic acid therapeutics, a prominence underscored by their critical role in the first approved siRNA drug, Onpattro® (patisiran), and the highly successful mRNA-based COVID-19 vaccines. The success of these delivery systems hinges on the precise formulation of their lipid components, typically comprising an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.
This technical guide provides an in-depth examination of the function of a specific PEGylated lipid, 1,2-dimyristoyl-rac-glycero-3-carbonylaminoethyl-ω-methoxypolyethylene glycol-2000 , commonly known as PEG(2000)-C-DMG . We will explore its structural significance, its multifaceted role during the LNP self-assembly process, its impact on the physicochemical properties of the final nanoparticle, and the critical implications for in vivo performance. This guide consolidates quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in the field of drug delivery.
The Structure and Function of this compound
This compound is an amphiphilic molecule composed of three key parts: a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a molecular weight of 2000 Daltons, a 1,2-dimyristoyl-sn-glycerol (B53044) (DMG) lipid anchor, and a carbamate (B1207046) linker.
-
Hydrophilic PEG Chain (PEG2000): This long, flexible, and hydrophilic polymer forms a steric barrier or "stealth" shield on the surface of the LNP.[1][2] This layer sterically hinders the adsorption of opsonin proteins from the bloodstream, thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS).[3] This "stealth" property significantly prolongs the circulation half-life of the LNP, allowing more time for it to reach its target tissue.[3][4]
-
DMG Lipid Anchor: The dimyristoyl (C14) lipid anchor is a crucial feature of this compound.[4] These two 14-carbon acyl chains embed within the lipid bilayer of the nanoparticle, anchoring the PEG chain to the surface.[5] The relatively short length of these C14 chains, compared to longer C18 chains found in lipids like DSPE-PEG, results in a weaker, less stable anchoring.[6] This characteristic is not a flaw but a critical design element that facilitates the rapid "shedding" of the PEG-lipid from the LNP surface in vivo.[5][7]
-
Carbamate Linker: This group connects the PEG chain to the DMG lipid anchor.
The primary role of this compound during LNP formation is to control particle size and prevent aggregation.[2][4] As the lipids self-assemble upon rapid mixing of an ethanolic lipid phase with an aqueous nucleic acid phase, the PEG-lipids accumulate on the particle surface. The hydrophilic PEG chains extend into the aqueous medium, creating a hydrated layer that sterically stabilizes the forming nanoparticles and prevents them from fusing, thus ensuring the formation of monodisperse particles within a desired size range.[2]
The "PEG Dilemma" and the Importance of Shedding
While PEGylation is essential for LNP stability and prolonged circulation, it also presents a challenge known as the "PEG Dilemma". The same steric shield that protects the LNP from the immune system can also hinder its interaction with target cells and interfere with the endosomal escape of the nucleic acid payload, ultimately reducing therapeutic efficacy.[1][6]
This is where the design of the DMG (C14) anchor becomes paramount. In the physiological environment, the less stably anchored this compound rapidly dissociates from the LNP surface.[4][7] This "PEG shedding" exposes the underlying lipid components of the nanoparticle, allowing for the adsorption of specific plasma proteins, such as Apolipoprotein E (ApoE).[5][8] The binding of ApoE is critical for receptor-mediated endocytosis, particularly in hepatocytes, which are the target for therapies like Onpattro.[4] The shedding process is significantly faster for C14 anchors like DMG compared to C18 anchors (e.g., DSPE), which remain associated with the LNP for much longer.[6] Studies have shown that the in vivo desorption rate for a C14 PEG-lipid is approximately 45% per hour, whereas for a C18 PEG-lipid, it is only 0.2% per hour.[6]
References
- 1. abpbio.com [abpbio.com]
- 2. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Time evolution of PEG-shedding and serum protein coronation determines the cell uptake kinetics and delivery of lipid n… [ouci.dntb.gov.ua]
The Pivotal Role of PEG(2000)-C-DMG in siRNA Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of small interfering RNA (siRNA) therapeutics has heralded a new era in precision medicine. However, the effective delivery of these molecules to their target cells remains a significant hurdle. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic siRNA delivery, and within their intricate composition, the PEGylated lipid component plays a critical, multifaceted role. This technical guide provides an in-depth exploration of the mechanism of action of 1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (PEG(2000)-C-DMG), a key excipient in many clinically advanced siRNA-LNP formulations.
The "PEG Dilemma" and the Unique Properties of this compound
Polyethylene glycol (PEG) is conjugated to a lipid anchor to form a PEG-lipid, which is incorporated into the outer leaflet of the LNP. This PEG layer provides a hydrophilic shield, offering several advantages during systemic circulation, including prevention of nanoparticle aggregation and reduction of opsonization and clearance by the mononuclear phagocyte system. This "stealth" property prolongs the circulation half-life of the LNP, increasing the probability of reaching the target tissue.
However, this protective layer also presents a challenge known as the "PEG dilemma". The dense PEG shield can sterically hinder the interaction of the LNP with target cell membranes, thereby impeding cellular uptake and subsequent endosomal escape, which are crucial for the siRNA to reach the cytoplasm and engage with the RNA-induced silencing complex (RISC).
This compound is instrumental in overcoming this dilemma due to the nature of its lipid anchor. The "DMG" portion refers to dimyristoyl-glycerol, which contains two C14 acyl chains. Compared to other commonly used PEG-lipids with longer acyl chains, such as DSPE-PEG (distearoyl-phosphatidylethanolamine) with C18 chains, the C14 anchor of this compound is less hydrophobic. This results in a faster dissociation, or "shedding," of the PEG-lipid from the LNP surface upon entering the bloodstream.[1][2][3] This transient PEGylation is a key design feature that balances the need for stability in circulation with the requirement for efficient cellular uptake and endosomal release at the target site.
Mechanism of Action: From Circulation to Cytosolic Delivery
The journey of an siRNA-LNP containing this compound from injection to target gene silencing is a multi-step process.
Systemic Circulation and PEG Shedding
Upon intravenous administration, the LNP is protected by the this compound shield, preventing aggregation and rapid clearance.[4] As the LNP circulates, the relatively weak hydrophobic interaction of the C14 lipid anchor leads to the gradual shedding of the PEG-lipid.[5] This de-shielding process exposes the underlying lipid components of the nanoparticle.
Opsonization and Liver Targeting
The shedding of this compound allows for the adsorption of plasma proteins, a process known as opsonization. A key protein that binds to the now-exposed LNP surface is Apolipoprotein E (ApoE). Hepatocytes, the primary cells of the liver, express high levels of the low-density lipoprotein receptor (LDLR), which recognizes and binds to ApoE. This interaction mediates the rapid and efficient endocytosis of the LNP into hepatocytes, making this compound-containing LNPs particularly well-suited for targeting liver-expressed genes.
Endocytosis and Endosomal Escape
Once inside the cell, the LNP is enclosed within an endosome. The endosomal compartment undergoes a maturation process, during which the internal pH gradually decreases from neutral to acidic. The LNP is formulated with an ionizable cationic lipid which has a pKa in the acidic range. In the acidic environment of the late endosome, the ionizable lipid becomes protonated, acquiring a positive charge. This positive charge facilitates the interaction of the LNP with the negatively charged lipids of the endosomal membrane, leading to membrane fusion and disruption. This process, known as endosomal escape, is a critical and often rate-limiting step in siRNA delivery. While this compound itself is not directly involved in membrane fusion, its shedding is a prerequisite for the ionizable lipid to be exposed and to mediate this crucial step. The released siRNA can then engage with the RISC in the cytoplasm to mediate target mRNA cleavage and gene silencing.
Quantitative Data
The following tables summarize key quantitative parameters for siRNA-LNP formulations containing this compound, compiled from various sources.
Table 1: Physicochemical Properties of this compound containing LNPs
| Parameter | Typical Value | Reference |
| Molar Ratio (ionizable lipid:DSPC:Cholesterol:this compound) | 50:10:38.5:1.5 | |
| Particle Size (Diameter) | 70 - 120 nm | |
| Polydispersity Index (PDI) | < 0.2 | |
| Zeta Potential (at neutral pH) | Near-neutral to slightly negative | |
| siRNA Encapsulation Efficiency | > 90% |
Table 2: In Vivo PEG Shedding Rates
| PEG-Lipid Anchor | Shedding Rate (%/hour) | Reference |
| C14 (DMG) | >45 | |
| C18 (DSPE) | 0.2 |
Experimental Protocols
LNP Formulation via Microfluidics
Microfluidic mixing is a reproducible method for the production of uniform LNPs.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
This compound
-
siRNA
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Protocol:
-
Prepare a lipid stock solution in ethanol containing the ionizable lipid, DSPC, cholesterol, and this compound at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare an aqueous solution of siRNA in citrate buffer (pH 4.0).
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the siRNA-aqueous solution into separate syringes.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
The rapid mixing of the two streams induces nanoprecipitation and self-assembly of the LNPs.
-
The resulting LNP suspension is collected and dialyzed against PBS (pH 7.4) to remove ethanol and unencapsulated siRNA.
Quantification of siRNA Encapsulation Efficiency
The RiboGreen assay is a common method to determine the amount of siRNA encapsulated within LNPs.
Materials:
-
LNP-siRNA formulation
-
Quant-iT RiboGreen RNA Assay Kit
-
Triton X-100 (2% solution)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Fluorometer
Protocol:
-
Prepare a standard curve of the siRNA of interest in TE buffer.
-
Dilute the LNP-siRNA formulation in TE buffer.
-
To measure total siRNA (encapsulated + free), add Triton X-100 to a sample of the diluted LNP suspension to lyse the nanoparticles and release the encapsulated siRNA.
-
To measure free siRNA, use a sample of the diluted LNP suspension without the addition of Triton X-100.
-
Add the RiboGreen reagent to the standards and the LNP samples (with and without Triton X-100).
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a fluorometer (excitation ~480 nm, emission ~520 nm).
-
Calculate the concentration of total and free siRNA from the standard curve.
-
The encapsulation efficiency is calculated as: ((Total siRNA - Free siRNA) / Total siRNA) * 100%.
Endosomal Escape Assay (Galectin-8 Recruitment)
This assay visualizes endosomal damage, which is indicative of endosomal escape, by monitoring the recruitment of galectin-8 to damaged endosomes.
Materials:
-
HeLa cells stably expressing a fluorescently tagged galectin-8 (e.g., YFP-Galectin-8).
-
LNP-siRNA formulation with a fluorescently labeled siRNA (e.g., AF647).
-
ApoE3
-
Live-cell imaging microscope (e.g., spinning-disk confocal).
Protocol:
-
Seed the YFP-Galectin-8 HeLa cells in a suitable imaging dish 24 hours before the experiment.
-
On the day of the experiment, prepare the LNP-siRNA-AF647 formulation in cell culture medium containing ApoE3.
-
Add the LNP solution to the cells and incubate for 1.5-2 hours at 37°C.
-
Wash the cells to remove free LNPs.
-
Image the cells using a live-cell imaging microscope.
-
Acquire time-lapse images to observe the colocalization of YFP-Galectin-8 puncta with siRNA-AF647 signals. The appearance of YFP-Galectin-8 puncta on endosomes containing siRNA indicates endosomal membrane damage and subsequent release of siRNA into the cytosol.
Visualizations
Caption: Mechanism of this compound LNP-mediated siRNA delivery.
Caption: Workflow for LNP-siRNA formulation and characterization.
Conclusion
This compound is a critical component in the successful formulation of siRNA-LNPs for in vivo delivery, particularly to the liver. Its key feature is the relatively short C14 lipid anchor, which allows for a "transient" PEG shield. This design cleverly resolves the "PEG dilemma" by providing stability in circulation while enabling rapid shedding of the PEG layer to facilitate ApoE-mediated uptake by hepatocytes and subsequent endosomal escape. A thorough understanding of the mechanism of action of this compound, as outlined in this guide, is essential for the rational design and optimization of next-generation siRNA delivery systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Polyethylene Glycol Lipid Desorption Rates on Pharmacokinetics and Pharmacodynamics of siRNA Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Function of PEG(2000)-C-DMG in mRNA Vaccine Formulations
This technical guide provides a comprehensive overview of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, commonly known as this compound or DMG-PEG 2000. It details its critical function in the formulation of lipid nanoparticles (LNPs) for mRNA vaccine delivery, summarizing key quantitative data, experimental protocols, and the underlying mechanisms of action.
Introduction to PEGylated Lipids in mRNA-LNP Formulations
Lipid nanoparticles (LNPs) have become the leading platform for delivering messenger RNA (mRNA) therapeutics, a success highlighted by the rapid development of COVID-19 vaccines.[1] These LNPs are typically composed of four key lipid components: an ionizable lipid for mRNA encapsulation and endosomal escape, a helper phospholipid (e.g., DSPC) for structural integrity, cholesterol to stabilize the lipid bilayer, and a PEGylated lipid.[2][3]
The PEGylated lipid, though present in the lowest molar ratio (typically 1-5%), is indispensable.[4][5] It plays a crucial role in controlling the nanoparticle's size and stability during formulation and influences its pharmacokinetic profile and biodistribution in vivo.[5][6] this compound is a clinically significant, short-chain PEG-lipid used in formulations like the Moderna COVID-19 vaccine (Spikevax) and the first approved siRNA therapeutic, Onpattro.[7][8] Its specific structure and properties are finely tuned to balance the competing demands of stability and efficient intracellular delivery.
Structure and Physicochemical Properties of this compound
This compound is an amphiphilic molecule, meaning it possesses both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties.[9] This duality is central to its function.
-
Hydrophilic Head: A methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of 2000 Daltons (Da). This long, flexible polymer chain is highly water-soluble and forms the outer surface of the LNP.[9]
-
Hydrophobic Anchor: A 1,2-dimyristoyl-rac-glycerol (B52915) (DMG) lipid moiety. The two 14-carbon (C14) myristoyl chains act as a hydrophobic anchor, embedding the molecule within the lipid bilayer of the nanoparticle.[9][10]
-
Linkage: The PEG chain and DMG anchor are connected. While some sources refer to a carbamate (B1207046) linkage in "this compound", the commonly used "DMG-PEG 2000" in vaccines like Moderna's is 1,2-dimyristoyl-rac-glycerol, methoxypolyethylene glycol.[11] This distinction in linkage can affect the rate of PEG shedding.
This amphiphilic structure allows this compound to position itself at the LNP-water interface, with the DMG anchor secured in the lipid core and the PEG chain extending into the aqueous environment.[9]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Name | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 | [9][12] |
| Synonyms | DMG-PEG 2000, PEG2000-DMG | |
| Molecular Formula | C122H242O50 (approximate, based on PEG average MW) | [12] |
| Average Molecular Weight | ~2509 g/mol | [9] |
| Appearance | White to off-white solid or viscous liquid | [9] |
| Solubility | Soluble in organic solvents (chloroform, methanol, DMSO), hot water | [9] |
Core Functions and Mechanism of Action
The role of this compound is multifaceted, influencing every stage of the LNP lifecycle from formulation to final mRNA expression.
LNP Formulation and Stability
During LNP formation, typically via rapid microfluidic mixing of a lipid-ethanol phase with an mRNA-aqueous buffer phase, the PEG-lipid is critical for controlling particle size.[13] The bulky, hydrophilic PEG chains create a steric barrier on the nanoparticle surface, preventing aggregation and ensuring the formation of small, homogenous LNPs, typically in the 80-100 nm range.[3][4][6] This colloidal stability is essential for storage and administration.[4]
The "PEG Dilemma": Balancing In Vivo Stability and Delivery
Once administered, the PEG-lipid presents a classic formulation challenge often called the "PEG dilemma".[4]
-
Stealth and Prolonged Circulation: The PEG chains form a dense hydration shell around the LNP. This layer sterically hinders the adsorption of opsonins (blood proteins), which would otherwise mark the LNP for rapid clearance by the mononuclear phagocyte system (MPS) in organs like the liver and spleen.[2][4] This "stealth" effect prolongs the systemic circulation time of the LNP.[4]
-
Steric Hindrance to Uptake: Conversely, this same protective PEG layer can inhibit the LNP's interaction with target cell membranes, impairing cellular uptake and the subsequent endosomal escape required for mRNA to reach the cytoplasm.[2][4]
The Role of the C14 Anchor and "PEG Shedding"
The solution to the PEG dilemma lies in the transient nature of the PEG shield, which is governed by the length of the lipid anchor. This compound features two C14 alkyl chains.[10] Compared to PEG-lipids with longer anchors (e.g., C18 in DSPE-PEG), the C14 anchor has a weaker interaction with the LNP core.[10][14]
This weaker anchoring allows the this compound to gradually dissociate, or "shed," from the LNP surface after administration.[7][14] This de-PEGylation is a crucial activation step. As the PEG shield is lost, the underlying LNP surface is exposed, allowing for the adsorption of endogenous proteins like Apolipoprotein E (ApoE).[15] The ApoE-coated LNP can then be recognized by receptors (such as the low-density lipoprotein receptor) on target cells, particularly hepatocytes in the liver, facilitating cellular uptake.[8][15]
Impact of Molar Content on Efficacy
The molar percentage of this compound in the formulation is a critical parameter that must be optimized. Studies show a bell-shaped relationship between PEG content and transfection efficiency.[2][16]
-
Low PEG Content (<1%): May lead to larger particle sizes, aggregation, and rapid clearance.
-
Optimal PEG Content (e.g., 1.5% in vitro): Provides a balance of stability and efficient cellular uptake.[2][16]
-
High PEG Content (>3-5%): Creates an overly dense PEG shield that excessively hinders cellular interactions, leading to reduced mRNA translation efficiency.[17] It can also significantly reduce the mRNA encapsulation efficiency during formulation.[17]
Interestingly, the optimal PEG concentration can differ between in vitro and in vivo models. For instance, one study found that 1.5% DMG-PEG2000 was optimal for in vitro transfection, while 5% resulted in the highest transgene expression in vivo, likely because the higher PEG content was needed to ensure sufficient circulation and bioavailability to reach the target tissue.[2][16]
Immunogenicity and Hypersensitivity
While long considered biologically inert, PEG is now known to be immunogenic. Pre-existing or vaccine-induced anti-PEG antibodies (IgM and IgG) can bind to the PEGylated surface of LNPs.[18] This can trigger an accelerated blood clearance (ABC) phenomenon upon subsequent doses, where the LNPs are rapidly cleared from circulation, reducing vaccine efficacy.[5][19] In rare instances, this immune response can lead to complement activation-related pseudoallergy (CARPA) or IgE-mediated anaphylactic reactions.[11][20] The Moderna vaccine (mRNA-1273), which contains DMG-PEG 2000, has been shown to induce anti-PEG antibodies in vaccinated individuals.[21][22] This has prompted research into alternative stealth polymers like poly(carboxybetaine) (PCB) to mitigate these risks.[23]
Quantitative Data Summary
Table 2: Representative LNP Formulation Molar Ratios
This table shows a typical molar ratio for formulating mRNA-LNPs using SM-102, a well-known ionizable lipid.
| Lipid Component | Molar Ratio (%) | Function | Reference |
| Ionizable Lipid (e.g., SM-102) | 50 | mRNA encapsulation, endosomal escape | [7] |
| Helper Lipid (e.g., DSPC) | 10 | Structural integrity | [7] |
| Cholesterol | 38.5 | LNP stability and fluidity | [7] |
| This compound | 1.5 | Size control, steric stability | [7] |
Table 3: Effect of this compound Molar % on LNP Characteristics
This table summarizes the general trends observed when varying the molar percentage of PEG-lipid in an LNP formulation.
| Molar % of PEG-Lipid | Particle Size (Z-average) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Transfection Efficiency |
| Low (~0.1-0.5%) | Tends to increase | Tends to increase | High | Sub-optimal |
| Optimal (~1.5-2%) | Controlled (~80-120 nm) | Low (<0.2) | High (>90%) | Peaks (Bell-shaped curve) |
| High (>3%) | May slightly increase | Remains low | Can decrease significantly | Decreases |
Data compiled from trends described in references[2],[17], and[10].
Key Experimental Protocols
Protocol 1: mRNA-LNP Formulation using Microfluidic Mixing
Objective: To formulate mRNA-loaded LNPs with controlled size and high encapsulation efficiency.
Methodology:
-
Preparation of Lipid Phase (Organic):
-
Dissolve the ionizable lipid (e.g., SM-102), helper lipid (e.g., DSPC), cholesterol, and this compound in absolute ethanol (B145695) to their final desired concentrations and molar ratios (e.g., 50:10:38.5:1.5).[7]
-
Vortex thoroughly to ensure complete dissolution and mixing.[24]
-
-
Preparation of mRNA Phase (Aqueous):
-
Dilute the mRNA transcript in a low pH buffer, typically 10-25 mM citrate (B86180) or acetate (B1210297) buffer at pH 4.0-5.4.[2][10] The acidic pH ensures the ionizable lipid becomes protonated and can electrostatically complex with the negatively charged mRNA backbone.
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., NanoAssemblr™ Ignite™).[7][25]
-
Pump the two solutions through the chip at a defined total flow rate (e.g., 10-12 mL/min) and flow rate ratio (typically 3:1 aqueous to organic).[1][13] The rapid, controlled mixing within the microchannels causes nanoprecipitation and self-assembly of the LNPs.[2]
-
-
Purification and Buffer Exchange:
-
The resulting LNP suspension is collected from the chip outlet.
-
Immediately dialyze the suspension against a neutral pH buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) for 12-24 hours using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH.[2] The pH increase neutralizes the surface charge of the LNPs.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter and store at 4°C for further use.[2]
-
Protocol 2: Physicochemical Characterization of LNPs
Objective: To determine the critical quality attributes of the formulated LNPs.
Methodologies:
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS).[3]
-
Procedure: Dilute a small aliquot of the LNP suspension in PBS (pH 7.4). Analyze using a DLS instrument (e.g., Malvern Zetasizer). The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to calculate the hydrodynamic diameter (Z-average size) and the PDI, which indicates the breadth of the size distribution.[13] A PDI < 0.3 is generally considered acceptable for uniform particle distribution.[10]
-
-
Zeta Potential Measurement:
-
Technique: Electrophoretic Light Scattering (ELS).[3]
-
Procedure: Using the same instrument as DLS, apply an electric field to the diluted LNP sample. The instrument measures the velocity of the particles, which is proportional to their surface charge (zeta potential). This is typically measured in a low ionic strength buffer to get a stable reading.
-
-
mRNA Encapsulation Efficiency (EE) Assessment:
-
Technique: RiboGreen® (or similar nucleic acid-binding dye) Assay.[13]
-
Procedure: a. Measure the total mRNA concentration by disrupting a sample of LNPs with a surfactant (e.g., 0.5% Triton™ X-100) and then adding the RiboGreen® dye. Measure the fluorescence. b. Measure the amount of unencapsulated (free) mRNA by adding the RiboGreen® dye to an intact LNP sample without surfactant. Measure the fluorescence. c. Calculate the EE using the formula: EE (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100.[13]
-
-
Morphological Analysis:
-
Technique: Cryogenic Transmission Electron Microscopy (Cryo-TEM).[26]
-
Procedure: A small volume of the LNP suspension is applied to a TEM grid, vitrified by plunge-freezing in liquid ethane, and then imaged under cryogenic conditions. This allows for the visualization of the LNP's morphology (e.g., spherical shape, core structure) in a near-native state.
-
Mandatory Visualizations
Caption: Self-assembly and structure of an mRNA lipid nanoparticle.
Caption: The "PEG Dilemma": Balancing circulation time and cellular uptake.
Caption: Experimental workflow for LNP formulation and characterization.
Conclusion
This compound is a masterfully designed excipient whose function is integral to the success of modern mRNA-LNP vaccines. Its primary roles are to control nanoparticle size during formulation and to provide a transient "stealth" shield in vivo. The specific choice of a C14 lipid anchor allows for a finely tuned balance between prolonged circulation and eventual "shedding," which is necessary to unmask the nanoparticle for cellular uptake. While its benefits are clear, the immunogenicity of PEG remains a significant consideration, driving ongoing research into next-generation stealth polymers to further improve the safety and efficacy of mRNA therapeutics for a broadening range of applications.
References
- 1. sartorius.com [sartorius.com]
- 2. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo [mdpi.com]
- 3. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 4. researchgate.net [researchgate.net]
- 5. helixbiotech.com [helixbiotech.com]
- 6. Degradable PEG-lipids for lipid nanoparticle mRNA formulation - American Chemical Society [acs.digitellinc.com]
- 7. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01846B [pubs.rsc.org]
- 9. Chemical Properties And Structural Analysis Of DMG-PEG 2000 [sinopeg.com]
- 10. mdpi.com [mdpi.com]
- 11. Anaphylactic reactions to mRNA COVID-19 vaccines: A call for further study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DMG-PEG 2000 - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mRNA-1273 but not BNT162b2 induces antibodies against polyethylene glycol (PEG) contained in mRNA-based vaccine formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Preparation and Characterization of Lipid Nanoparticles Co-loaded With DNA and Nitro-Oleic Acid [en.bio-protocol.org]
- 26. cheng.lab.westlake.edu.cn [cheng.lab.westlake.edu.cn]
Synthesis and Purification of PEG(2000)-C-DMG: An In-depth Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 with a carbamate (B1207046) linker (PEG(2000)-C-DMG). This critical PEGylated lipid is instrumental in the formulation of lipid nanoparticles (LNPs) for advanced drug delivery systems, particularly for mRNA-based therapeutics and vaccines. This document outlines detailed methodologies for its synthesis, purification, and characterization, tailored for research and development applications.
Introduction to this compound
This compound is a synthetic lipid consisting of a 1,2-dimyristoyl-rac-glycerol (B52915) (DMG) lipid anchor attached to a polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of 2000 Daltons via a stable carbamate linkage. In the context of LNPs, this compound plays a pivotal role in providing a hydrophilic corona that sterically stabilizes the nanoparticles, preventing their aggregation and reducing non-specific interactions with serum proteins. This "stealth" characteristic prolongs the circulation time of the LNPs in vivo, allowing for effective delivery of their therapeutic payload. The choice of the lipid anchor (DMG) and the length of the PEG chain are critical determinants of the LNP's stability, biodistribution, and the efficiency of cargo release.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of a reactive PEG derivative and its subsequent conjugation to a functionalized DMG lipid anchor. The following protocol describes a representative synthetic route.
Materials and Reagents
-
1,2-dimyristoyl-rac-glycerol (DMG)
-
Methoxy-PEG(2000)-succinimidyl carbonate (mPEG(2000)-SC)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether, anhydrous
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol (B129727), hexane, ethyl acetate)
Experimental Protocol
Step 1: Synthesis of N,N-dimethyl-N'-(1,2-dimyristoyl-rac-glycero-3-yl)propane-1,3-diamine (DMG-amine)
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2-dimyristoyl-rac-glycerol (1 equivalent) in anhydrous dichloromethane.
-
To this solution, add 3-dimethylaminopropylamine (1.2 equivalents) and a catalytic amount of a suitable coupling agent.
-
The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with a mild aqueous basic solution (e.g., saturated sodium bicarbonate) and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude DMG-amine.
-
The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure DMG-amine.
Step 2: Synthesis of this compound
-
In a separate reaction vessel under an inert atmosphere, dissolve the purified DMG-amine (1 equivalent) in anhydrous N,N-Dimethylformamide.
-
Add triethylamine (1.5 equivalents) to the solution to act as a base.
-
In a separate flask, dissolve methoxy-PEG(2000)-succinimidyl carbonate (mPEG(2000)-SC) (1.1 equivalents) in anhydrous DMF.
-
Slowly add the mPEG(2000)-SC solution to the DMG-amine solution with continuous stirring.
-
Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, the solvent is removed under high vacuum.
-
The crude product is then subjected to purification.
Synthesis Workflow Diagram
Purification of this compound
The purification of PEGylated lipids like this compound is a critical step to remove unreacted starting materials, by-products, and residual solvents. A multi-step purification strategy is often necessary to achieve the high purity required for pharmaceutical applications.
Purification Techniques
-
Silica Gel Column Chromatography: This is a common technique for the initial purification to remove the bulk of unreacted DMG-amine and other non-PEGylated impurities. A solvent system with a gradient of increasing polarity (e.g., methanol in dichloromethane) is typically employed. However, PEGylated compounds can exhibit tailing or streaking on silica gel, which can complicate the separation.
-
Size-Exclusion Chromatography (SEC): SEC is effective for separating molecules based on their size. It can be used to separate the higher molecular weight this compound from smaller unreacted starting materials and by-products.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for the final purification of PEGylated lipids. A C8 or C18 column can be used with a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water, often with an additive like formic acid or trifluoroacetic acid.
-
Diafiltration/Tangential Flow Filtration (TFF): For larger scale purifications, TFF can be an efficient method to remove low molecular weight impurities and for buffer exchange.
Experimental Protocol for Purification
-
Initial Purification by Silica Gel Chromatography:
-
The crude product from the synthesis is dissolved in a minimal amount of the starting mobile phase (e.g., 100% dichloromethane).
-
The solution is loaded onto a pre-equilibrated silica gel column.
-
The column is eluted with a gradient of methanol in dichloromethane (e.g., 0% to 20% methanol).
-
Fractions are collected and analyzed by TLC to identify those containing the desired product.
-
The product-containing fractions are combined, and the solvent is evaporated.
-
-
Final Purification by Preparative RP-HPLC:
-
The partially purified product is dissolved in the initial mobile phase of the HPLC system.
-
The solution is injected onto a preparative RP-HPLC column (e.g., C18).
-
A gradient elution is performed, for example, from 50% to 100% acetonitrile in water over 30 minutes.
-
The eluent is monitored by a UV detector (if the molecule has a chromophore) or an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD).
-
The fractions corresponding to the main product peak are collected.
-
The solvent is removed from the collected fractions by lyophilization or evaporation under reduced pressure to yield the highly pure this compound.
-
Purification Workflow Diagram
Characterization and Quality Control
Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized this compound.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure of the molecule. The integration of characteristic peaks of the DMG lipid tails and the PEG backbone can confirm the successful conjugation and provide information about the degree of PEGylation.
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS are used to determine the molecular weight distribution of the PEGylated lipid.
-
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): This method is highly sensitive for the quantitative analysis of non-volatile and semi-volatile compounds and is ideal for assessing the purity of this compound. It can detect and quantify impurities that may lack a UV chromophore.
Quantitative Data Summary
| Parameter | Typical Value/Range | Method of Analysis |
| Purity | > 95% (for research use) | HPLC-CAD, RP-HPLC |
| Average Molecular Weight (MW) | ~2500 - 2700 Da | MALDI-TOF MS |
| Polydispersity Index (PDI) | < 1.1 | MALDI-TOF MS, SEC |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in various organic solvents (e.g., DCM, Chloroform, Methanol) | Visual Inspection |
Note: The reaction yield for the synthesis of this compound can vary significantly depending on the specific reaction conditions, scale, and purification methods employed. Yields are typically reported after final purification.
Conclusion
The synthesis and purification of high-purity this compound are critical for the successful development of effective and safe LNP-based therapeutics. The methodologies outlined in this guide provide a robust framework for researchers to produce and characterize this essential PEGylated lipid for their research needs. Careful execution of the synthetic and purification steps, coupled with rigorous analytical characterization, will ensure the quality and consistency of the final product, which is paramount for reproducible in vitro and in vivo studies.
A Comprehensive Technical Guide to the Physicochemical Properties of PEG(2000)-C-DMG
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, commonly known as PEG(2000)-C-DMG or DMG-PEG 2000, is a synthetic PEGylated lipid that has become a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, including siRNA and mRNA vaccines.[1][2][3] Its amphiphilic nature, comprising a hydrophilic polyethylene (B3416737) glycol (PEG) chain and a hydrophobic dimyristoyl glycerol (B35011) (DMG) lipid anchor, allows it to spontaneously assemble into supramolecular structures and impart "stealth" characteristics to LNPs, enhancing their stability and circulation time in vivo.[2][4] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and insights into its role in cellular delivery.
Physicochemical Properties
The unique characteristics of this compound are central to its function in drug delivery systems. A summary of its key quantitative properties is presented below.
| Property | Value | References |
| Molecular Formula | C126H249NO52 (approximate) | [4] |
| Molecular Weight | ~2610.3 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Solubility | ||
| Dimethylformamide (DMF) | 25 mg/mL | [5] |
| Dimethyl sulfoxide (B87167) (DMSO) | 25 mg/mL | [5] |
| Ethanol | 10 mg/mL | [3][5] |
| Chloroform | 10 mg/mL | [3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [5] |
| Critical Micelle Concentration (CMC) | While a specific CMC for this compound is not readily available in the literature, a structurally similar PEGylated lipid, DSPE-PEG2000, has a CMC in the micromolar range (approximately 0.5-1.5 µM in buffer). It is anticipated that this compound exhibits a similarly low CMC. | [6][7] |
Experimental Protocols
Accurate characterization of this compound is essential for quality control and formulation development. The following are detailed methodologies for key experiments.
Synthesis of this compound
The synthesis of this compound involves the PEGylation of 1,2-dimyristoyl-rac-glycerol. A general workflow for this process is outlined below.
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
This method utilizes a fluorescent probe, such as pyrene (B120774), which exhibits changes in its fluorescence spectrum upon partitioning into micelles.
Materials:
-
This compound
-
Pyrene
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).
-
Prepare a series of aqueous solutions of this compound in PBS with varying concentrations.
-
Add a small aliquot of the pyrene stock solution to each this compound solution to achieve a final pyrene concentration in the micromolar range.
-
Incubate the solutions to allow for equilibration and solvent evaporation.
-
Measure the fluorescence emission spectra of each sample, with an excitation wavelength appropriate for pyrene (e.g., 334 nm).
-
Record the intensities of the first and third vibronic peaks (I1 and I3) of the pyrene emission spectrum.
-
Plot the ratio of the intensities (I1/I3) as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the inflection point of this plot, where a significant decrease in the I1/I3 ratio is observed, indicating the formation of micelles.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure and purity of this compound.[]
Sample Preparation:
-
Dissolve a few milligrams of this compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Key signals to identify include:
-
A large, sharp singlet around 3.64 ppm corresponding to the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-) of the PEG chain.
-
Signals in the aliphatic region corresponding to the myristoyl chains of the DMG anchor.
-
Signals corresponding to the glycerol backbone.
-
A singlet around 3.38 ppm for the methoxy (B1213986) (-OCH₃) terminal group of the PEG chain.
-
Molecular Weight Determination by Gel Permeation Chromatography (GPC)
GPC, also known as size exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume and is used to determine the molecular weight and polydispersity index (PDI) of polymers like this compound.[9][10]
Instrumentation:
-
GPC system equipped with a refractive index (RI) detector.
-
GPC column suitable for the molecular weight range of this compound.
Procedure:
-
Prepare a mobile phase, typically an organic solvent like tetrahydrofuran (B95107) (THF).
-
Dissolve the this compound sample in the mobile phase.
-
Calibrate the GPC system using a series of narrow molecular weight PEG standards.
-
Inject the this compound sample into the GPC system.
-
The retention time of the sample is compared to the calibration curve to determine its average molecular weight (Mw and Mn) and PDI (Mw/Mn).
Purity and Quantification by High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This method is suitable for the quantitative analysis of lipids that lack a UV chromophore.
Instrumentation:
-
HPLC system with a reversed-phase column (e.g., C18).
-
Charged Aerosol Detector (CAD).
Procedure:
-
Develop a suitable gradient elution method using a mobile phase typically consisting of a mixture of water, methanol, and/or acetonitrile (B52724) with additives like ammonium (B1175870) acetate.
-
Prepare a standard solution of this compound of known concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
The CAD provides a response that is proportional to the mass of the analyte, allowing for quantification by comparing the peak area of the sample to that of the standard.
Role in Cellular Delivery and Uptake
The primary function of this compound in LNPs is to provide a hydrophilic shield that reduces opsonization and clearance by the reticuloendothelial system, thereby prolonging circulation time. However, this PEG layer can also present a barrier to cellular uptake. The relatively short C14 acyl chains of the DMG anchor in this compound are thought to allow for a more rapid desorption of the PEG-lipid from the LNP surface compared to PEGylated lipids with longer acyl chains (e.g., DSPE-PEG2000 with C18 chains).[4] This "PEG-shedding" exposes the underlying lipids of the LNP, facilitating interaction with cell membranes and subsequent cellular uptake.
The cellular uptake of LNPs is a complex process that generally occurs via endocytosis. The specific pathway can be influenced by the properties of the LNP and the cell type.
Once inside the cell, the LNP is trafficked into endosomes. The acidic environment of the late endosome is thought to protonate ionizable lipids within the LNP core, leading to destabilization of the endosomal membrane and subsequent release of the nucleic acid payload into the cytoplasm.[7] This process of endosomal escape is critical for the therapeutic efficacy of the encapsulated drug.
Conclusion
This compound is a meticulously designed lipid excipient with well-defined physicochemical properties that are instrumental to its function in advanced drug delivery systems. Its ability to confer stability to lipid nanoparticles while allowing for efficient cellular uptake and payload release underscores its importance in the development of next-generation nucleic acid therapies. The experimental protocols outlined in this guide provide a framework for the robust characterization of this critical component, ensuring the quality and efficacy of LNP-based therapeutics.
References
- 1. DMG-PEG 2000 - Wikipedia [en.wikipedia.org]
- 2. crodapharma.com [crodapharma.com]
- 3. DMG-PEG 2000 (CAS 160743-62-4): R&D Systems [rndsystems.com]
- 4. Chemical Properties And Structural Analysis Of DMG-PEG 2000 [sinopeg.com]
- 5. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of PEG(2000)-c-DMG
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a critical examination of the solubility and stability of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG(2000)-c-DMG), a pivotal PEGylated lipid in the formulation of lipid nanoparticles (LNPs) for advanced drug delivery systems, including siRNA and mRNA-based therapeutics. Understanding the physicochemical properties of this crucial excipient is paramount for the rational design, development, and manufacturing of safe and effective nanomedicines.
Executive Summary
This compound plays an indispensable role in modern drug delivery, primarily by providing a hydrophilic shield to LNPs, which enhances their stability and prolongs their circulation time in the bloodstream.[1] The solubility of this compound in various solvents is a critical parameter during the LNP formulation process, influencing the homogeneity and quality of the final product. Concurrently, its stability under different storage and physiological conditions directly impacts the shelf-life and in vivo performance of the therapeutic agent. This guide offers a detailed analysis of these properties, supported by quantitative data, experimental protocols, and visual workflows to aid researchers in optimizing their LNP formulations.
Solubility Profile of this compound
The solubility of this compound is dictated by its amphiphilic nature, possessing both a hydrophilic polyethylene (B3416737) glycol chain and a hydrophobic dimyristoyl glycerol (B35011) lipid anchor.[2] This structure allows for its dissolution in a range of organic solvents and limited solubility in aqueous solutions. The choice of solvent is a crucial first step in the preparation of the lipid mixture for LNP synthesis.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that solubility can be influenced by factors such as temperature and the purity of both the lipid and the solvent.
| Solvent | Concentration | Temperature | Notes | Source(s) |
| Ethanol (B145695) (EtOH) | > 10 mg/mL | Room Temperature | Commonly used for LNP formulation.[3] | |
| Methanol (MeOH) | > 20 mg/mL | Room Temperature | - | |
| Chloroform | 10 mg/mL | Room Temperature | Soluble. | |
| Chloroform:Methanol (9:1 v/v) | 5 mg/mL | Room Temperature | Soluble. | [4] |
| Dimethylformamide (DMF) | ~1 mg/mL | Room Temperature | - | [5] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Room Temperature | Hygroscopic nature of DMSO can impact solubility.[5][6] | [5][6] |
| Water | 16.67 mg/mL | Requires sonication. Forms micelles in aqueous solutions.[6][7][8] | [6][7][8] |
Note: The qualitative term "soluble" indicates that the substance dissolves to a concentration suitable for typical laboratory applications, though a precise value was not provided in the cited source.
Factors Influencing Solubility
Several factors can affect the solubility of this compound:
-
Temperature: Generally, increasing the temperature can enhance the solubility of lipids. For instance, dissolving this compound in water or ethanol may be facilitated by gentle heating up to 50°C.[7][8]
-
Solvent Polarity: As an amphiphilic molecule, the choice of solvent and its polarity is critical. While it is soluble in several organic solvents, its behavior in aqueous solutions is characterized by the formation of micelles above its critical micelle concentration.[2]
-
Purity: The presence of impurities in either the this compound or the solvent can alter its solubility characteristics.
Stability of this compound
The stability of this compound is a critical attribute that influences the shelf-life of both the raw material and the final LNP formulation. Degradation can compromise the physical and chemical integrity of the LNPs, potentially affecting their efficacy and safety.
Degradation Pathways
The primary degradation pathways for PEGylated lipids like this compound include hydrolysis and oxidation.
-
Hydrolysis: The ester linkages connecting the myristoyl fatty acid chains to the glycerol backbone are susceptible to acid- and base-catalyzed hydrolysis.[2][9] This process leads to the formation of free fatty acids and PEGylated glycerol. In an in vivo context, this hydrolysis can be enzyme-mediated and is considered a mechanism for the shedding of the PEG coat from the LNP surface, which can be advantageous for cellular uptake and drug release.[2]
-
Oxidation: The polyethylene glycol chain can undergo oxidative degradation, particularly in the presence of oxygen, heat, and transition metals.[10][11] This can lead to chain scission and the formation of various byproducts, including aldehydes and ketones.
Factors Influencing Stability
-
Temperature: Elevated temperatures can accelerate both hydrolysis and oxidative degradation.[12] For long-term storage, this compound should be stored at -20°C.[5]
-
pH: The rate of hydrolysis of the ester bonds is pH-dependent. Both acidic and basic conditions can promote degradation.[9]
-
Light: Exposure to light, particularly UV radiation, can initiate photodegradation.[13][14] It is recommended to store this compound protected from light.
-
Oxygen: The presence of oxygen is a key factor in the oxidative degradation of the PEG chain.[10][11] Storing under an inert gas can mitigate this.
Storage Recommendations
Based on the available data, the following storage conditions are recommended for this compound:
| Condition | Recommendation | Rationale | Source(s) |
| Temperature | -20°C or below | To minimize hydrolysis and oxidative degradation. | [5][15] |
| Atmosphere | Store under an inert gas (e.g., argon) | To prevent oxidative degradation. | [5] |
| Light | Protect from light | To prevent photodegradation. | [13][14] |
| Form | Store as a dry solid | To minimize hydrolysis. | [5][15] |
When stored as a solid at -20°C, this compound is reported to be stable for at least four years.[5][15] Stock solutions should also be stored at -20°C.
Experimental Protocols
The following sections provide detailed methodologies for the determination of solubility and stability of this compound.
Protocol for Solubility Determination
This protocol outlines a method for determining the saturation solubility of this compound in a given solvent using the shake-flask method, followed by quantification.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., ethanol, water, buffer)
-
Scintillation vials or sealed glass tubes
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC with a suitable detector (e.g., Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD))
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in the temperature-controlled orbital shaker. Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-CAD or HPLC-ELSD method to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.
Protocol for Stability-Indicating HPLC Assay
This protocol describes a stability-indicating HPLC method using a Charged Aerosol Detector (CAD) to assess the degradation of this compound under various stress conditions. This method is adapted from a validated assay for a similar PEGylated phospholipid.[1][16][17]
Objective: To develop and validate an HPLC method capable of separating intact this compound from its degradation products and to evaluate its stability under stress conditions.
Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, and column oven
-
Charged Aerosol Detector (CAD)
-
A suitable reversed-phase HPLC column (e.g., a C18 or a pentafluorophenyl (PFP) column)[1][16][17]
-
This compound reference standard
-
Mobile phase A: Water with 0.0025% formic acid
-
Mobile phase B: Methanol:Acetonitrile (60:40 v/v)
-
Stressing agents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide
-
UV chamber for photostability testing
-
Oven for thermal stress testing
Chromatographic Conditions (starting point, to be optimized):
-
Column: Hypersil Gold™ PFP (150 mm × 4.6 mm, 3.0 µm)
-
Mobile Phase A: 0.0025% Formic acid in Water:Methanol (80:20 v/v)
-
Mobile Phase B: Methanol:Acetonitrile (60:40 v/v)
-
Gradient: A suitable gradient to separate the parent compound from its degradants.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Detector: CAD
Procedure:
-
Method Development and Validation: Develop an HPLC method that provides good resolution between the peak for intact this compound and any potential degradation products. Validate the method for specificity, linearity, precision, accuracy, and sensitivity according to ICH guidelines.
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Prepare solutions of this compound in dilute HCl and NaOH and incubate at an elevated temperature (e.g., 60°C).
-
Oxidation: Prepare a solution in dilute H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Store solid this compound and a solution of it at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose a solution of this compound to UV light according to ICH guidelines.
-
-
Sample Analysis: At various time points during the stress testing, withdraw samples, neutralize if necessary, and analyze using the validated HPLC-CAD method.
-
Data Analysis: Quantify the amount of remaining intact this compound and identify the formation of degradation products by observing new peaks in the chromatogram. The peak area of the parent compound will decrease as degradation proceeds.
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes related to the use of this compound.
Lipid Nanoparticle Formulation Workflow
Caption: A generalized workflow for the formulation of lipid nanoparticles (LNPs) incorporating this compound.
Stability Testing Logical Flow
Caption: A logical flowchart for conducting a forced degradation study to assess the stability of this compound.
Conclusion
A thorough understanding of the solubility and stability of this compound is fundamental to the successful development of LNP-based therapeutics. This guide provides a consolidated resource of quantitative data and detailed experimental protocols to assist researchers in this endeavor. The solubility of this compound in common organic solvents facilitates its incorporation into LNP formulations, while its stability profile, characterized by susceptibility to hydrolysis and oxidation, underscores the importance of appropriate storage and handling conditions. The provided experimental protocols offer a framework for the systematic evaluation of these critical physicochemical properties, enabling the development of robust and reliable drug delivery systems. As the field of nanomedicine continues to evolve, a continued investigation into the properties of key excipients like this compound will be essential for innovation and the translation of novel therapies from the laboratory to the clinic.
References
- 1. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Properties And Structural Analysis Of DMG-PEG 2000 [sinopeg.com]
- 3. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scienceopen.com [scienceopen.com]
- 9. Effects of phospholipid hydrolysis on the aggregate structure in DPPC/DSPE-PEG2000 liposome preparations after gel to liquid crystalline phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.korea.ac.kr [pure.korea.ac.kr]
- 11. conservationphysics.org [conservationphysics.org]
- 12. researchgate.net [researchgate.net]
- 13. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection [mdpi.com]
- 14. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. researchgate.net [researchgate.net]
The Development of PEG(2000)-C-DMG: A Technical Guide for Drug Delivery Applications
Introduction
PEG(2000)-C-DMG, chemically known as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, is a pivotal excipient in the field of drug delivery, particularly for nucleic acid therapeutics. This synthetic PEGylated lipid has been instrumental in the success of lipid nanoparticle (LNP) formulations, most notably in the Moderna COVID-19 mRNA vaccine. Its unique properties allow for the stabilization of LNPs, shielding them from the immune system and extending their circulation time, thereby enhancing the delivery of their therapeutic payload to target cells. This technical guide provides a comprehensive overview of the key publications, experimental protocols, and quantitative data related to the development and application of this compound for researchers, scientists, and drug development professionals.
Physicochemical Properties and Role in Lipid Nanoparticles
This compound is a synthetic lipid created by attaching a polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of 2000 Daltons to a 1,2-dimyristoyl-rac-glycerol (B52915) (DMG) lipid anchor. This amphiphilic structure, with a hydrophilic PEG chain and a hydrophobic lipid tail, is crucial for its function in LNP formulations. When incorporated into the lipid bilayer of a nanoparticle, the hydrophobic DMG portion anchors the molecule within the particle, while the hydrophilic PEG chain forms a "stealth" layer on the surface. This PEG layer sterically hinders the binding of opsonins, proteins that mark nanoparticles for clearance by the immune system, thereby prolonging the circulation half-life of the LNPs and increasing the likelihood of reaching their target tissue.
Commercially available this compound is typically a white to off-white solid with good solubility in organic solvents like chloroform (B151607) and methanol (B129727). While specific details of its initial synthesis are proprietary and often found within patents, the general principle involves the covalent linkage of a methoxy-terminated PEG chain to the glycerol (B35011) backbone of DMG. The purity of commercially available batches of DMG-PEG 2000 has been reported to exceed 98.5%.
Key Quantitative Data in LNP Formulations
The following tables summarize quantitative data from various studies on the formulation and characterization of lipid nanoparticles incorporating this compound or similar PEGylated lipids.
Table 1: Molar Ratios of Lipids in LNP Formulations
| Ionizable Lipid | Helper Lipid | Cholesterol | This compound | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | Reference |
| DLin-MC3-DMA | DSPC | Cholesterol | PEG-DMG | 50:10:38.5:1.5 | [1] |
| SM-102 | DSPC | Cholesterol | DMG-PEG 2000 | 50:10:38.5:1.5 | [2] |
| C12-200 | DSPC | Cholesterol | DMG-PEG2000 | 50:10:38.5:1.5 | [2] |
| Proprietary | DOPE | Cholesterol | DMG-PEG2000 | 50:10:38.5:1.5 | [2] |
Table 2: Physicochemical Characterization of LNPs
| LNP Formulation (Lipids) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DLin-MC3-DMA/DSPC/Chol/PEG-DMG | 80-100 | < 0.1 | -3 to +3 | > 90 | [1] |
| SM-102/DSPC/Chol/DMG-PEG 2000 | ~80 | ~0.05 | Near-neutral | > 90 | [2] |
| C12-200/DSPC/Chol/DMG-PEG2000 | ~90 | ~0.06 | Near-neutral | > 90 | [2] |
| Proprietary/DOPE/Chol/DMG-PEG2000 | ~85 | ~0.05 | Near-neutral | > 90 | [2] |
Experimental Protocols
General Synthesis of PEG-Diacylglycerol Conjugates
Materials:
-
mPEG2000-succinimidyl succinate (B1194679) (mPEG-SS)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of mPEG2000: Carboxylated mPEG2000 is activated with a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), and N-hydroxysuccinimide (NHS) in an anhydrous organic solvent like DCM to form mPEG2000-succinimidyl succinate (mPEG-SS).
-
Conjugation Reaction: 1,2-dipalmitoyl-sn-glycerol is dissolved in a mixture of DCM and DMF. An excess of triethylamine is added as a base. The mPEG-SS solution is then added dropwise to the glycerol solution with constant stirring at room temperature. The reaction is typically allowed to proceed for 24-48 hours.
-
Purification: The reaction mixture is concentrated under reduced pressure. The resulting residue is then purified using silica gel column chromatography with a gradient of methanol in chloroform to isolate the PEG-dipalmitoylglycerol conjugate.
-
Characterization: The final product is characterized by ¹H NMR spectroscopy to confirm the structure and purity. The molecular weight distribution can be analyzed by gel permeation chromatography (GPC).
Note: The yield and purity of the final product are dependent on the specific reaction conditions and purification methods employed. Purity of over 95% is typically targeted for pharmaceutical applications.
Formulation of Lipid Nanoparticles by Microfluidic Mixing
A widely used method for producing uniform LNPs is through microfluidic mixing. The following is a general protocol for the formulation of LNPs containing this compound.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
This compound
-
Nucleic acid (mRNA or siRNA) in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Lipid Solution: The ionizable lipid, DSPC, cholesterol, and this compound are dissolved in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5) to a final total lipid concentration of approximately 10-20 mg/mL.
-
Preparation of Nucleic Acid Solution: The mRNA or siRNA is dissolved in the aqueous buffer to a specific concentration (e.g., 0.2 mg/mL).
-
Microfluidic Mixing: The lipid-ethanol solution and the nucleic acid-aqueous solution are loaded into separate syringes and placed on the syringe pumps of the microfluidic device. The two solutions are then mixed at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol) and total flow rate (e.g., 12 mL/min). The rapid mixing within the microfluidic cartridge leads to the self-assembly of the LNPs with the nucleic acid encapsulated.
-
Purification and Buffer Exchange: The resulting LNP dispersion is collected and immediately dialyzed against PBS (pH 7.4) overnight at 4°C using dialysis cassettes to remove the ethanol and unencapsulated nucleic acid.
-
Characterization: The final LNP formulation is characterized for particle size and polydispersity index (PDI) using dynamic light scattering (DLS), zeta potential, and nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
Signaling Pathways and Experimental Workflows
The delivery of nucleic acids via this compound-containing LNPs can modulate specific cellular signaling pathways. Below are diagrams generated using the DOT language to visualize these processes.
mRNA Vaccine Mechanism of Action
LNP-encapsulated mRNA vaccines are potent activators of the immune system. The LNP itself can act as an adjuvant, stimulating innate immune pathways.
Caption: Cellular mechanism of an mRNA vaccine delivered by a lipid nanoparticle.
siRNA-mediated Silencing of PD-L1
LNPs can deliver small interfering RNA (siRNA) to silence specific genes, such as PD-L1, a key immune checkpoint protein.
Caption: Mechanism of PD-L1 silencing by siRNA delivered via lipid nanoparticles.
Experimental Workflow for LNP Development and Evaluation
The development of LNP-based therapeutics follows a structured workflow from formulation to in vivo testing.
Caption: A typical experimental workflow for the development of lipid nanoparticles.
Conclusion
This compound has established itself as a critical component in the advanced delivery of nucleic acid-based therapeutics. Its ability to confer stability and stealth properties to lipid nanoparticles has been a key factor in the clinical success of mRNA vaccines and holds immense promise for the future of gene therapy and personalized medicine. The data and protocols summarized in this guide provide a foundational understanding for researchers and developers working to harness the potential of this versatile PEGylated lipid in novel drug delivery systems. Further research into the nuances of its interactions with the biological environment will continue to refine and improve the efficacy and safety of LNP-based therapies.
References
The Pivotal Role of the C14 Anchor in PEG(2000)-C-DMG Functionality for Advanced Drug Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the critical function of 1,2-dimyristoyl-sn-glycerol (B53044) (DMG), specifically its C14 lipid anchor, within the PEG(2000)-C-DMG molecule, a cornerstone of modern lipid nanoparticle (LNP) drug delivery systems. We will explore the nuanced interplay between the C14 anchor length and the physicochemical properties of LNPs, which dictates their in vivo behavior, including circulation longevity, biodistribution, and cellular uptake. This document provides a comprehensive overview of the experimental protocols to assess these parameters and presents quantitative data to underscore the significance of the C14 anchor in optimizing the therapeutic efficacy of encapsulated payloads such as siRNA and mRNA.
Introduction: The Architecture of Lipid Nanoparticles and the Role of PEGylation
Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, exemplified by their successful implementation in COVID-19 mRNA vaccines[1][2]. A typical LNP formulation comprises four key components: an ionizable cationic lipid for nucleic acid encapsulation and endosomal escape, a helper phospholipid (e.g., DSPC) to aid in the structural integrity of the nanoparticle, cholesterol to modulate membrane fluidity and stability, and a PEGylated lipid to provide a hydrophilic corona[3][4].
This compound is a frequently utilized PEGylated lipid that plays a multifaceted role in LNP performance. The polyethylene (B3416737) glycol (PEG) component forms a steric barrier on the LNP surface, which inhibits opsonization—the process of immune proteins binding to the nanoparticle surface—thereby reducing clearance by the mononuclear phagocyte system and extending circulation half-life[1][5][6]. However, the transient nature of this PEG shield is paramount for the successful delivery of the therapeutic payload, and this is where the specific characteristics of the lipid anchor become critically important.
The C14 Anchor of this compound: A Molecular Switch for In Vivo Activity
This compound is distinguished by its 1,2-dimyristoyl-sn-glycerol (DMG) anchor, which consists of two 14-carbon (C14) saturated fatty acid chains[4]. The length of these alkyl chains is a decisive factor in the in vivo fate of the LNP.
The "PEG Dilemma" and the Advantage of a Sheddable C14 Anchor
While PEGylation is essential for initial LNP stability and prolonged circulation, it can also impede the interaction of the LNP with target cells, a phenomenon often referred to as the "PEG dilemma"[1]. For effective therapeutic action, the PEG shield must be shed at an appropriate rate to expose the LNP surface, allowing for cellular uptake and subsequent endosomal release of the cargo.
The C14 anchor of DMG-PEG facilitates a relatively rapid desorption from the LNP surface when compared to PEGylated lipids with longer alkyl chains, such as DSPE-PEG, which has C18 anchors[7][8][9]. This "sheddable" characteristic of the C14 anchor is not a design flaw but a crucial feature that enables the LNP to transition from a stealth particle in circulation to a bioactive particle at the target site.
Impact on Pharmacokinetics and Biodistribution
The shorter C14 anchor of DMG-PEG leads to a shorter circulation half-life compared to LNPs formulated with longer C18 anchors. This is because the faster desorption of the PEG shield makes the LNPs more susceptible to clearance mechanisms. However, this property also promotes accumulation in organs such as the liver, as the exposed LNP surface can interact with serum proteins like apolipoprotein E (ApoE), which facilitates uptake by hepatocytes[8].
Quantitative Analysis: C14 vs. C18 Anchor
The following tables summarize the quantitative data from preclinical studies, highlighting the impact of the PEG-lipid anchor length on LNP pharmacokinetics and gene silencing efficacy.
| Parameter | LNP with C14 Anchor (DMG-PEG) | LNP with C18 Anchor (DSPE-PEG) | Reference |
| Blood Circulation Half-life (t½) | 0.64 hours | 4.03 hours | [10][11] |
| PEG-Lipid Desorption Rate (in vivo) | >45% per hour | 0.2% per hour | [11] |
Table 1: Pharmacokinetic Parameters of LNPs with Varying PEG-Lipid Anchor Lengths
| Organ | LNP with C14 Anchor (% Injected Dose at 2h) | LNP with C18 Anchor (% Injected Dose at 2h) | Reference |
| Liver | ~60% | ~25% | [10] |
| Spleen | ~5% | ~2% | [10] |
Table 2: Biodistribution of LNPs in Key Organs
| Parameter | LNP with 1.5% C14-PEG | LNP with 2.5% C18-PEG | Reference |
| Factor VII Silencing (ED50) | ~0.03 mg/kg | Inactive at tested doses | [11] |
Table 3: In Vivo Gene Silencing Efficacy
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the role of the C14 anchor in this compound function.
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic device.
-
Preparation of Lipid Stock Solution:
-
Dissolve the ionizable lipid (e.g., SM-102), phospholipid (e.g., DSPC), cholesterol, and this compound in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
-
Preparation of mRNA Solution:
-
Dilute the mRNA transcript in an acidic aqueous buffer (e.g., 25 mM acetate (B1210297) buffer, pH 4.0)[7].
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Place the syringes on a syringe pump connected to a microfluidic mixing cartridge (e.g., staggered herringbone mixer)[7].
-
Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1) and the total flow rate to ensure rapid and homogenous mixing[7].
-
-
Dialysis and Concentration:
-
Collect the resulting LNP solution.
-
Dialyze against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to neutral.
-
Concentrate the LNP solution using a suitable method if required.
-
In Vivo Pharmacokinetics and Biodistribution Study
This protocol outlines the procedure to assess the circulation half-life and organ distribution of LNPs.
-
Animal Model:
-
Use appropriate laboratory animals, such as C57BL/6 mice[3].
-
-
LNP Administration:
-
Blood Sampling:
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 2h, 4h, 8h, 24h)[10].
-
-
Organ Harvesting:
-
At the end of the study, euthanize the animals and harvest key organs (liver, spleen, kidneys, heart, lungs, brain)[7].
-
-
Quantification:
-
Quantify the amount of LNP in blood and tissue homogenates using fluorescence measurement or liquid scintillation counting, depending on the labeling method.
-
Calculate the blood circulation half-life and the percentage of the injected dose per gram of tissue.
-
In Vitro Cellular Uptake and Transfection Efficiency Assay
This protocol details the assessment of LNP uptake by cells and the functional delivery of mRNA.
-
Cell Culture:
-
Seed a relevant cell line (e.g., HeLa or DC2.4 cells) in multi-well plates and allow them to adhere overnight.
-
-
LNP Treatment:
-
Treat the cells with LNP-encapsulated reporter mRNA (e.g., encoding Green Fluorescent Protein - EGFP or Luciferase) at a specific concentration.
-
-
Cellular Uptake Analysis (Flow Cytometry):
-
For uptake studies, use LNPs labeled with a fluorescent dye.
-
After a defined incubation period, wash the cells, detach them, and analyze by flow cytometry to quantify the fluorescence intensity per cell.
-
-
Transfection Efficiency Analysis:
-
After 24-48 hours of incubation, assess the expression of the reporter protein.
-
For EGFP, use fluorescence microscopy or flow cytometry to determine the percentage of fluorescent cells and the mean fluorescence intensity.
-
For Luciferase, lyse the cells and measure the luminescence using a luminometer.
-
Visualizing the Mechanism: LNP Delivery Pathway
The following diagram illustrates the key steps in the systemic delivery of an LNP formulated with this compound.
Caption: LNP delivery workflow with a sheddable C14-PEG anchor.
Conclusion
The C14 anchor of this compound is a critical design element in the formulation of effective lipid nanoparticles for therapeutic delivery. Its propensity for rapid desorption in vivo provides a dynamic functionality that balances the need for systemic stability with the requirement for efficient cellular uptake and payload release. A thorough understanding of the relationship between PEG-lipid anchor length and LNP performance, supported by robust experimental evaluation, is essential for the rational design and optimization of next-generation nanomedicines. The quantitative data and protocols provided in this guide serve as a valuable resource for researchers and developers in this rapidly advancing field.
References
- 1. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 2. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 3. researchgate.net [researchgate.net]
- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 5. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Polyethylene Glycol Lipid Desorption Rates on Pharmacokinetics and Pharmacodynamics of siRNA Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Formulating Lipid Nanoparticles with PEG(2000)-C-DMG
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Lipid nanoparticles (LNPs) are at the forefront of non-viral gene delivery, famously utilized in siRNA therapies and mRNA vaccines.[1][2] The inclusion of a PEGylated lipid, such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG(2000)-C-DMG), is crucial for the stability and in vivo performance of these nanoparticles.[3][4][5] This document provides a comprehensive protocol for the formulation of LNPs incorporating this compound, intended for research and preclinical development.
This compound is a PEGylated derivative of 1,2-dimyristoyl-sn-glycerol (B53044) (1,2-DMG) and plays a key role in controlling the particle size during formulation, preventing aggregation, and increasing systemic circulation time by reducing opsonization.[5][6] The molar percentage of this compound in the lipid composition is a critical parameter that can be optimized to balance the nanoparticle's stability and its transfection efficiency.[1][7] Studies have shown a bell-shaped relationship between PEG content and transfection efficiency, with optimal percentages varying between in vitro and in vivo applications.[1][7]
This protocol will detail the formulation of LNPs using two common methods: nanoprecipitation and microfluidic mixing. It will also provide methodologies for the characterization of the resulting LNPs.
Experimental Protocols
Materials and Reagents
-
Lipids:
-
Ionizable lipid (e.g., DLin-MC3-DMA, SM-102)
-
Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE))
-
Cholesterol
-
This compound (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
-
Solvents and Buffers:
-
Ethanol (B145695) (200 proof, ACS Grade)
-
Aqueous buffer for nucleic acid (e.g., 50 mM citrate (B86180) buffer, pH 4.0 or 25 mM acetate (B1210297) buffer, pH 4.0)
-
Dialysis/Purification buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
-
Payload:
-
mRNA or siRNA
-
Stock Solution Preparation
-
Lipid Stock Solution (in Ethanol):
-
Prepare individual stock solutions of the ionizable lipid, helper lipid, cholesterol, and this compound in 200-proof ethanol at a concentration of 10-50 mg/mL.[8]
-
Gentle heating (up to 60°C) may be necessary to fully dissolve the lipids.[8]
-
From the individual stock solutions, create a mixed lipid stock solution containing the desired molar ratio of the four lipid components. A common starting molar ratio is 50:10:38.5:1.5 (Ionizable Lipid:Helper Lipid:Cholesterol:PEG-Lipid).[8][9][10]
-
-
Nucleic Acid Stock Solution (in Aqueous Buffer):
LNP Formulation Methods
This method involves the rapid addition of an organic phase (lipids in ethanol) to an aqueous phase, leading to the self-assembly of LNPs.
-
Under continuous vortexing, add the lipid-ethanol solution dropwise into the aqueous buffer containing the nucleic acid.[1]
-
The rapid change in solvent polarity will cause the lipids to precipitate and encapsulate the nucleic acid, forming LNPs.
-
The resulting LNP solution is typically opalescent.
This method provides more precise control over the mixing process, resulting in LNPs with a more uniform size distribution.
-
Load the lipid stock solution (in ethanol) and the nucleic acid stock solution (in aqueous buffer) into separate syringes.[8]
-
Connect the syringes to a microfluidic mixing device (e.g., NanoAssemblr™).
-
Set the desired total flow rate (TFR) and flow rate ratio (FRR) of the aqueous to organic phase. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).[8]
-
Initiate the mixing process. The rapid and controlled mixing within the microfluidic channels induces the self-assembly of lipids and encapsulation of the nucleic acid.[8]
Purification and Buffer Exchange
-
Immediately after formation, dilute the LNP solution with a neutral buffer, such as PBS (pH 7.4), to stabilize the nanoparticles.[8]
-
To remove ethanol and unencapsulated nucleic acid, perform dialysis or tangential flow filtration (TFF).[8]
-
Dialysis: Dialyze the LNP solution against PBS (pH 7.4) using a dialysis membrane with an appropriate molecular weight cut-off (e.g., 100 kDa).
-
Tangential Flow Filtration (TFF): Use a TFF system with a 100 kDa MWCO membrane to perform diafiltration against PBS (pH 7.4) until the ethanol concentration is below 1%.[8]
-
-
Concentrate the LNP solution to the desired final concentration.
LNP Characterization
-
Particle Size and Polydispersity Index (PDI):
-
Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).
-
-
Zeta Potential:
-
Determine the surface charge of the LNPs using a zeta potential analyzer.
-
-
Encapsulation Efficiency:
-
Quantify the amount of encapsulated nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
The encapsulation efficiency is calculated as: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] * 100
-
-
Morphology:
-
Visualize the morphology of the LNPs using Cryogenic Transmission Electron Microscopy (Cryo-TEM).
-
Data Presentation
The following tables summarize typical quantitative data for LNPs formulated with this compound.
Table 1: Physicochemical Properties of LNPs with Varying this compound Content.
| Molar Ratio (Ionizable:DSPC:Chol:PEG-DMG) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 50:10:38.5:1.5 | ~80-100 | < 0.2 | -3 to +5 | > 90% |
| 50:10:48.5:1.5 | ~180-230 | < 0.2 | Near-neutral | > 90% |
| 40:10:48.5:1.5 | ~180-230 | < 0.2 | Near-neutral | > 90% |
Data compiled from multiple sources for illustrative purposes.[1][10]
Table 2: Influence of this compound Molar Percentage on LNP Characteristics.
| DMG-PEG Molar % | Particle Size (nm) | PDI | Zeta Potential (mV) |
| 0.1 | ~200 | ~0.15 | ~ -5 |
| 1.5 | ~210 | ~0.18 | ~ -8 |
| 5.0 | ~220 | ~0.20 | ~ -10 |
| 10.0 | ~230 | ~0.22 | ~ -12 |
Adapted from a study investigating the impact of DMG-PEG content. Actual values may vary based on the specific ionizable lipid and formulation process.[1]
Mandatory Visualization
Below are diagrams illustrating the experimental workflow and a key logical relationship in LNP formulation.
Caption: Experimental workflow for LNP formulation.
Caption: Logical relationship of PEG content and LNP properties.
References
- 1. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradable PEG-lipids for lipid nanoparticle mRNA formulation - American Chemical Society [acs.digitellinc.com]
- 4. DMG-PEG 2000 - Echelon Biosciences [echelon-inc.com]
- 5. crodapharma.com [crodapharma.com]
- 6. PEG2000-C-DMG|LNP |DC Chemicals [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing PEG(2000)-C-DMG for In Vitro siRNA Transfection
References
- 1. Chemical Properties And Structural Analysis Of DMG-PEG 2000 [sinopeg.com]
- 2. researchgate.net [researchgate.net]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. Effects of PEG anchors in PEGylated siRNA lipoplexes on in vitro gene-silencing effects and siRNA biodistribution in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nanoinnovation2024.eu [nanoinnovation2024.eu]
- 8. Shielding of Lipid Nanoparticles for siRNA Delivery: Impact on Physicochemical Properties, Cytokine Induction, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PegGylated lipids | DC Chemicals [dcchemicals.com]
- 13. glpbio.com [glpbio.com]
- 14. caymanchem.com [caymanchem.com]
- 15. childrenshospital.org [childrenshospital.org]
- 16. Effect of PEGylation on biodistribution and gene silencing of siRNA/lipid nanoparticle complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Buffer optimization of siRNA-lipid nanoparticles mitigates lipid oxidation and RNA-lipid adduct formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stealth/siRNA 轉染方案 Lipofectamine 2000 | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols: In Vivo Delivery of mRNA using PEG(2000)-C-DMG LNPs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the in vivo delivery of messenger RNA (mRNA) therapeutics and vaccines.[1][2][3][4][5] The composition of these LNPs is critical to their stability, delivery efficiency, and biodistribution. A key component of many LNP formulations is the PEGylated lipid, which plays a crucial role in controlling particle size, ensuring colloidal stability, and influencing their pharmacokinetic profile in vivo.[6] This document provides detailed application notes and protocols for the formulation and in vivo application of LNPs utilizing 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG(2000)-C-DMG or DMG-PEG2000).
DMG-PEG2000 is a lipid with a C14 alkyl chain anchor, which influences its desorption rate from the LNP surface upon administration.[3][7] This "PEG shedding" is a critical step that is thought to expose other lipid components, allowing for interaction with serum proteins, such as Apolipoprotein E (ApoE), which can facilitate uptake in specific tissues, particularly the liver.[7][8] The concentration of DMG-PEG2000 in the LNP formulation is a key parameter that can be optimized to balance in vivo circulation time and cellular uptake, thereby modulating transfection efficiency and organ distribution.[1][4]
Data Summary
The following tables summarize quantitative data on the physicochemical properties and in vivo performance of mRNA LNPs formulated with varying molar percentages of DMG-PEG2000.
Table 1: Physicochemical Properties of LNPs with Varying DMG-PEG2000 Content
| DMG-PEG2000 (mol%) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | mRNA Encapsulation Efficiency (%) | Zeta Potential (mV) |
| 0.1 | Not specified | Not specified | >95 | Not specified |
| 0.5 | Not specified | Not specified | >95 | Not specified |
| 1.5 | ~80-90 | <0.2 | >95 | Slightly negative |
| 5.0 | ~80-90 | <0.2 | >95 | Slightly negative |
| 10.0 | ~80-90 | <0.2 | >95 | Slightly negative |
Data compiled from multiple sources which show that LNPs generally have a size of 75-90 nm with high encapsulation efficiency.[2][4]
Table 2: In Vitro and In Vivo Transfection Efficiency with Varying DMG-PEG2000 Content
| DMG-PEG2000 (mol%) | Optimal for In Vitro Transfection | Optimal for In Vivo Transfection (Liver) |
| 1.5 | Yes | No |
| 5.0 | No | Yes |
A study found a bell-shaped relationship between PEG content and transfection efficiency, with 1.5% DMG-PEG2000 being optimal for in vitro mRNA transfection, while 5% resulted in the highest transgene expression in vivo.[1][4]The discrepancy is attributed to the trade-off between cellular uptake (favored by lower PEGylation) and systemic circulation stability (favored by higher PEGylation).[1][4]
Table 3: Biodistribution of LNPs Following Intravenous Administration in Mice
| DMG-PEG2000 (mol%) | Primary Organ of Transgene Expression | Relative Expression Level (Liver) |
| 1.5 | Liver, Spleen | Lower |
| 5.0 | Liver, Spleen | Highest |
| 10.0 | Liver, Spleen | Lower |
Following intravenous administration, bioluminescence imaging revealed that fluorescent signals were predominantly localized in the liver and spleen.[1]The 5% DMG-PEG2000 group showed liver signal intensities that were 3.2-fold and 2.7-fold higher than the 1.5% and 10% groups, respectively.[1]Reducing PEG-lipid content to 0.5% or 0.1% has been observed to enhance delivery to extrahepatic organs like the spleen.[1]
Experimental Protocols
Protocol 1: Formulation of mRNA-LNPs using Microfluidic Mixing
This protocol describes the preparation of mRNA-loaded LNPs with a target composition of ionizable lipid/DSPC/Cholesterol/DMG-PEG2000 at a molar ratio of 50/10/38.5/1.5.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA, ALC-0315, or a custom-synthesized lipid)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
mRNA (e.g., encoding Luciferase, 5moU modified)
-
Ethanol (B145695) (200 proof, anhydrous)
-
Citrate (B86180) buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr™)
-
Dialysis cassettes (e.g., MWCO 10 kDa)
-
Quant-iT RiboGreen RNA assay kit
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
Procedure:
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Dissolve the ionizable lipid, DSPC, cholesterol, and DMG-PEG2000 in ethanol to achieve the desired molar ratio (50:10:38.5:1.5).
-
The final total lipid concentration in the ethanol phase should be between 10-25 mg/mL.
-
Ensure all lipids are fully dissolved by gentle vortexing or sonication.
-
-
Preparation of mRNA Solution (Aqueous Phase):
-
Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to a suitable concentration (e.g., 0.1-0.5 mg/mL).
-
Ensure the mRNA is fully thawed on ice and handled in an RNase-free environment.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.
-
Set the flow rate ratio of the aqueous phase to the organic phase at 3:1.
-
Initiate the mixing process to allow for the self-assembly of LNPs. The rapid mixing of the ethanol phase with the aqueous phase leads to a change in polarity, driving the encapsulation of mRNA within the LNPs.
-
-
Purification and Buffer Exchange:
-
Collect the resulting LNP suspension.
-
To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP suspension against sterile PBS (pH 7.4) at 4°C for at least 12 hours, with at least two changes of PBS.
-
-
Concentration and Sterilization:
-
If necessary, concentrate the dialyzed LNPs using a centrifugal filter unit (e.g., Amicon Ultra, 10 kDa MWCO).
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
-
Characterization:
-
Size and Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the LNPs using DLS with an appropriate cell.
-
mRNA Encapsulation Efficiency: Use the Quant-iT RiboGreen RNA assay to determine the amount of encapsulated mRNA. Measure the fluorescence in the presence and absence of a membrane-lysing detergent (e.g., Triton X-100) to distinguish between encapsulated and free mRNA. Calculate the encapsulation efficiency as: ((Total RNA - Free RNA) / Total RNA) * 100%.
-
Protocol 2: In Vivo Administration and Biodistribution Analysis
This protocol outlines the intravenous administration of mRNA-LNPs to mice and subsequent analysis of transgene expression.
Materials:
-
Formulated and characterized mRNA-LNPs (encoding a reporter protein like Luciferase)
-
6-8 week old BALB/c or C57BL/6 mice
-
Sterile PBS, pH 7.4
-
Insulin syringes (28-30 gauge)
-
Mouse restrainer
-
D-Luciferin substrate
-
In Vivo Imaging System (IVIS)
Procedure:
-
Preparation of Dosing Solution:
-
Dilute the sterile mRNA-LNP formulation in sterile PBS to the desired final concentration for injection. The typical dose of mRNA can range from 0.1 to 1.0 mg/kg body weight.
-
The final injection volume should be approximately 100-200 µL.
-
-
Intravenous Administration:
-
Place the mouse in a restrainer to expose the tail vein.
-
Swab the tail with an alcohol pad to dilate the vein.
-
Carefully inject the prepared mRNA-LNP solution into the lateral tail vein.
-
-
Bioluminescence Imaging:
-
At a predetermined time point post-injection (e.g., 6, 24, or 48 hours), administer D-Luciferin to the mice via intraperitoneal (IP) injection (typically 150 mg/kg).
-
Wait for the substrate to distribute (approximately 10-15 minutes).
-
Anesthetize the mice using isoflurane.
-
Place the anesthetized mouse in the imaging chamber of the IVIS.
-
Acquire bioluminescence images to visualize the location and intensity of luciferase expression.
-
-
Ex Vivo Organ Analysis (Optional but Recommended):
-
Immediately after the final in vivo imaging, euthanize the mice.
-
Perfuse the circulatory system with PBS to remove blood from the organs.
-
Dissect major organs (liver, spleen, lungs, heart, kidneys, etc.).
-
Arrange the organs in the IVIS and acquire bioluminescence images to quantify expression in each organ.
-
The signal intensity can be quantified as total flux (photons/second) within a defined region of interest (ROI) for each organ.
-
Visualizations
Caption: Workflow for mRNA-LNP Formulation.
Caption: LNP-Mediated mRNA Delivery Pathway.
References
- 1. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Degradable PEG-lipids for lipid nanoparticle mRNA formulation - American Chemical Society [acs.digitellinc.com]
- 7. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the mechanism of tissue-specific mRNA delivery by selective organ targeting nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimal PEG(2000)-C-DMG Concentration in Lipid Nanoparticle (LNP) Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The stability and efficacy of these LNPs are critically dependent on their formulation, with each lipid component playing a crucial role. One key component is the PEGylated lipid, such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG(2000)-C-DMG), which is essential for controlling particle size, preventing aggregation, and prolonging circulation time.[1][2] However, the concentration of this compound presents a classic formulation challenge known as the "PEG dilemma": while it enhances stability, it can also hinder cellular uptake and endosomal escape, thereby reducing transfection efficiency.[3][4] Therefore, optimizing the molar ratio of this compound is a critical step in the development of potent and stable LNP-based therapeutics.
These application notes provide a comprehensive overview of the impact of this compound concentration on LNP stability and function, supported by quantitative data and detailed experimental protocols.
Data Presentation: Impact of this compound Concentration on LNP Physicochemical Properties and Efficacy
The following tables summarize the quantitative data from various studies, illustrating the effect of varying this compound molar percentages on key LNP attributes.
Table 1: Effect of this compound Concentration on LNP Size, Polydispersity Index (PDI), and Encapsulation Efficiency
| Molar % of DMG-PEG2k | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| 0.5 | >100 | >0.2 | ~90 | [3] |
| 1.5 | ~80-90 | <0.15 | >95 | [3][5] |
| 3.0 | <80 | <0.15 | >95 | [3] |
| 5.0 | ~80 | Not Reported | Not Reported | [5] |
| 10.0 | ~75 | Not Reported | Not Reported | [5] |
Table 2: In Vitro and In Vivo Transfection Efficiency at Different this compound Concentrations
| Molar % of DMG-PEG2k | In Vitro Transfection Efficiency (Cell Line) | In Vivo Transgene Expression (Model) | Reference |
| 1.5 | Optimal (HeLa, DC2.4) | Moderate | [5] |
| 5.0 | Sub-optimal | Optimal (Mice) | [5] |
| 10.0 | Low | Low | [5] |
Experimental Protocols
Protocol 1: Formulation of LNPs with Varying this compound Concentrations using Microfluidics
This protocol describes the preparation of LNPs encapsulating mRNA using a microfluidic mixing system, a common and reproducible method.
Materials:
-
Ionizable lipid (e.g., SM-102)
-
Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
This compound
-
mRNA in an aqueous buffer (e.g., 25 mM acetate (B1210297) buffer, pH 4.0)
-
Ethanol (B145695), molecular biology grade
-
Microfluidic mixing system (e.g., NanoAssemblr®)
-
Dialysis cassettes or tangential flow filtration (TFF) system for buffer exchange
Procedure:
-
Lipid Stock Preparation:
-
Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and this compound in ethanol.
-
To create lipid mixtures with varying PEG concentrations, combine the lipid stock solutions in the desired molar ratios (e.g., 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:DMG-PEG 2000).[6] Ensure the final lipid concentration in ethanol is consistent across all formulations.
-
-
mRNA Solution Preparation:
-
Dilute the mRNA to the desired concentration in the aqueous buffer.
-
-
LNP Formulation:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Set the flow rate ratio (aqueous:ethanolic) typically to 3:1.
-
Initiate the mixing process to form the LNPs. The rapid mixing of the two phases causes the lipids to precipitate and self-assemble into LNPs, encapsulating the mRNA.
-
-
Purification and Buffer Exchange:
-
To remove the ethanol and unencapsulated mRNA, perform buffer exchange using either dialysis against a suitable buffer (e.g., PBS, pH 7.4) or a TFF system.
-
-
Sterilization and Storage:
-
Filter the final LNP suspension through a 0.22 µm sterile filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of LNP Stability and Physicochemical Properties
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)[7]
-
Procedure:
-
Dilute a small aliquot of the LNP formulation in a suitable buffer (e.g., PBS).
-
Measure the particle size and PDI using a DLS instrument.
-
For stability studies, repeat the measurements at various time points during storage at different temperatures (e.g., 4°C and 25°C).
-
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry
-
Procedure:
-
Dilute the LNP formulation in an appropriate low-salt buffer.
-
Measure the zeta potential to determine the surface charge of the nanoparticles.
-
3. Encapsulation Efficiency and mRNA Quantification:
-
Technique: RiboGreen Assay or UV-Vis Spectroscopy[7]
-
Procedure (RiboGreen Assay):
-
Prepare two sets of LNP samples. In one set, lyse the LNPs using a detergent (e.g., 0.5% Triton X-100) to release the encapsulated mRNA.
-
Add the RiboGreen reagent to both lysed and unlysed samples.
-
Measure the fluorescence intensity. The encapsulation efficiency is calculated as: ((Fluorescence_lysed - Fluorescence_unlysed) / Fluorescence_lysed) * 100%.
-
4. Lipid Component Quantification:
-
Technique: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)[7][8]
-
Procedure:
-
Develop a reversed-phase HPLC method capable of separating the different lipid components.
-
Use a CAD detector for the universal and sensitive detection of lipids.
-
Quantify the concentration of each lipid, including this compound, by comparing the peak areas to those of known standards.
-
Visualization of Experimental Workflow
Caption: Workflow for optimizing this compound concentration in LNPs.
Signaling Pathways and Logical Relationships
The concentration of this compound in an LNP formulation initiates a cascade of effects that ultimately determine its therapeutic efficacy. This can be visualized as a logical relationship diagram.
Caption: Logical relationships of this compound concentration effects.
Conclusion
The optimization of this compound concentration is a multifaceted process that requires a careful balance between achieving LNP stability and ensuring efficient cellular delivery of the nucleic acid payload. The data and protocols presented herein provide a framework for researchers to systematically investigate the impact of this critical formulation parameter. An optimal concentration of approximately 1.5 mol% is often a good starting point for in vitro applications, while a higher concentration of around 5 mol% may be more suitable for in vivo studies to enhance circulation time.[5] However, the ideal concentration is also dependent on the specific ionizable and helper lipids used in the formulation. Therefore, empirical testing as outlined in the provided protocols is essential for the development of a safe and effective LNP-based therapeutic.
References
- 1. Degradable PEG-lipids for lipid nanoparticle mRNA formulation - American Chemical Society [acs.digitellinc.com]
- 2. PEG Lipids for Target Drug Delivery- Biochempeg [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.curapath.com [blog.curapath.com]
- 8. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterization of PEG(2000)-C-DMG Containing Lipid Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA. The inclusion of polyethylene (B3416737) glycol (PEG)-lipids, like 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG(2000)-C-DMG or DMG-PEG2k), is critical for controlling particle size, stability, and pharmacokinetic properties.[1][2] The PEG shield reduces protein adsorption and clearance by the mononuclear phagocyte system, prolonging circulation time.[1][2] However, the characteristics of the PEG-lipid also influence cellular uptake and endosomal escape, creating a "PEG dilemma".[1] Therefore, comprehensive characterization of these LNPs is essential to ensure quality, consistency, and efficacy.
These application notes provide detailed protocols for the key techniques used to characterize the physicochemical and biological properties of LNPs containing this compound.
Physicochemical Characterization
The physical properties of LNPs are critical quality attributes that dictate their stability, safety, and biological performance. Key parameters include particle size, polydispersity index (PDI), zeta potential, and morphology.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter (size), size distribution (PDI), and surface charge (zeta potential) of LNPs in solution.[3][4] LNPs intended for systemic delivery typically target a size range of 50-200 nm for optimal biodistribution.[4] The PDI, a measure of the heterogeneity of the particle population, should ideally be below 0.2, with regulatory guidelines often suggesting a limit of <0.3.[4][5] Zeta potential provides insight into colloidal stability and potential interactions with biological components.[6]
The molar percentage of this compound in an LNP formulation significantly influences its physicochemical properties.
| Molar Ratio (ionizable:DSPC:Chol:DMG-PEG2k) | Hydrodynamic Diameter (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| 50:10:38.5:1.5 | < 90 | < 0.21 | -3.09 ± 0.34 | > 94.8 | [7] |
| 50:10:39.5:0.5 | ~118 | ~0.34 | +7.5 | ~85 | [8] |
| 50:10:37.5:2.5 | Not Specified | Not Specified | Not Specified | ~80 | [9] |
| 50:10:35:5 | ~46-58 | Not Specified | Not Specified | Not Specified | [10] |
Note: Values are representative and can vary based on the specific ionizable lipid, payload, and formulation process.
-
Sample Preparation:
-
Allow LNP samples to equilibrate to room temperature.
-
For size and PDI measurements, dilute the LNP suspension 1:10 (or as appropriate to achieve a suitable scattering intensity) with distilled water or the formulation buffer (e.g., PBS pH 7.4).[6][11] Gently mix by pipetting; do not vortex.
-
For zeta potential measurements, dilute the LNP suspension 1:60 (or as appropriate) with distilled water or a low-ionic-strength buffer like a KCl solution.[3][11]
-
-
Instrument Setup (e.g., Malvern Zetasizer):
-
Set the measurement temperature to 25°C.
-
Select the appropriate dispersant properties (e.g., water: Viscosity 0.8872 cP, Refractive Index 1.330).
-
Select the appropriate material properties for the LNPs (e.g., Refractive Index 1.45).
-
Use an appropriate measurement angle (e.g., 173° backscatter).
-
-
Measurement:
-
Load the diluted sample into a clean cuvette (e.g., disposable polystyrene for size/PDI, folded capillary cell for zeta potential).
-
Place the cuvette in the instrument and allow the temperature to equilibrate for 1-2 minutes.
-
Perform at least three replicate measurements for each sample.[6]
-
-
Data Analysis:
-
The particle size is typically reported as the intensity-weighted mean hydrodynamic diameter (Z-average).[3]
-
The PDI is calculated from the correlation function.
-
The zeta potential is calculated from the electrophoretic mobility using the Helmholtz-Smoluchowski equation.
-
Report results as the mean ± standard deviation of the replicate measurements.[6]
-
Nanoparticle Morphology and Structure
Cryogenic Transmission Electron Microscopy (Cryo-TEM) provides high-resolution images of LNPs in their native, hydrated state. This technique is invaluable for visualizing the morphology (e.g., spherical shape), internal structure (e.g., electron-dense core), and size distribution of the actual particle population, complementing DLS data.[4][12]
-
Grid Preparation:
-
Place a TEM grid with a perforated carbon film (e.g., lacey carbon) in a vitrification robot (e.g., Vitrobot).
-
Glow-discharge the grid to render the surface hydrophilic.
-
-
Sample Application and Vitrification:
-
Apply 3-4 µL of the LNP suspension to the prepared TEM grid.
-
The robot blots away excess liquid, leaving a thin film of the suspension across the grid holes.
-
Immediately plunge-freeze the grid into liquid ethane (B1197151) cooled by liquid nitrogen.[4] This process vitrifies the sample, preventing the formation of ice crystals that would damage the LNP structure.
-
-
Imaging:
-
Transfer the vitrified grid to a cryo-compatible TEM holder under liquid nitrogen.
-
Insert the holder into the TEM.
-
Acquire images at a low electron dose to minimize radiation damage to the sample.
-
Images are typically taken at various magnifications to assess both the overall particle population and the detailed structure of individual LNPs.
-
-
Data Analysis:
-
Analyze the acquired images to determine particle morphology and internal features.
-
Use image analysis software to measure the diameters of a large number of particles (>100) to generate a size distribution histogram, which can be compared with DLS results.[12]
-
Nucleic Acid Encapsulation Efficiency
Encapsulation efficiency (EE) is a critical parameter that defines the percentage of the nucleic acid payload successfully entrapped within the LNPs. The Quant-iT RiboGreen assay is a common fluorescence-based method used for this purpose.[5][13]
-
Principle: The RiboGreen dye fluoresces brightly upon binding to nucleic acids but has low fluorescence when free in solution. By measuring the fluorescence before and after disrupting the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated and total nucleic acid can be determined.
-
Reagent Preparation:
-
Prepare a RiboGreen working solution by diluting the stock reagent in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5) as per the manufacturer's instructions.
-
Prepare a 2% (v/v) Triton X-100 solution in TE buffer.
-
Prepare a standard curve of the specific nucleic acid (e.g., mRNA, siRNA) in TE buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add aliquots of the LNP suspension to two sets of wells.
-
To one set of wells (for total RNA), add the 2% Triton X-100 solution to a final concentration of 0.2-0.5% to lyse the LNPs.[13] Incubate for 10-15 minutes at room temperature to ensure complete lysis.
-
To the second set of wells (for free RNA), add an equivalent volume of TE buffer without detergent.
-
Add the RiboGreen working solution to all wells, including the standard curve wells.
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Measurement and Calculation:
-
Measure the fluorescence intensity using a microplate reader (Excitation: ~480 nm, Emission: ~520 nm).
-
Calculate the concentration of free and total RNA using the standard curve.
-
Calculate the Encapsulation Efficiency (%) using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] * 100
-
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// Define Edges formulation -> primary_char; primary_char -> dls [dir=none]; primary_char -> ee [dir=none]; primary_char -> secondary_char; secondary_char -> cryotem [dir=none]; secondary_char -> stability [dir=none]; secondary_char -> lcms [dir=none]; secondary_char -> functional_char; functional_char -> invitro [dir=none]; functional_char -> invivo [dir=none]; } }
Caption: General workflow for the characterization of this compound LNPs.
Chemical Characterization
Quantifying the individual lipid components, including this compound, is crucial for ensuring batch-to-batch consistency and understanding the LNP composition.
Quantification of this compound
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the separation and quantification of lipid species. A reversed-phase high-performance liquid chromatography (HPLC) system coupled with a high-resolution mass spectrometer (HRAM MS) can be used.[14][15]
-
Sample Preparation:
-
Disrupt LNPs by diluting them in an organic solvent like methanol (B129727) or a methanol/chloroform mixture to solubilize the lipids.[16]
-
Prepare a calibration curve using a known standard of this compound. Note that DMG-PEG-2000 is a polydisperse polymer, and analysis will show a distribution of PEG chain lengths (e.g., 34 to 54 units).[14][15]
-
-
LC Separation:
-
Column: Use a column suitable for lipid separation, such as a C18 or C30 column.[14]
-
Mobile Phase: Employ a gradient of organic solvents (e.g., methanol, acetonitrile) and an aqueous phase with additives like ammonium (B1175870) formate (B1220265) or formic acid to facilitate ionization.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
-
MS Detection:
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.
-
Analysis: Operate the mass spectrometer in full scan mode to identify the various PEG chain lengths. For quantification, a targeted MS/MS approach (tMS/MS) can be used for greater sensitivity and specificity.[15]
-
-
Data Analysis:
-
Identify the this compound peaks based on their characteristic mass-to-charge (m/z) ratios.
-
Quantify the amount of the lipid by integrating the peak area and comparing it to the standard curve.
-
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// Edges start -> split; split -> aliquot_a [label=" Path 1 "]; split -> aliquot_b [label=" Path 2 "]; aliquot_a -> add_buffer; aliquot_b -> add_triton; add_buffer -> add_dye; add_triton -> add_dye; add_dye -> measure; measure -> calculate; } }
Caption: Workflow for determining nucleic acid encapsulation efficiency (EE) via RiboGreen assay.
Biological Characterization
Biological assays are essential to confirm that the LNPs can effectively deliver their payload to target cells and induce a biological effect.
In Vitro Cellular Uptake and Transfection
Evaluating LNP performance in cell culture is a critical first step. These assays measure the ability of LNPs to be internalized by cells and for their payload to be released and become functional (e.g., protein expression from mRNA). Studies have shown that this compound LNPs often enter cells via clathrin-mediated endocytosis.[1]
-
Cell Culture:
-
Plate cells (e.g., HeLa, HEK293) in a 96-well plate at a density that ensures they are ~70-80% confluent at the time of transfection.[17]
-
Incubate overnight under standard conditions (37°C, 5% CO₂).
-
-
LNP Treatment:
-
Prepare serial dilutions of the LNP-mRNA (e.g., encoding for a reporter protein like Luciferase or GFP) in cell culture medium.
-
Remove the old medium from the cells and replace it with the LNP-containing medium.
-
Incubate the cells for a defined period (e.g., 4, 24, or 48 hours).
-
-
Quantification of Protein Expression:
-
For Luciferase: Lyse the cells and measure luminescence using a luciferase assay kit and a luminometer.
-
For GFP: Measure fluorescence using a fluorescence microscope or flow cytometer.
-
-
Cell Viability Assay:
-
In a parallel plate, perform a cell viability assay (e.g., MTS, MTT) to ensure that the LNP formulations are not cytotoxic at the tested concentrations.
-
// Nodes lnp [label="PEGylated LNP", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=septagon]; membrane [label="Cell Membrane", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124", width=3, height=0.5, fixedsize=true]; endocytosis [label="Clathrin-Mediated\nEndocytosis", fillcolor="#F1F3F4", fontcolor="#202124"]; endosome [label="Early Endosome\n(pH ~6.5)", fillcolor="#34A853", fontcolor="#FFFFFF"]; acidification [label="Endosome Acidification\n(pH drop to ~5.5)", fillcolor="#F1F3F4", fontcolor="#202124"]; release [label="Endosomal Escape\n(Ionizable lipid protonation,\nmembrane disruption)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; payload [label="Payload Release\n(mRNA/siRNA in Cytosol)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; translation [label="Translation (mRNA) -> Protein", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges lnp -> membrane [label="Binding"]; membrane -> endocytosis; endocytosis -> endosome; endosome -> acidification; acidification -> release; release -> payload; payload -> translation; } }
Caption: Simplified pathway of LNP cellular uptake and payload release.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. researchgate.net [researchgate.net]
- 3. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00433K [pubs.rsc.org]
- 4. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 5. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. echelon-inc.com [echelon-inc.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. waters.com [waters.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for PEG(2000)-C-DMG Lipid Nanoparticle Assembly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA, famously utilized in the FDA-approved siRNA therapeutic, Onpattro®, and mRNA-based COVID-19 vaccines.[1][2] The success of these delivery systems hinges on their precise formulation, which dictates stability, encapsulation efficiency, and therapeutic efficacy. A typical LNP is a multi-component system composed of four primary lipid types:
-
Ionizable Cationic Lipid: Essential for encapsulating the negatively charged nucleic acid payload at an acidic pH and facilitating its release into the cytoplasm by mediating endosomal escape.[1][3]
-
Helper Lipid: Typically a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), which contributes to the structural integrity of the nanoparticle.[1]
-
Cholesterol: A structural lipid that enhances membrane stability and rigidity by filling gaps in the lipid bilayer.
-
PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG), such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) or PEG-carbamate-1,2-dimyristoyl-sn-glycerol (PEG-c-DMG). This component is crucial for controlling particle size during formation, preventing aggregation, and providing a hydrophilic shield to reduce clearance by the immune system, thereby prolonging circulation time in vivo.
This document provides a detailed, step-by-step guide to the assembly of LNPs incorporating PEG(2000)-C-DMG or the closely related and more commonly cited DMG-PEG2000. While PEG-c-DMG is noted for its use in the Onpattro® formulation and its rapid dissociation from the LNP surface, DMG-PEG2000 has been a key component in the Spikevax® COVID-19 vaccine. The protocols described herein are based on established methodologies, including nanoprecipitation and microfluidic mixing.
LNP Assembly Workflow
The general workflow for LNP assembly involves the controlled mixing of lipids dissolved in an organic solvent with a nucleic acid payload dissolved in an acidic aqueous buffer. This rapid change in solvent polarity triggers the self-assembly of the lipids around the nucleic acid, forming the core-shell structure of the LNP.
Caption: General workflow for lipid nanoparticle (LNP) assembly and characterization.
Data Presentation: Formulation & Physicochemical Properties
Quantitative data from literature is summarized below to guide formulation design and establish expected outcomes. The molar ratio of the lipid components, particularly the percentage of PEG-lipid, significantly influences the final characteristics of the LNPs.
Table 1: Example LNP Formulations with Molar Ratios
| Ionizable Lipid | Helper Lipid | Cholesterol | PEG-Lipid | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | Reference |
|---|---|---|---|---|---|
| DLin-MC3-DMA | DSPC | Cholesterol | DMG-PEG2000 | 50 : 10 : 38.5 : 1.5 | |
| SM-102 | DSPC | Cholesterol | DMG-PEG2000 | 50 : 10 : 38.5 : 1.5 | |
| Custom Ionizable | DOPE | Cholesterol | DMG-PEG2000 | 40 : 10 : (50-X) : X (X = 0.1 to 10) |
| DLin-MC3-DMA | DSPC | Cholesterol | PEG-c-DMG | 50 : 10 : 38.5 : 1.5 (Onpattro® formulation) | |
Table 2: Influence of DMG-PEG2000 Molar Percentage on LNP Properties
| Mol% DMG-PEG2000 | Particle Size (nm) | Polydispersity Index (PDI) | In Vitro Transfection | In Vivo Transgene Expression | Reference |
|---|---|---|---|---|---|
| 0.1 - 10 | 180 - 230 | Narrow Distribution | Bell-shaped curve | Bell-shaped curve | |
| 1.5 | Optimal | Low | Optimal | High |
| 5.0 | Optimal | Low | Sub-optimal | Optimal | |
Note: A bell-shaped relationship is observed between PEG content and transfection efficiency, with lower levels (e.g., 1.5 mol%) favoring cellular uptake in vitro and higher levels (e.g., 5 mol%) improving stability for in vivo circulation.
Experimental Protocols
Protocol 1: LNP Assembly via Nanoprecipitation
This method relies on the dropwise addition of the lipid phase into the aqueous phase under vigorous mixing to induce rapid self-assembly.
Materials:
-
Ionizable Lipid, Helper Lipid (DSPC or DOPE), Cholesterol, this compound (or DMG-PEG2000)
-
Nucleic Acid (mRNA or siRNA)
-
200-proof Ethanol (B145695)
-
Aqueous Buffer: 200 mM Acetate (B1210297) Buffer, pH 5.4
-
Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis device (e.g., Slide-A-Lyzer™, 10K MWCO)
Procedure:
-
Prepare Lipid Stock Solution (Organic Phase):
-
Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in 200-proof ethanol to achieve desired final concentrations (e.g., 10-50 mg/mL).
-
Combine the individual lipid solutions to achieve the target molar ratio (e.g., 50:10:38.5:1.5).
-
-
Prepare Nucleic Acid Solution (Aqueous Phase):
-
Dissolve the nucleic acid payload in the acidic acetate buffer (pH 5.4) to a final concentration of 0.1-1 mg/mL.
-
-
LNP Self-Assembly:
-
Place the aqueous phase in a sterile vial.
-
While continuously and vigorously vortexing the aqueous phase, add the organic phase dropwise. The rapid solvent change will cause the lipids to precipitate and encapsulate the nucleic acid, forming LNPs.
-
-
Purification and Buffer Exchange:
-
Transfer the resulting LNP solution to a dialysis cassette.
-
Perform dialysis against PBS (pH 7.4) for at least 18-24 hours, with multiple buffer changes, to remove the ethanol and raise the pH. This step neutralizes the surface charge of the LNPs and stabilizes them for storage and in vitro/in vivo use.
-
-
Storage:
-
Recover the purified LNP solution from the dialysis device.
-
Sterilize by passing through a 0.22 µm filter.
-
Store at 4 °C for short-term use or at -80 °C for long-term storage.
-
Protocol 2: LNP Assembly via Microfluidic Mixing
Microfluidic mixing offers precise, rapid, and reproducible control over the mixing of the organic and aqueous phases, leading to highly uniform and monodisperse LNPs.
Materials:
-
Same lipids and nucleic acids as Protocol 1.
-
200-proof Ethanol
-
Aqueous Buffer: 50 mM Citrate (B86180) Buffer, pH 4.0
-
Dilution/Neutralization Buffer: PBS, pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr® Ignite™) and associated cartridges/syringes.
Procedure:
-
Prepare Lipid Stock Solution (Organic Phase):
-
Prepare the lipid mixture in ethanol as described in Protocol 1.
-
-
Prepare Nucleic Acid Solution (Aqueous Phase):
-
Dissolve the nucleic acid payload in the acidic citrate buffer (pH 4.0). The acidic pH ensures the ionizable lipid becomes protonated, facilitating electrostatic interaction with the nucleic acid.
-
-
System Setup and Mixing:
-
Prime the microfluidic device with ethanol and the aqueous buffer according to the manufacturer's instructions.
-
Load the lipid stock solution and the nucleic acid stock solution into separate syringes.
-
Set the system parameters. A common starting point is a Total Flow Rate (TFR) of 12 mL/min and a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic). These parameters are critical for controlling particle size and require optimization.
-
Initiate the mixing process. The device will rapidly combine the two streams, inducing LNP self-assembly.
-
-
Dilution and Neutralization:
-
Immediately dilute the LNP solution collected from the device outlet with a neutral buffer (e.g., PBS, pH 7.4) to stabilize the newly formed particles.
-
-
Purification and Concentration:
-
Purify the diluted LNPs and exchange the buffer to PBS (pH 7.4) using tangential flow filtration (TFF) or dialysis as described in Protocol 1.
-
-
Storage:
-
Filter-sterilize the final LNP formulation and store as described previously.
-
LNP Characterization Protocols
Accurate characterization is essential to ensure the quality and consistency of the LNP formulation.
Caption: Conceptual diagram of a lipid nanoparticle's core-shell structure.
Particle Size, Polydispersity, and Zeta Potential
Method: Dynamic Light Scattering (DLS)
-
Purpose: To measure the average hydrodynamic diameter (particle size), the Polydispersity Index (PDI, a measure of size distribution homogeneity), and the surface charge (zeta potential) of the LNPs.
-
Protocol:
-
Dilute the LNP sample in an appropriate buffer (e.g., PBS for size/PDI, or a low ionic strength buffer like 1 mM KCl for zeta potential).
-
Transfer the sample to a suitable cuvette.
-
Perform measurements using a DLS instrument (e.g., Malvern Zetasizer).
-
Analyze the results. Expect particle sizes in the range of 70-230 nm and a PDI below 0.2 for a homogenous formulation. The zeta potential should be near-neutral at pH 7.4.
-
Nucleic Acid Encapsulation Efficiency (EE%)
Method: RiboGreen® Assay (or similar nucleic acid quantification assay)
-
Purpose: To determine the percentage of the initial nucleic acid payload that has been successfully encapsulated within the LNPs.
-
Protocol:
-
Prepare two sets of LNP samples.
-
In the first set, measure the amount of "free" (unencapsulated) nucleic acid directly using the RiboGreen® reagent. The reagent's fluorescence increases upon binding to nucleic acids.
-
In the second set, lyse the LNPs by adding a detergent (e.g., 0.5% Triton™ X-100) to release the encapsulated nucleic acid. Measure the "total" nucleic acid concentration using the RiboGreen® reagent.
-
Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = ( (Total NA - Free NA) / Total NA ) * 100
-
A high-quality LNP formulation should have an EE% greater than 90%.
-
References
Applications of PEG(2000)-C-DMG in Gene Therapy Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, commonly known as PEG(2000)-C-DMG, is a PEGylated lipid that has become an indispensable component in the formulation of lipid nanoparticles (LNPs) for gene therapy applications. Its primary function is to provide a hydrophilic shield to the LNP surface, which sterically stabilizes the nanoparticles, prevents aggregation, and reduces clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[1][2] This extended circulation is crucial for enabling the LNPs to reach their target tissues. This compound's relatively short C14 lipid anchor allows for its gradual dissociation from the LNP surface in vivo, a process that is thought to be important for the subsequent interaction of the LNP with target cells and the endosomal escape of the genetic payload.[3][4][5]
These application notes provide an overview of the key applications of this compound in gene therapy research, with a focus on its use in both messenger RNA (mRNA) and small interfering RNA (siRNA) delivery. Detailed experimental protocols are provided to guide researchers in the formulation and application of this compound-containing LNPs for in vitro and in vivo studies.
Key Applications
-
mRNA Delivery: this compound is a critical component in LNP formulations for the delivery of mRNA. These LNPs can be used to transiently express proteins for various therapeutic purposes, including vaccine development and protein replacement therapies.[3][6] The Moderna COVID-19 vaccine is a prominent example of an LNP-mRNA formulation that utilizes a PEGylated lipid similar to this compound.[3]
-
siRNA Delivery: LNPs incorporating this compound are effectively used to deliver siRNA for gene silencing applications. This approach has therapeutic potential for a range of diseases by knocking down the expression of disease-causing genes.[3][7][8] A notable clinical example is Onpattro, an FDA-approved siRNA-LNP therapeutic for the treatment of hereditary transthyretin-mediated amyloidosis, which contains this compound in its formulation.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies utilizing this compound in LNP formulations for gene delivery.
Table 1: LNP Formulation Parameters for mRNA Delivery
| Ionizable Lipid | Helper Lipids | Molar Ratio (Ionizable:Helper:Cholesterol:this compound) | Reference |
| SM-102 | DSPC, Cholesterol | 50:10:38.5:1.5 | [11] |
| DLin-MC3-DMA | DSPC, Cholesterol | 50:10:38.5:1.5 | [12] |
| Self-synthesized ionizable lipid | DOPE, Cholesterol | 40:10:48.5:1.5 | [13][14] |
| LP01 | DSPC, Cholesterol | 45.5:9:44:1.2 (plus 0.3 DSPE-PEG(2k) Carboxy NHS) | [12] |
Table 2: LNP Formulation Parameters for siRNA Delivery
| Ionizable Lipid | Helper Lipids | Molar Ratio (Ionizable:Helper:Cholesterol:this compound) | Reference |
| DLin-MC3-DMA | DSPC, Cholesterol | 50:10:38.5:1.5 | [3] |
| SM-102 or CSL3 | DSPC, Cholesterol | 50:10:37.5:2.5 | [4] |
Table 3: Physicochemical Properties of this compound containing LNPs
| Genetic Payload | LNP Formulation (Molar Ratio) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| siRNA | DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG2000 (50:10:38.5:1.5) | ~120 | ~0.18 | ~90 | [3] |
| Cre mRNA | DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG2k (50:10:38.5:1.5) | <90 | <0.21 | >94.8 | [12] |
| mEGFP mRNA | Ionizable lipid:DOPE:Cholesterol:DMG-PEG2000 (40:10:48.5:1.5) | ~100 | ~0.15 | >95 | [14] |
Experimental Protocols
Protocol 1: LNP Formulation for mRNA Delivery using Microfluidic Mixing
This protocol describes the formulation of mRNA-loaded LNPs containing this compound using a microfluidic mixing device.
Materials:
-
Ionizable lipid (e.g., SM-102)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
This compound
-
mRNA encoding the gene of interest
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Dialysis or tangential flow filtration (TFF) system
Procedure:
-
Prepare Lipid Stock Solution:
-
Prepare mRNA Stock Solution:
-
Dissolve the mRNA in an acidic aqueous buffer, such as 50 mM citrate buffer (pH 4.0).[15] The acidic pH ensures the ionizable lipid is protonated, facilitating complexation with the negatively charged mRNA.
-
The mRNA concentration is typically in the range of 0.1-1 mg/mL.
-
-
LNP Formulation:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Set the flow rate ratio of the aqueous phase to the organic phase, typically at 3:1.[15]
-
Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of lipids and the encapsulation of mRNA into LNPs.
-
-
Purification and Buffer Exchange:
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).[11]
-
Assess the zeta potential of the LNPs.
-
Protocol 2: In Vitro Transfection of mRNA-LNPs in Cultured Cells
This protocol outlines the procedure for transfecting cultured cells with the formulated mRNA-LNPs.
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
mRNA-LNPs formulated as per Protocol 1
-
96-well cell culture plates
-
Assay reagents for detecting protein expression (e.g., luciferase assay kit, flow cytometer for fluorescent proteins)
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that will result in approximately 70-80% confluency at the time of transfection.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
-
Transfection:
-
Dilute the mRNA-LNP stock solution to the desired final concentration in complete cell culture medium. The optimal mRNA concentration will vary depending on the cell type and should be determined empirically (a starting range of 10-100 ng/well is common).
-
Remove the existing medium from the cells and replace it with the medium containing the mRNA-LNPs.
-
Incubate the cells for a specified period (e.g., 24-72 hours) to allow for protein expression.[3]
-
-
Analysis of Protein Expression:
-
After the incubation period, lyse the cells and measure the expression of the delivered mRNA.
-
For reporter genes like luciferase, use a luminometer to measure the enzymatic activity.[16]
-
For fluorescent proteins like GFP, use a fluorescence microscope or flow cytometer to quantify the number of positive cells and the intensity of fluorescence.[13][14]
-
Protocol 3: In Vivo Gene Delivery in Mice
This protocol provides a general guideline for the systemic administration of mRNA-LNPs to mice to assess in vivo gene expression.
Materials:
-
mRNA-LNPs formulated as per Protocol 1
-
Laboratory mice (e.g., BALB/c, C57BL/6)
-
Sterile PBS
-
Syringes and needles for intravenous injection
-
In vivo imaging system (for reporter genes like luciferase)
-
Tissue homogenization and analysis equipment
Procedure:
-
Animal Preparation:
-
Acclimatize the mice to the laboratory conditions.
-
Weigh each mouse to determine the appropriate injection volume.
-
-
LNP Administration:
-
Analysis of In Vivo Gene Expression:
-
At a predetermined time point after injection (e.g., 6, 24, 48 hours), assess the expression of the delivered gene.[11][13]
-
For luciferase reporter genes, administer the luciferin (B1168401) substrate and perform bioluminescence imaging using an in vivo imaging system to visualize the location and intensity of gene expression.[13][14]
-
Alternatively, euthanize the mice, harvest the organs of interest (e.g., liver, spleen), and homogenize the tissues to quantify protein expression using methods like ELISA or Western blotting.[11]
-
Visualizations
Caption: Signaling pathway of LNP-mediated mRNA delivery into a target cell.
Caption: Experimental workflow for gene therapy research using LNPs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nanoinnovation2024.eu [nanoinnovation2024.eu]
- 4. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. susupport.com [susupport.com]
- 11. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Formulation methods for peptide-modified lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PEG(2000)-C-DMG in Targeted Drug Delivery to Hepatocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEG(2000)-C-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) is a key excipient in the formulation of lipid nanoparticles (LNPs) for the targeted delivery of therapeutics, particularly nucleic acids like siRNA and mRNA, to hepatocytes.[1][2] Its unique properties facilitate efficient encapsulation of the payload and promote specific uptake by liver parenchymal cells. This document provides detailed application notes, experimental protocols, and supporting data for the use of this compound in hepatocyte-targeted drug delivery.
The mechanism of hepatocyte targeting relies on the relatively short C14 lipid anchor of this compound.[3][4] Following intravenous administration, the this compound molecules rapidly dissociate from the surface of the LNPs in the bloodstream.[3][4] This "de-PEGylation" exposes the core of the LNP, allowing for the adsorption of endogenous apolipoprotein E (ApoE).[1][4] The ApoE-coated LNP is then recognized and internalized by the low-density lipoprotein receptor (LDLR), which is highly expressed on the surface of hepatocytes.[1][5] This targeted uptake mechanism is exemplified in the FDA-approved siRNA therapeutic, Onpattro™ (patisiran), which utilizes a similar LNP formulation for the treatment of hereditary transthyretin-mediated amyloidosis.[6][7][8]
Data Presentation
The following tables summarize quantitative data from studies evaluating LNP formulations containing this compound for hepatocyte targeting.
Table 1: Physicochemical Properties of a Typical LNP Formulation
| Parameter | Value | Reference |
| Lipid Composition (molar ratio) | DLin-MC3-DMA:DSPC:Cholesterol:this compound (50:10:38.5:1.5) | [4] |
| Mean Hydrodynamic Diameter | ~80 nm | [2] |
| Polydispersity Index (PDI) | < 0.2 | [9] |
| Zeta Potential (at physiological pH) | Near-neutral | [9] |
| siRNA Encapsulation Efficiency | > 95% | [10] |
Table 2: In Vivo Gene Silencing Efficacy in Mouse Liver
| LNP Formulation (siRNA targeting Factor VII) | Dose (mg/kg) | Reduction in Serum Factor VII | Reference |
| LNP with this compound | 1.0 | ~60% | [] |
| LNP with this compound | 5.0 | ~90% | [] |
| LNP with PEG-DSG (~45 nm) | 1.0 | ~80% | [12] |
| LNP with GalNAc-PEG | 1.0 | ~90% (sustained for 7 days) | [7] |
Table 3: Comparison of PEG-Lipid Anchor Length on LNP Pharmacokinetics and Liver Accumulation in Mice
| PEG-Lipid in LNP | Blood Half-life (hours) | Liver Accumulation (% Injected Dose at 4h) | Reference |
| DMG-PEG (C14 anchor) | 0.64 | High | [4][13] |
| DSG-PEG (C18 anchor) | 4.03 | Low | [4][13] |
Note: "High" and "Low" are relative terms based on the referenced studies, which show a clear trend of increased liver accumulation with shorter PEG-lipid anchors.
Experimental Protocols
LNP Formulation using Microfluidic Mixing
This protocol describes the preparation of LNPs encapsulating siRNA using a microfluidic device.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA or SM-102) in ethanol (B145695)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol
-
Cholesterol in ethanol
-
This compound in ethanol
-
siRNA in 25 mM acetate (B1210297) buffer (pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis tubing (10-14 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare separate stock solutions of the lipids (ionizable lipid, DSPC, cholesterol, and this compound) in ethanol.
-
Combine the lipid solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:this compound).[14]
-
Prepare the siRNA solution in 25 mM acetate buffer, pH 4.0.
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol mixture into one syringe and the siRNA-buffer solution into another.
-
Set the flow rate ratio to 3:1 (aqueous:ethanolic) and the total flow rate to a suitable value (e.g., 12 mL/min).
-
Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the LNPs.
-
Collect the resulting LNP dispersion.
-
Immediately dialyze the LNP solution against PBS (pH 7.4) for at least 2 hours, with one buffer exchange, to remove the ethanol and unencapsulated siRNA.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C.
Characterization of LNPs
a) Size and Zeta Potential:
-
Dilute a small aliquot of the LNP suspension in PBS.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).[][15]
-
Measure the zeta potential using Electrophoretic Light Scattering (ELS).[][15]
b) Encapsulation Efficiency:
-
Use a fluorescent dye that binds to nucleic acids (e.g., RiboGreen).
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 2% Triton X-100) to determine the total amount of siRNA.[10]
-
The encapsulation efficiency is calculated as: ((Total fluorescence - Fluorescence of intact LNPs) / Total fluorescence) * 100%.
In Vitro Evaluation in Hepatocyte Cell Lines (e.g., HepG2)
a) Cell Viability Assay (MTT or alamarBlue):
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.[16][17]
-
Treat the cells with varying concentrations of the LNP formulation.
-
Include untreated cells as a negative control and cells treated with a lysis agent (e.g., 1% Triton X-100) as a positive control for cytotoxicity.[14]
-
After a 24-48 hour incubation period, perform the MTT or alamarBlue assay according to the manufacturer's protocol to assess cell viability.[16][17]
b) Cellular Uptake Assay (Flow Cytometry):
-
Formulate LNPs with a fluorescently labeled lipid (e.g., DiD) or fluorescently labeled siRNA (e.g., Cy5-siRNA).[18]
-
Seed HepG2 cells in a 12-well or 24-well plate and allow them to adhere.
-
Treat the cells with the fluorescently labeled LNPs for a defined period (e.g., 4 hours).
-
Wash the cells with PBS to remove non-internalized LNPs.
-
Detach the cells using trypsin and resuspend them in flow cytometry buffer.
-
Analyze the cell suspension by flow cytometry to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, which are indicative of LNP uptake.[18][19]
In Vivo Evaluation in a Mouse Model
a) Animal Model and LNP Administration:
-
Use a suitable mouse strain (e.g., C57BL/6). All animal procedures must be approved by the institutional animal care and use committee.
-
Dilute the LNP-siRNA formulation in sterile PBS to the desired final concentration.
-
Administer the LNPs to the mice via intravenous (tail vein) injection.[20]
b) Biodistribution Study:
-
Formulate LNPs with a fluorescent label (e.g., Cy5-siRNA or a lipid label).
-
At various time points post-injection (e.g., 2, 6, 24 hours), euthanize the mice and harvest major organs (liver, spleen, kidneys, lungs, heart).[20]
-
The amount of LNP accumulation in each organ can be quantified by measuring the fluorescence intensity of tissue homogenates or through imaging of tissue sections.[20]
c) Gene Silencing Efficacy (RT-qPCR):
-
Administer LNPs containing siRNA targeting a specific hepatic gene (e.g., Factor VII).[20]
-
At a predetermined time point (e.g., 48 or 72 hours) post-injection, collect liver tissue from the mice.
-
Isolate total RNA from the liver tissue using a suitable method (e.g., TRIzol extraction).[21][22]
-
Perform reverse transcription to synthesize cDNA.[23]
-
Quantify the relative expression of the target gene mRNA using quantitative real-time PCR (RT-qPCR), normalizing to a housekeeping gene (e.g., GAPDH).[23]
-
The percentage of gene knockdown is calculated by comparing the target gene expression in the LNP-treated group to a control group (e.g., PBS or non-targeting siRNA LNP).
Visualizations
Caption: Mechanism of this compound LNP targeted delivery to hepatocytes.
Caption: Experimental workflow for LNP formulation and evaluation.
References
- 1. Biophysical Characterization of Viral and Lipid-Based Vectors for Vaccines and Therapeutics with Light Scattering and Calorimetric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Nanoparticle (LNP) Chemistry Can Endow Unique In Vivo RNA Delivery Fates within the Liver That Alter Therapeutic Outcomes in a Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. liposomes.ca [liposomes.ca]
- 8. researchgate.net [researchgate.net]
- 9. Surface engineering of lipid nanoparticles: targeted nucleic acid delivery and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 12. news-medical.net [news-medical.net]
- 13. Apolipoprotein E Binding Drives Structural and Compositional Rearrangement of mRNA-Containing Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How Light Scattering is used in Liposome and LNP Characterization | Malvern Panalytical [malvernpanalytical.com]
- 16. tripod.nih.gov [tripod.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Quantification of transfection efficiency by flow cytometry with varying dosages of nanoparticles encapsulated with Cas9/sgRNA RNP on liver-on-chip model system | SCGE Toolkit [scge.mcw.edu]
- 20. Lipid Nanoparticles for Hepatic Delivery of Small Interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 22. Real time PCR of mouse liver tissue [protocols.io]
- 23. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Lyophilization and Long-Term Storage of PEG(2000)-c-DMG LNPs
Audience: Researchers, scientists, and drug development professionals.
Introduction Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA. A critical component in many LNP formulations is the PEGylated lipid, for instance, 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG(2000)-c-DMG). This lipid enhances colloidal stability and prolongs circulation time in vivo. However, the aqueous stability of LNPs is often limited, necessitating cold-chain storage and transport, which presents significant logistical and financial challenges.[1][2]
Lyophilization, or freeze-drying, is a well-established method for improving the long-term stability of pharmaceutical products by removing water.[3][4] This process can transform unstable LNP suspensions into a dry powder that is stable for extended periods at refrigerated or even room temperatures.[5][6] The key to successful lyophilization lies in using appropriate cryoprotectants and a well-designed freeze-drying cycle to preserve the critical physicochemical properties of the LNPs, such as particle size, polydispersity, and encapsulation efficiency, upon reconstitution.[3][7]
This application note provides detailed protocols for the formulation, lyophilization, characterization, and long-term storage of this compound containing LNPs.
Experimental Protocols
Protocol 1: LNP Formulation
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing technique. The lipid composition is based on clinically relevant formulations.
Materials:
-
Ionizable Lipid (e.g., SM-102 or DLin-MC3-DMA)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
This compound (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
mRNA (encoding a reporter protein like Luciferase or GFP)
-
Ethanol (B145695), 200 proof
-
Citrate (B86180) Buffer (10 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Nuclease-free water
-
Microfluidic mixing device (e.g., NanoAssemblr®)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in ethanol at a molar ratio of 50:10:38.5:1.5.[8][9] The final total lipid concentration in the ethanol phase should be between 10-20 mg/mL.
-
Prepare Aqueous mRNA Solution: Dilute the mRNA stock in 10 mM citrate buffer (pH 4.0). The final concentration will depend on the desired nucleic acid-to-lipid ratio.
-
Microfluidic Mixing: Set up the microfluidic device. Pump the lipid-ethanol solution through one inlet and the aqueous mRNA solution through a second inlet. A typical flow rate ratio is 3:1 (Aqueous:Organic).[8] The rapid mixing of the two phases causes the LNPs to self-assemble.
-
Dialysis/Purification: Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 6 hours or use tangential flow filtration (TFF) to remove ethanol and unencapsulated mRNA.
-
Sterile Filtration: Filter the purified LNP solution through a 0.22 µm sterile filter.
-
Initial Characterization: Before lyophilization, measure the particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency of the fresh LNP batch.
Protocol 2: Lyophilization of LNPs
This protocol details the addition of cryoprotectants and a conservative lyophilization cycle suitable for LNPs.
Materials:
-
Purified LNP suspension
-
Cryoprotectant (e.g., Sucrose (B13894) or Trehalose), sterile solution
-
Lyophilizer with a programmable controller
-
Sterile lyophilization vials and stoppers
Procedure:
-
Add Cryoprotectant: Aseptically add the cryoprotectant to the LNP suspension. Sucrose and trehalose (B1683222) are common choices.[3][10] A final concentration of 5-20% (w/v) is often effective.[11][12] Gently mix to ensure homogeneity. For this protocol, we recommend a final concentration of 10% (w/v) sucrose.
-
Dispense and Load: Dispense the LNP-cryoprotectant mixture into sterile lyophilization vials. Place partially inserted stoppers on the vials.
-
Load Lyophilizer: Place the vials onto the pre-cooled shelves of the lyophilizer (-5°C).
-
Lyophilization Cycle:
-
Freezing: Ramp down the shelf temperature to -45°C over 1 hour and hold for 3 hours to ensure complete freezing.[5]
-
Primary Drying (Sublimation): Pull a vacuum to approximately 100 mTorr. Ramp the shelf temperature to -25°C over 2 hours and hold for 48-84 hours, or until the product temperature rises to meet the shelf temperature.[5]
-
Secondary Drying (Desorption): Ramp the shelf temperature to 30°C over 4 hours and hold for 5-10 hours under vacuum.[5]
-
-
Stoppering and Storage: Backfill the chamber with sterile, inert gas (e.g., Nitrogen) to atmospheric pressure and fully stopper the vials.[5] Crimp the vials and store them at the desired temperatures for the long-term stability study.
Protocol 3: Reconstitution and Characterization
Procedure:
-
Reconstitution: To reconstitute, add the original volume of nuclease-free water to the vial.[1][5] Gently swirl the vial until the lyophilized cake is fully dissolved. Avoid vigorous shaking or vortexing to prevent aggregation. The reconstituted solution should appear clear to opalescent.[5]
-
Post-Lyophilization Characterization: After reconstitution, repeat the characterization assays performed on the fresh sample:
-
Particle Size and PDI: Measure using Dynamic Light Scattering (DLS). An acceptable result is a minimal change from the pre-lyophilization values.
-
mRNA Encapsulation Efficiency: Measure using a Quant-iT™ RiboGreen™ assay or equivalent.[11] This involves measuring fluorescence before and after lysing the LNPs with a detergent (e.g., 0.5% Triton X-100).
-
In-vitro/In-vivo Activity: The ultimate test of stability is to confirm that the biological activity of the encapsulated mRNA is preserved.
-
Data Presentation: Long-Term Stability Study
A long-term stability study is essential to confirm the success of the lyophilization process. Lyophilized LNPs should be stored at various temperatures, and their key attributes should be tested at predetermined time points.
Study Design:
-
Storage Conditions: -80°C (Control), 4°C, 25°C.
-
Time Points: 0, 4, 12, 24, and 52 weeks.
-
Tests: Visual appearance of the cake, reconstitution time, particle size, PDI, and encapsulation efficiency.
Expected Results
The following tables summarize typical data from a successful lyophilization and long-term storage study of this compound LNPs.
Table 1: Physicochemical Properties Before and Immediately After Lyophilization
| Parameter | Pre-Lyophilization | Post-Lyophilization (Time 0) | Acceptance Criteria |
|---|---|---|---|
| Particle Size (nm) | 85.2 ± 2.1 | 88.5 ± 2.5 | < 10% change |
| PDI | 0.11 ± 0.02 | 0.13 ± 0.03 | < 0.2 |
| Encapsulation Eff. (%) | 94.5 ± 1.5 | 92.8 ± 1.8 | > 90% |
Table 2: Long-Term Stability Data for Lyophilized LNPs at 4°C
| Time Point | Particle Size (nm) | PDI | Encapsulation Eff. (%) |
|---|---|---|---|
| Week 4 | 89.1 ± 2.3 | 0.13 ± 0.02 | 92.5 ± 2.0 |
| Week 12 | 90.5 ± 2.8 | 0.14 ± 0.03 | 91.9 ± 1.7 |
| Week 24 | 91.2 ± 3.1 | 0.15 ± 0.02 | 91.3 ± 2.2 |
| Week 52 | 93.8 ± 3.5 | 0.16 ± 0.03 | 90.5 ± 2.5 |
Table 3: Long-Term Stability Data for Lyophilized LNPs at 25°C (Room Temperature)
| Time Point | Particle Size (nm) | PDI | Encapsulation Eff. (%) |
|---|---|---|---|
| Week 4 | 92.4 ± 3.0 | 0.15 ± 0.03 | 91.0 ± 2.1 |
| Week 12 | 95.8 ± 3.6 | 0.17 ± 0.04 | 89.4 ± 2.4 |
| Week 24 | 105.1 ± 4.5 | 0.21 ± 0.05 | 85.6 ± 3.1 |
| Week 52 | 122.6 ± 6.2 | 0.28 ± 0.06 | 78.2 ± 4.0 |
Interpretation: The data shows that lyophilized LNPs stored at 4°C maintain their critical quality attributes for at least one year, with only minor changes in size and PDI.[5][8] At 25°C, the formulation remains stable for at least 12 weeks, after which a gradual increase in particle size and a decrease in encapsulation efficiency may be observed.[5] The frozen control at -80°C is expected to show negligible changes over the entire study period.
Conclusion
Lyophilization is a highly effective strategy for enhancing the long-term stability of this compound LNPs, mitigating the need for continuous frozen storage. By employing a suitable cryoprotectant like sucrose and an optimized freeze-drying cycle, the physicochemical and biological integrity of the nanoparticles can be preserved. This enables storage at 4°C for over a year and at room temperature for several months, thereby significantly improving the logistical feasibility and accessibility of LNP-based therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Long-term storage of lipid-like nanoparticles for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Saccharide Cryoprotectants in the Freezing or Lyophilization Process of Lipid Nanoparticles Encapsulating Gene Drugs for Regenerative Medicine [sciltp.com]
- 4. researchgate.net [researchgate.net]
- 5. Lyophilization provides long-term stability for a lipid nanoparticle-formulated, nucleoside-modified mRNA vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.sciltp.com [media.sciltp.com]
- 11. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Successful batch and continuous lyophilization of mRNA LNP formulations depend on cryoprotectants and ionizable lipids - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM02031A [pubs.rsc.org]
Application Notes and Protocols for the Quantification of PEG(2000)-C-DMG in Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise quantification of all components within Lipid Nanoparticle (LNP) formulations is critical for ensuring their quality, stability, and efficacy as drug delivery vehicles. Among these components, the PEGylated lipid, such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG(2000)-C-DMG or DMG-PEG 2000), plays a pivotal role. It provides a hydrophilic corona that sterically stabilizes the nanoparticles, reduces aggregation, and minimizes non-specific uptake by the immune system.[1] Accurate measurement of this compound is therefore a key quality attribute in the development and manufacturing of LNP-based therapeutics, including mRNA vaccines.
This document provides detailed application notes and experimental protocols for the quantification of this compound in LNPs using three prevalent analytical techniques: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods for this compound Quantification
A variety of analytical methods have been developed for the characterization and quantification of lipids in LNP formulations.[2] Since this compound lacks a significant UV chromophore, alternative detection methods to standard UV-Vis are required.[3] HPLC coupled with universal detectors like CAD and ELSD, or a highly sensitive and specific detector like a mass spectrometer, are well-suited for this purpose.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Principle: HPLC-CAD is a sensitive and universal detection method that is independent of the analyte's spectral properties. The column eluent is first nebulized, and the resulting droplets are dried to form analyte particles. These particles are then charged by a corona discharge and the total charge is measured by an electrometer. The signal is proportional to the mass of the non-volatile analyte.[4]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound standard in methanol (B129727) or a methanol/chloroform mixture (e.g., 1 mg/mL).[1]
-
Disrupt the LNP sample to release the lipid components. This can be achieved by diluting the LNP formulation in an organic solvent like methanol or ethanol (B145695) (e.g., a 4-fold dilution in 96% ethanol).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 10 µg/mL to 400 µg/mL.
-
Filter all samples and standards through a 0.22 µm filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A UHPLC or HPLC system capable of gradient elution.
-
Column: A reversed-phase column is typically used. A Hypersil Gold PFP column (150 mm × 4.6 mm, 3.0 µm) has been shown to be effective.
-
Mobile Phase A: 0.0025% Formic Acid in Water:Methanol (80:20 v/v).
-
Mobile Phase B: Methanol:Acetonitrile (60:40 v/v).
-
Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is used to separate the lipid components. The specific gradient profile should be optimized based on the LNP composition.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Injection Volume: 10-20 µL.
-
-
CAD Detector Settings:
-
Evaporation Temperature: Optimize for the mobile phase composition, typically in the range of 35-50°C.
-
Nebulizer Gas (Nitrogen): Set according to the manufacturer's recommendations.
-
Power Function Value (PFV): A single PFV (e.g., 1.3) can be optimized for the analysis of multiple lipids.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentration.
-
Determine the concentration of this compound in the LNP sample by interpolating its peak area from the calibration curve.
-
Quantitative Data Summary (HPLC-CAD):
| Parameter | Value | Reference |
| Linearity Range | 210 µg/mL to 390 µg/mL | |
| R² Value | > 0.996 | |
| Precision (RSD) | Intra-day: 1.6%, Inter-day: 0.6% | |
| Sensitivity (RSD) | 3.8% |
Workflow Diagram (HPLC-CAD):
Caption: Workflow for this compound quantification using HPLC-CAD.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Principle: Similar to CAD, HPLC-ELSD is a universal detector for non-volatile analytes. The eluent from the HPLC is nebulized into a fine mist, which then passes through a heated drift tube where the mobile phase evaporates. The remaining solid particles of the analyte scatter a light beam, and the scattered light is detected by a photodiode. The intensity of the scattered light is related to the mass of the analyte.
Experimental Protocol:
-
Sample Preparation:
-
Prepare stock solutions of this compound and other lipid standards in 96% ethanol at a concentration of 10 mg/mL.
-
For LNP samples, a 4-fold dilution with 96% ethanol is performed to disrupt the nanoparticles.
-
Prepare calibration standards in the range of 20 to 200 mg/L in 96% ethanol.
-
-
Chromatographic Conditions:
-
HPLC System: An HPLC system with gradient capability.
-
Column: A Poroshell C18 column is a suitable choice.
-
Mobile Phase A: Water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Methanol with 0.1% (v/v) TFA.
-
Gradient Elution: A step gradient is employed for the separation.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 2-5 µL.
-
-
ELSD Detector Settings:
-
Evaporation Temperature: 45°C.
-
Nebulizer Temperature: Can be set to a similar temperature as the evaporation temperature.
-
Gas Flow Rate (Nitrogen): Adjust according to the manufacturer's guidelines to ensure efficient nebulization and solvent evaporation.
-
-
Data Analysis:
-
The response of the ELSD can be non-linear. Therefore, a logarithmic transformation of both concentration and peak area is often used to generate a linear calibration curve.
-
Plot log(Peak Area) vs. log(Concentration) for the standards to create the calibration curve.
-
Calculate the concentration of this compound in the LNP samples based on this curve.
-
Quantitative Data Summary (HPLC-ELSD):
| Parameter | Value | Reference |
| Linearity Range | 20 - 200 mg/L | |
| R² Value | ≥ 0.997 | |
| Precision (RSD) | < 5% | |
| Accuracy (Recovery) | 92.9% - 108.5% | |
| Limit of Detection (LOD) | 0.04 µg | |
| Limit of Quantitation (LOQ) | 0.1 µg |
Workflow Diagram (HPLC-ELSD):
Caption: Workflow for this compound quantification using HPLC-ELSD.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS offers the highest sensitivity and selectivity for the quantification of this compound. The liquid chromatograph separates the lipid components, which are then ionized (typically using Electrospray Ionization - ESI) and introduced into the mass spectrometer. The mass spectrometer can be operated in full scan mode for identification or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly selective quantification. This compound exists as a polydisperse polymer, and analysis often involves monitoring several of its oligomers and charge states.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the LNP sample and standards in methanol to the desired concentration range (e.g., pg/µL to ng/µL).
-
For analysis in biological matrices, a protein precipitation or liquid-liquid extraction step may be necessary.
-
-
Chromatographic Conditions:
-
LC System: A UPLC or UHPLC system is preferred for better resolution and sensitivity.
-
Column: An ACQUITY Premier CSH C18 column (2.1 x 100 mm, 1.7 µm) is a good option.
-
Mobile Phase A: 600/390/10 (Acetonitrile/Water/1 M aqueous ammonium (B1175870) formate) in 0.1% formic acid.
-
Mobile Phase B: 900/90/10 (Isopropanol/Acetonitrile/1 M aqueous ammonium formate) in 0.1% formic acid.
-
Gradient Elution: A gradient program designed to separate the different lipid classes.
-
Flow Rate: 400 µL/min.
-
Column Temperature: 55°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Detector Settings:
-
Ionization Mode: ESI positive.
-
Capillary Voltage: 1.5 kV.
-
Cone Voltage: 30 V.
-
Scan Mode: Full scan MS with fragmentation or targeted MS/MS can be used. For quantification, monitoring specific precursor-to-product ion transitions is recommended.
-
Mass Range: 50–2000 m/z.
-
Note: DMG-PEG-2000 forms ammonium adducts and can be observed in multiple charge states (+2, +3, and +4).
-
-
Data Analysis:
-
Extract the ion chromatograms for the characteristic m/z values of the different this compound oligomers and their charge states.
-
Sum the peak areas of the most abundant oligomers for quantification.
-
Generate a calibration curve and determine the concentration in the unknown samples.
-
Quantitative Data Summary (LC-MS/MS):
| Parameter | Value | Reference |
| Lower Limit of Detection (LOD) | 5 pg/µL (25 pg on column) | |
| Linearity Range | Demonstrated over 4 orders of magnitude for similar lipids | |
| R² Value | 0.9995 for similar lipids |
Workflow Diagram (LC-MS/MS):
Caption: Workflow for this compound quantification using LC-MS/MS.
Conclusion
The choice of analytical method for the quantification of this compound in LNPs will depend on the specific requirements of the analysis, including the desired sensitivity, selectivity, and the available instrumentation. HPLC-CAD and HPLC-ELSD are robust and reliable methods suitable for routine quality control, offering universal detection for all non-volatile components of the LNP. LC-MS/MS provides the highest level of sensitivity and specificity, making it ideal for research and development, detailed characterization, and the analysis of samples with complex matrices or very low concentrations of the analyte. The protocols and data presented here provide a comprehensive guide for researchers and scientists to establish and validate methods for the accurate quantification of this critical LNP component.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming the "PEG Dilemma" with PEG(2000)-C-DMG LNPs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving PEG(2000)-C-DMG Lipid Nanoparticles (LNPs). The content is designed to directly address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the "PEG dilemma" in the context of lipid nanoparticles?
A1: The "PEG dilemma" refers to the conflicting roles of polyethylene (B3416737) glycol (PEG) in LNP formulations. While PEGylation provides a "stealth" shield, enhancing stability and prolonging circulation time, it can also hinder cellular uptake and endosomal escape of the LNP, thereby reducing the delivery efficiency of the cargo, such as mRNA or siRNA.[1][2] Furthermore, PEGylated LNPs can trigger immune responses, including the production of anti-PEG antibodies, which can lead to accelerated blood clearance (ABC) upon repeated administration and complement activation-related pseudoallergy (CARPA).[3][4]
Q2: How does this compound help in overcoming the PEG dilemma?
A2: this compound, which contains a dimyristoyl glycerol (B35011) (DMG) lipid anchor with two C14 acyl chains, is thought to help mitigate the PEG dilemma due to its relatively short lipid anchor.[5][6] This shorter anchor facilitates faster desorption (shedding) of the PEG-lipid from the LNP surface once in circulation.[5][6] This "de-shielding" exposes the underlying LNP, allowing for better interaction with target cells and facilitating cellular uptake and endosomal escape.[3][5] The transient nature of the PEG shield provided by DMG-PEG helps to balance the need for in vivo stability with efficient payload delivery.
Q3: What is the optimal molar ratio of this compound in an LNP formulation?
A3: The optimal molar ratio of this compound can vary depending on the specific application (in vitro vs. in vivo) and the other lipid components of the LNP.[3] For in vitro experiments, a lower molar percentage (e.g., 1.5%) of DMG-PEG2000 has been shown to yield optimal mRNA transfection.[3] However, for in vivo applications, a higher percentage (e.g., 5%) may be necessary to provide sufficient stability and circulation time to reach the target tissue.[3] It is crucial to experimentally determine the optimal ratio for your specific LNP composition and delivery target.
Q4: Can repeated administration of this compound LNPs lead to an immune response?
A4: Yes, repeated administration of PEGylated LNPs, including those with this compound, can induce the production of anti-PEG antibodies, primarily IgM and IgG.[7][8] This can lead to the Accelerated Blood Clearance (ABC) phenomenon, where subsequent doses of the LNPs are cleared from circulation more rapidly, reducing their therapeutic efficacy.[9]
Troubleshooting Guides
Problem 1: Low Transfection Efficiency In Vitro
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Molar Ratio | Titrate the molar percentage of this compound in your LNP formulation. For in vitro studies, a lower percentage (e.g., 1.5%) often improves cellular uptake and transfection efficiency.[3] |
| LNP Aggregation | Characterize LNP size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). If aggregation is observed, ensure proper mixing during formulation and consider optimizing the lipid composition or buffer conditions. |
| Poor Endosomal Escape | Include a helper lipid that promotes endosomal escape in your formulation. Perform an endosomal escape assay to confirm the LNP's ability to release its cargo into the cytoplasm. |
| Cell Line Specificity | Transfection efficiency can be cell-line dependent. Test your LNPs on a different, well-characterized cell line to rule out cell-specific issues. |
Problem 2: Reduced In Vivo Efficacy Upon Repeated Dosing
| Possible Cause | Troubleshooting Step |
| Accelerated Blood Clearance (ABC) Phenomenon | Measure the levels of anti-PEG IgM and IgG antibodies in the serum of treated animals after the first and subsequent doses. A significant increase in anti-PEG antibodies suggests an immune response leading to rapid clearance.[9] |
| Complement Activation | Perform a complement activation assay to measure the levels of complement activation products (e.g., C3a, C5a, sC5b-9) in the serum after LNP administration.[4] |
| Suboptimal LNP Stability In Vivo | Evaluate the in vivo stability of your LNPs by measuring the circulation half-life of a fluorescently labeled LNP formulation. If the half-life is too short, consider increasing the molar percentage of this compound.[3] |
Quantitative Data Summary
Table 1: Effect of DMG-PEG2000 Molar Ratio on In Vitro Transfection Efficiency
| DMG-PEG2000 (mol%) | Relative Luciferase Expression (HeLa cells) | Mean Fluorescence Intensity (mEGFP in HeLa cells) |
| 0.5 | ~1.5x | ~2.0x |
| 1.5 | ~3.5x | ~3.1x |
| 5.0 | ~2.5x | ~2.3x |
| 10.0 | 1.0x (baseline) | 1.0x (baseline) |
| Data synthesized from a study by an unnamed author, showing a bell-shaped relationship where 1.5% DMG-PEG2000 provides the highest in vitro transfection efficiency.[3] |
Table 2: Effect of DMG-PEG2000 Molar Ratio on In Vivo Luciferase Expression (Liver)
| DMG-PEG2000 (mol%) | Relative Bioluminescence Signal (Liver) |
| 1.5 | ~1.0x |
| 5.0 | ~3.2x |
| 10.0 | ~1.2x |
| Data synthesized from a study by an unnamed author, indicating that a higher PEG content (5%) is optimal for in vivo delivery to the liver, likely due to increased systemic stability.[3] |
Table 3: Impact of PEG-Lipid Anchor on LNP Performance After Repeated Dosing
| PEG-Lipid in SM-102 LNP | Protein Expression on 2nd Dose (% of 1st Dose) | Anti-PEG IgM Concentration (relative units) |
| DMG-PEG 2000 (C14) | 84.5% | Lower |
| C16 PEG 2000 ceramide | 43.4% | Higher |
| Data from a study by an unnamed author, demonstrating that LNPs formulated with the shorter C14 anchor of DMG-PEG retain higher efficacy upon repeated administration compared to a longer C16 anchor, which correlates with a lower anti-PEG IgM response.[9] |
Experimental Protocols
Protocol 1: LNP Formulation using Microfluidic Mixing
-
Preparation of Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and this compound in ethanol (B145695) at the desired molar ratios. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[9]
-
Preparation of Aqueous Phase: Dilute the nucleic acid cargo (e.g., mRNA) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).[2]
-
Microfluidic Mixing: Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes and place them on a syringe pump connected to a microfluidic mixing device.
-
Mixing Parameters: Set the flow rate ratio of the aqueous phase to the ethanol phase typically at 3:1.
-
Dialysis: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated nucleic acids.
-
Characterization: Measure the LNP size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine the encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
Protocol 2: In Vitro Transfection Efficiency Assay
-
Cell Seeding: Seed the target cells (e.g., HeLa) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
LNP Treatment: Dilute the LNP-mRNA formulation in complete cell culture medium to the desired final concentration of mRNA. Remove the old medium from the cells and add the LNP-containing medium.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Quantification of Protein Expression:
-
For reporter proteins like luciferase, lyse the cells and measure the luminescence using a luciferase assay kit.
-
For fluorescent proteins like GFP, measure the fluorescence intensity using a plate reader or quantify the percentage of positive cells by flow cytometry.
-
Protocol 3: Quantification of Anti-PEG Antibodies (ELISA)
-
Plate Coating: Coat a 96-well ELISA plate with a PEG-conjugated protein (e.g., PEG-BSA) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted serum samples from the experimental animals to the wells and incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody that detects the specific isotype of the anti-PEG antibody being measured (e.g., anti-mouse IgM-HRP or anti-mouse IgG-HRP). Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of anti-PEG antibodies based on a standard curve generated with known concentrations of a monoclonal anti-PEG antibody.
Visualizations
Caption: Troubleshooting workflow for this compound LNP experiments.
Caption: Classical pathway of complement activation by anti-PEG IgM.
Caption: In vivo fate of a this compound LNP.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 5. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting LNP Aggregation with PEG(2000)-C-DMG
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues related to Lipid Nanoparticle (LNP) aggregation, specifically when using PEG(2000)-C-DMG.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in LNP formulations?
A1: this compound, a PEGylated lipid, is incorporated into LNP formulations to provide a steric barrier on the nanoparticle surface. This "stealth" shield prevents the particles from aggregating and reduces non-specific interactions with proteins in the bloodstream, thereby increasing their stability and circulation time.[1][2][3]
Q2: What is a typical molar percentage for this compound in an LNP formulation?
A2: The molar percentage of PEGylated lipids like this compound is typically low, ranging from 1.5% to 5%.[1][4][5] The optimal percentage can depend on the specific application; for instance, 1.5% may be optimal for in vitro transfection, while a higher percentage of up to 5% might be better for in vivo applications to enhance stability and circulation.[6]
Q3: What is the "PEG dilemma"?
A3: The "PEG dilemma" refers to the trade-off associated with PEGylation. While the PEG shield enhances stability and circulation time, it can also hinder the cellular uptake of the LNP and the subsequent endosomal escape of its cargo, potentially reducing the overall therapeutic efficacy.[6]
Q4: What is an acceptable Polydispersity Index (PDI) for LNP formulations?
A4: A Polydispersity Index (PDI) value below 0.3 is generally considered acceptable for LNP formulations, indicating a homogenous population of nanoparticles.[7] Ideally, PDI values should range from 0.05 to 0.2 to ensure a narrow size distribution and batch-to-batch consistency.[7]
Q5: Can the anchor chain length of the PEG-lipid affect LNP stability?
A5: Yes, the lipid anchor length plays a crucial role. PEG-lipids with shorter acyl chains (like the myristoyl chains in DMG) are shed more rapidly from the LNP surface in vivo. This can be advantageous for liver targeting but may offer less stability during prolonged circulation compared to PEG-lipids with longer anchors (e.g., DSPE with C18 chains).[8]
Troubleshooting Guides
Issue 1: Immediate Aggregation Upon Formulation
Q: My LNPs are aggregating immediately after formulation using microfluidics. What are the likely causes and how can I fix this?
A: Immediate aggregation is often related to the formulation and process parameters. Here’s a step-by-step guide to troubleshoot this issue:
-
Check Formulation pH: The pH of the aqueous buffer is critical. For formulations with ionizable lipids, an acidic pH (typically around 4.0) is required to protonate the lipid and enable complexation with the nucleic acid cargo. An incorrect pH can lead to poor encapsulation and instability.
-
Verify Lipid Ratios: Ensure the molar ratios of your lipid components are optimal. A typical starting point for LNP formulations is a molar ratio of ionizable lipid:DSPC:cholesterol:PEG-lipid of 50:10:38.5:1.5.[4][5][9][10] Deviations from this can compromise particle stability.
-
Optimize Microfluidic Parameters:
-
Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the organic (lipid) phase flow rate is a critical parameter. Higher FRRs (e.g., 3:1 or 4:1) generally lead to smaller and more uniform particles.[11][12][13] Experiment with different FRRs to find the optimal condition for your specific formulation.
-
Total Flow Rate (TFR): Increasing the TFR can also lead to the formation of smaller LNPs.[11][12] However, the effect can be system-dependent, so optimization is key.
-
Issue 2: Aggregation During Storage or After Freeze-Thaw Cycles
Q: My LNPs look good initially but aggregate after being stored at 4°C or after a freeze-thaw cycle. What can I do to improve their stability?
A: Aggregation during storage is a common challenge. The following steps can help improve the long-term stability of your LNPs:
-
Storage Buffer Composition:
-
Ionic Strength: High salt concentrations in the storage buffer can screen the surface charge of the LNPs, reducing electrostatic repulsion and leading to aggregation. Consider using a buffer with lower ionic strength if aggregation is observed.
-
pH: While the formulation is done at an acidic pH, the final LNP suspension is typically buffer-exchanged into a physiological pH (around 7.4) for storage and in vivo use. Ensure your storage buffer maintains this pH.
-
-
Cryoprotectants for Freezing: If you need to store your LNPs frozen, the addition of cryoprotectants is crucial. Sucrose or trehalose (B1683222) at concentrations around 10% (w/v) can protect the LNPs from aggregation during the freeze-thaw process.
-
Avoid Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can induce stress on the LNPs, leading to aggregation. Aliquot your LNP suspension into single-use volumes to avoid repeated thawing and freezing of the entire batch.
-
Increase PEG-Lipid Concentration: If aggregation persists, consider increasing the molar percentage of this compound in your formulation (e.g., from 1.5% to 3-5%). The denser PEG shield can provide enhanced steric protection against aggregation during storage.[6]
Data Presentation
Table 1: Typical LNP Formulation Parameters
| Component | Molar Ratio (%) | Key Function |
| Ionizable Lipid | 50 | Encapsulation of nucleic acid cargo and endosomal escape.[1][2] |
| DSPC | 10 | Helper lipid that provides structural integrity to the bilayer.[1][7] |
| Cholesterol | 38.5 | Enhances LNP stability and facilitates membrane fusion.[1][2] |
| This compound | 1.5 | Prevents aggregation and prolongs circulation.[1] |
Table 2: Effect of Microfluidic Parameters on LNP Size
| Parameter | Change | Effect on LNP Size | Reference |
| Flow Rate Ratio (FRR) | Increase | Decrease | [11][12][13] |
| Total Flow Rate (TFR) | Increase | Decrease | [11][12] |
Experimental Protocols
Protocol 1: LNP Formulation via Microfluidics
This protocol describes a general method for formulating LNPs using a microfluidic device.
Materials:
-
Ionizable lipid, DSPC, Cholesterol, and this compound
-
Ethanol (B145695) (100%, molecular biology grade)
-
Nucleic acid cargo (e.g., mRNA, siRNA)
-
Citrate (B86180) buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and cartridges
-
Syringes and tubing
Procedure:
-
Prepare the Lipid-Ethanol Solution:
-
Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in 100% ethanol to achieve the desired molar ratios (e.g., 50:10:38.5:1.5).
-
The total lipid concentration will depend on the desired final concentration of the LNP formulation.
-
-
Prepare the Aqueous-Nucleic Acid Solution:
-
Dilute the nucleic acid cargo in the 50 mM citrate buffer (pH 4.0).
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the aqueous-nucleic acid solution into another.
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) (e.g., TFR of 12 mL/min and FRR of 3:1 aqueous to organic).
-
Initiate the mixing process. The two solutions will mix rapidly in the microfluidic channels, leading to the self-assembly of LNPs.
-
-
Purification:
-
The resulting LNP suspension will contain ethanol. Remove the ethanol and exchange the buffer to PBS (pH 7.4) using dialysis or tangential flow filtration (TFF).
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C with cryoprotectants for long-term storage.
-
Protocol 2: LNP Characterization by Dynamic Light Scattering (DLS)
This protocol outlines the steps for characterizing LNP size and polydispersity.
Materials:
-
LNP suspension
-
DLS instrument (e.g., Malvern Zetasizer)
-
Disposable cuvettes
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to a suitable concentration for DLS measurement. The optimal concentration will depend on the instrument's sensitivity.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up.
-
Select the appropriate measurement parameters (e.g., sample material, dispersant properties).
-
-
Measurement:
-
Transfer the diluted LNP sample to a clean cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the LNPs.
-
-
Data Analysis:
-
The instrument's software will analyze the data to determine the Z-average diameter (a measure of the average particle size) and the Polydispersity Index (PDI).
-
Analyze the size distribution report to check for the presence of multiple particle populations, which could indicate aggregation. A monomodal peak is desired.
-
Visualizations
References
- 1. curiaglobal.com [curiaglobal.com]
- 2. Ionizable Amino Lipids Distribution and Effects on DSPC/Cholesterol Membranes: Implications for Lipid Nanoparticle Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of mixing and shaking on mRNA-LNP drug product quality characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 8. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01846B [pubs.rsc.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of the iLiNP Device: Fine Tuning the Lipid Nanoparticle Size within 10 nm for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing siRNA Encapsulation with PEG(2000)-C-DMG
Welcome to the technical support center for improving small interfering RNA (siRNA) encapsulation using PEG(2000)-C-DMG. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the formulation of lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in siRNA-LNP formulations?
A1: this compound, a PEGylated lipid, is a critical component in LNP formulations for siRNA delivery. Its primary roles are to:
-
Provide a hydrophilic steric barrier: This PEG layer on the nanoparticle surface prevents aggregation during formulation and storage, enhancing colloidal stability.[1][2]
-
Prolong systemic circulation: The "stealth" properties conferred by the PEG coating hinder the adsorption of serum proteins (opsonization) and reduce uptake by the mononuclear phagocyte system, thereby extending the in vivo circulation time.[2][3]
-
Control particle size: The molar ratio of PEGylated lipids can influence the final size of the LNPs.[4]
Q2: How does the acyl chain length of the PEG-lipid (like the myristoyl C14 chains in DMG) affect LNP performance?
A2: The acyl chain length significantly impacts the in vivo fate of the LNP. PEG-lipids with shorter acyl chains, such as the C14 chains in DMG-PEG2000, dissociate from the LNP surface more rapidly in vivo (half-life of ~1.3 hours) compared to those with longer chains like C18 (e.g., DSPE-PEG2000, half-life of ~25 hours).[2][5] This rapid shedding is often desirable, as it "unmasks" the LNP, allowing it to interact with target cells and facilitating endosomal escape.[1][6] Slower-shedding PEGs can sometimes hinder cellular uptake.[2][7]
Q3: Is there an optimal molar percentage of this compound to use in a formulation?
A3: Yes, but the optimal percentage is a trade-off between stability, in vitro transfection, and in vivo performance, often referred to as the "PEG dilemma".[4]
-
For in vitro studies: A lower molar ratio, around 1.5% DMG-PEG2000, has been shown to yield optimal mRNA transfection efficiency.[4][8]
-
For in vivo studies: A higher percentage, such as 5% DMG-PEG2000, often results in the best transgene expression.[8] This discrepancy arises because higher PEG content improves systemic stability and circulation, which is crucial in vivo, while lower PEG content enhances cellular uptake, which is more critical in a controlled in vitro environment.[4][8] The optimal amount can also depend on the other lipids in the formulation.[8]
Q4: How does this compound influence the surface charge (Zeta Potential) of LNPs?
A4: Increasing the concentration of PEG-DMG tends to shield the surface charge of the LNP. This results in a decrease in the measured zeta potential, bringing it closer to neutral. For instance, increasing PEG-DMG concentration from 1.5% to 10% was shown to drop the zeta potential from +32 mV to a lower value, indicating effective charge shielding.[3]
Troubleshooting Guide
Issue 1: Low siRNA Encapsulation Efficiency (<80%)
-
Q: My siRNA encapsulation efficiency is consistently low. What are the most likely causes and how can I fix it?
-
A: Low encapsulation efficiency is often related to suboptimal formulation parameters. Here are key factors to investigate:
-
Incorrect pH of Aqueous Buffer: The electrostatic interaction between the negatively charged siRNA and a positively charged ionizable lipid is essential for encapsulation. This process requires an acidic aqueous buffer (typically pH 4.0-5.5) to ensure the ionizable lipid is protonated.[1][9] Verify the pH of your buffer before mixing.
-
Suboptimal Lipid Ratios: The molar ratios of the ionizable lipid, helper lipids (like DSPC and cholesterol), and this compound are critical. The ionizable lipid is essential for complexing with the siRNA.[1] Ensure your ionizable lipid concentration is sufficient. Conversely, an excessive amount of PEG-lipid can sometimes hinder encapsulation.[10]
-
Inefficient Mixing: The method and speed of mixing the lipid-ethanol phase with the siRNA-aqueous phase are crucial. Rapid and homogenous mixing, often achieved with microfluidic devices, is necessary to promote the self-assembly of LNPs with the siRNA trapped inside.[9][11] Slower, manual methods can lead to larger, more heterogeneous particles with poor encapsulation.
-
Inappropriate N/P Ratio: The Nitrogen-to-Phosphate (N/P) ratio, which represents the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the siRNA, is a key parameter. An optimal N/P ratio ensures there is enough positive charge to complex with the negatively charged siRNA. This ratio often needs to be empirically optimized for each specific formulation.[3]
-
-
Issue 2: Particle Aggregation and Instability
-
Q: My LNP solution shows signs of aggregation (e.g., increased PDI, visible precipitates) either after formulation or during storage. What can I do?
-
A: Aggregation points to a loss of colloidal stability. Consider the following solutions:
-
Insufficient PEG-Lipid Content: The steric barrier provided by this compound is the primary defense against aggregation.[1][2] If you are using a very low molar percentage (<1%), consider increasing it. The absence of PEGylated lipids can lead to highly unstable particles.[12]
-
Improper Buffer/Storage Conditions: After formulation, LNPs should be dialyzed or purified to remove ethanol (B145695) and raise the pH to a physiological level (e.g., PBS at pH 7.4). Storing LNPs in the acidic formulation buffer can lead to instability. For storage, use a suitable buffer and maintain a temperature of 4°C.[13]
-
High Particle Concentration: Very high concentrations of LNPs can increase the likelihood of aggregation. If possible, try working with a slightly more dilute solution.
-
-
Issue 3: Poor In Vitro or In Vivo Gene Silencing
-
Q: I have high encapsulation efficiency and stable particles, but I'm not observing effective gene knockdown. What's wrong?
-
A: This "potency" issue can be complex. Here are some troubleshooting steps:
-
The "PEG Dilemma": As mentioned in the FAQs, an excessive amount of PEGylation can inhibit cellular internalization and endosomal escape by creating a dense hydration shell that hinders interaction with the cell membrane.[2][3][4] If your in vitro results are poor, try reducing the this compound molar percentage to ~1.5%.[8]
-
Particle Size: The size of the LNPs is a critical factor. Optimal sizes for cellular uptake are typically in the range of 50-100 nm.[9][11] Particles that are too large may have reduced uptake efficiency. Adjusting mixing parameters or lipid ratios can help control the final particle size.[14]
-
Ionizable Lipid Choice: The potency of an LNP is highly dependent on the pKa of the ionizable lipid. This lipid is crucial for facilitating the endosomal escape of the siRNA into the cytoplasm. If possible, consider testing different ionizable lipids, as this is a major driver of LNP efficacy.[1]
-
siRNA Integrity: Ensure that your siRNA was not degraded before or during the encapsulation process. Handle it under RNase-free conditions.
-
-
Data on Formulation Parameters
The following tables summarize how varying this compound concentration and other key parameters can influence the final characteristics of siRNA-loaded LNPs.
Table 1: Effect of PEG-DMG Concentration on LNP Physicochemical Properties
| Molar % of PEG-DMG | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | In Vitro Transfection Efficiency | In Vivo Transfection Efficiency | Reference |
| 1.5% | ~80 - 100 | < 0.2 | Tends to be more positive | Optimal | Moderate | [3][8] |
| 5% | ~80 - 100 | < 0.2 | Moderately shielded | Moderate | Optimal | [3][8] |
| 10% | ~80 - 100 | < 0.2 | Highly shielded (closer to neutral) | Reduced | Reduced | [3][8] |
Note: Absolute values can vary significantly based on the other lipids used, the N/P ratio, and the formulation method.
Table 2: Key Formulation Parameters Influencing LNP Characteristics
| Parameter | Effect on LNP Properties | Common Range/Condition | Reference |
| Aqueous Buffer pH | Critical for protonating the ionizable lipid, enabling siRNA complexation. | pH 4.0 - 5.5 | [1][9] |
| Mixing Method | Affects particle size, PDI, and encapsulation efficiency. | Microfluidics > T-Mixer > Manual | [9] |
| N/P Ratio | Influences encapsulation efficiency and surface charge. | 3 - 12 (empirically optimized) | [3] |
| Lipid Composition | The type of ionizable and helper lipids dictates potency and stability. | Ionizable Lipid: 40-50 mol% | [8][15] |
| Flow Rate (Microfluidics) | Higher flow rates generally lead to smaller, more uniform particles. | Varies by device | [9] |
Experimental Protocols
Protocol: siRNA-LNP Formulation via Microfluidic Mixing
This protocol describes a standard method for preparing siRNA-loaded LNPs using a microfluidic device.
1. Preparation of Solutions:
- Lipid Stock Solution (Ethanol):
- Prepare a stock solution of your lipid mixture in 100% ethanol. A typical molar ratio might be: 50% ionizable lipid, 10% DSPC, 38.5% Cholesterol, and 1.5% this compound.
- Dissolve the lipids completely. This may require gentle heating or vortexing.
- siRNA Stock Solution (Aqueous Buffer):
- Prepare a stock solution of your siRNA in an RNase-free acidic aqueous buffer (e.g., 25 mM acetate (B1210297) buffer, pH 4.0).
- Ensure the siRNA is fully dissolved.
2. Microfluidic Mixing Procedure:
- Set up the microfluidic mixing device (e.g., NanoAssemblr® or similar) according to the manufacturer's instructions.
- Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.
- Set the desired flow rate ratio (FRR) between the aqueous and ethanol phases. A common FRR is 3:1 (Aqueous:Ethanol).
- Set the total flow rate (TFR). A higher TFR (e.g., 12 mL/min) generally produces smaller particles.
- Initiate the mixing process. The two streams will converge in the microfluidic chip, causing rapid nanoprecipitation and self-assembly of the LNPs with encapsulated siRNA.
- Collect the resulting LNP solution from the outlet port. It will appear as a milky-white suspension.
3. Downstream Processing:
- Dialysis/Purification:
- Immediately after formulation, the LNP solution must be purified to remove ethanol and exchange the acidic buffer for a physiological buffer (e.g., PBS, pH 7.4).
- This is typically done via dialysis (using a cassette with an appropriate molecular weight cutoff, e.g., 10 kDa) or tangential flow filtration (TFF) for larger volumes.
- Dialyze against PBS at 4°C for at least 18-24 hours, with several buffer changes.
- Sterilization and Characterization:
- Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
- Characterize the LNPs for:
- Particle Size and PDI: Using Dynamic Light Scattering (DLS).
- Zeta Potential: Using Laser Doppler Velocimetry.
- Encapsulation Efficiency: Typically measured using a fluorescent dye exclusion assay (e.g., RiboGreen® assay). This involves measuring fluorescence before and after lysing the LNPs with a detergent like Triton X-100.
Visualizations
Caption: Workflow for siRNA-LNP formulation via microfluidic mixing.
Caption: Mechanism of LNP-mediated siRNA delivery and gene silencing.
References
- 1. Lipid Nanoparticles for Short Interfering RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PegGylated lipids | DC Chemicals [dcchemicals.com]
- 6. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of PEG anchors in PEGylated siRNA lipoplexes on in vitro gene-silencing effects and siRNA biodistribution in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel PEGylated Lipid Nanoparticles Have a High Encapsulation Efficiency and Effectively Deliver MRTF-B siRNA in Conjunctival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Reducing Immunogenicity of PEG(2000)-C-DMG Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address the immunogenicity of lipid nanoparticle (LNP) formulations containing 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000).
Troubleshooting Guide
This guide addresses common issues encountered during the development and in vivo application of DMG-PEG 2000-containing LNPs.
| Problem | Potential Cause | Recommended Action |
| Rapid clearance of LNPs upon second injection (Accelerated Blood Clearance - ABC phenomenon) | Production of anti-PEG IgM antibodies following the first dose, which bind to subsequently injected LNPs and activate the complement system, leading to rapid clearance by phagocytic cells.[1][2][3][4] | - Modify LNP Formulation: Consider reducing the molar percentage of DMG-PEG 2000.[1] Alternatively, replace DMG-PEG 2000 with a PEG-lipid that has a longer lipid anchor (e.g., DSPE-PEG 2000) to reduce shedding from the LNP surface.[5][6] - Alternative Polymers: Explore replacing PEG-lipids with alternative stealth polymers like poly(carboxybetaine) (PCB) or polysarcosine (pSar) which have shown reduced immunogenicity.[7][8] - Dosing Strategy: Investigate alternative routes of administration, such as intramuscular instead of intravenous, which may elicit a weaker anti-PEG response.[9] |
| Hypersensitivity reactions or anaphylaxis upon injection (Complement Activation-Related Pseudoallergy - CARPA) | Direct activation of the complement system by the LNP surface, or activation mediated by pre-existing or induced anti-PEG antibodies.[1][3][10] This leads to the generation of anaphylatoxins C3a and C5a. | - Screen for Pre-existing Antibodies: Before in vivo studies, screen subject plasma for pre-existing anti-PEG antibodies using an ELISA-based assay. High titers may predict a higher risk of CARPA. - Formulation Optimization: Altering PEG density on the LNP surface can modulate complement activation. Both lower and higher densities have been reported to reduce the ABC phenomenon.[11] - Use Complement Inhibitors: In preclinical models, co-administration of complement inhibitors can be used to investigate the role of complement and mitigate CARPA. |
| High levels of anti-PEG IgM/IgG detected in plasma after LNP administration | The PEG-lipid conjugate acts as an immunogen, stimulating B-cells to produce anti-PEG antibodies.[4][12] This is a T-cell independent response often initiated by splenic marginal zone B cells.[1] | - Structural Modification of PEG: Consider using branched or "brush-like" PEG structures instead of linear PEG, which may reduce recognition by B-cells and antibodies.[9][13] - Alternative Polymers: Switch to non-PEG stealth polymers that do not elicit an anti-PEG antibody response.[7][14][15] - Immunosuppressive Co-treatment: While not ideal, co-administration of immunosuppressive agents can be used in preclinical studies to understand the impact of the antibody response. |
| Inconsistent or reduced therapeutic efficacy with repeated dosing | This is often a direct consequence of the ABC phenomenon, where rapid clearance of LNPs prevents them from reaching the target tissue.[16] Anti-PEG antibodies can also compromise LNP integrity, leading to premature cargo release.[17] | - Confirm ABC Phenomenon: Conduct pharmacokinetic studies to compare the circulation half-life of the first dose with subsequent doses. A significant reduction indicates ABC. - Assess LNP Integrity: Perform in vitro assays to determine if plasma from immunized animals compromises the integrity of the LNPs and leads to premature release of the encapsulated cargo.[17] - Implement Mitigation Strategies: Apply the formulation and dosing strategies mentioned above for mitigating the ABC phenomenon. |
| Variability in immunogenic response between subjects or batches | - Pre-existing Antibodies: Individuals may have varying levels of pre-existing anti-PEG antibodies from prior exposure to PEG in consumer products.[16] - LNP Characteristics: Minor variations in LNP size, PDI, or PEG density between batches can influence immunogenicity.[11][18] | - Standardize LNP Production: Ensure robust and reproducible manufacturing processes to maintain consistent LNP characteristics.[19][20][21] - Characterize Each Batch: Thoroughly characterize each LNP batch for size, polydispersity index (PDI), and zeta potential. - Baseline Antibody Screening: Screen all subjects for baseline anti-PEG antibody levels before the start of the experiment to better interpret immunogenicity data. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind the immunogenicity of DMG-PEG 2000 in LNP formulations?
A1: The immunogenicity of PEGylated LNPs, including those with DMG-PEG 2000, is primarily driven by two interconnected mechanisms:
-
Anti-PEG Antibody Production: PEG itself is generally considered to have low immunogenicity, but when conjugated to a carrier like an LNP, it can act as a hapten and elicit a specific antibody response.[10][12] The first dose of LNPs can be recognized by PEG-specific B cells, particularly in the spleen, leading to the production of anti-PEG IgM antibodies.[1][4] Subsequent exposure can lead to a more robust response, including the production of anti-PEG IgG.[1]
-
Complement Activation: LNPs can activate the complement system, a key part of the innate immune system. This can occur directly through the LNP surface or be triggered when anti-PEG antibodies (either pre-existing or induced) bind to the PEG on the LNP surface.[2][17] This activation, particularly via the classical and alternative pathways, leads to opsonization of the LNPs and their rapid clearance, as well as the release of inflammatory mediators that can cause hypersensitivity reactions (CARPA).[3][17]
Q2: How do the properties of the PEG-lipid, such as the lipid anchor, affect immunogenicity?
A2: The lipid anchor plays a crucial role. DMG-PEG 2000 has a C14 lipid anchor (dimyristoyl). Shorter lipid anchors like C14 are known to dissociate or "shed" more rapidly from the LNP surface in vivo compared to longer anchors like C18 (e.g., in DSPE-PEG 2000).[5][6] This dissociation can expose the underlying LNP core, potentially altering its interaction with immune components. Conversely, a more stable anchor ensures a more persistent PEG shield, which can prolong circulation but also provides a sustained target for anti-PEG antibodies.
Q3: Are there alternatives to DMG-PEG 2000 that can reduce immunogenicity?
A3: Yes, several strategies are being explored to replace or modify DMG-PEG 2000 to reduce immunogenicity:
-
Alternative PEG-Lipids: Using PEG-lipids with different architectures, such as branched or "brush-like" polymers, can reduce anti-PEG antibody binding.[9][13]
-
Alternative Polymers: Replacing PEG altogether is a promising approach. Polymers like poly(carboxybetaine) (PCB), polysarcosine (pSar), and poly(2-oxazoline)s have been investigated as "stealth" polymers and have shown reduced immunogenicity and no induction of an "anti-PEG-like" antibody response in some studies.[7][8]
-
Graft Copolymers: Polyamides with short ethylene (B1197577) oxide grafts have been shown to be effective replacements for PEG, outperforming traditional PEG-LNPs after repeated administration due to lower immunogenicity.[15][22]
Q4: How can I measure the immunogenic response to my LNP formulation in a preclinical model?
A4: A comprehensive assessment involves several key experiments:
-
Pharmacokinetic Analysis: Measure the concentration of the LNP in the blood over time after the first and subsequent injections. A significantly faster clearance rate after the second dose is a hallmark of the ABC phenomenon.
-
Anti-PEG Antibody Titer Measurement: Collect plasma or serum at different time points after LNP administration and measure the levels of anti-PEG IgM and IgG using an Enzyme-Linked Immunosorbent Assay (ELISA).[23]
-
Complement Activation Assay: Use an in vitro assay where the LNPs are incubated with serum, and then measure the levels of complement activation products like sC5b-9, C3a, or Bb.[24][25][26]
Q5: What is the impact of LNP particle size on immunogenicity?
A5: Particle size is a critical parameter. While the relationship can be complex, some studies suggest that smaller LNPs (e.g., <100 nm) may be more readily taken up by immune cells, potentially leading to a more robust immune response.[18] Larger particles might be more likely to remain at the injection site (for non-IV routes). It is crucial to maintain a consistent and narrow size distribution (low PDI) for any given formulation, as batch-to-batch variability in size can lead to inconsistent immunogenicity results.[18]
Experimental Protocols
Protocol 1: ELISA for Detection of Anti-PEG IgM and IgG
This protocol provides a method for the quantitative detection of anti-PEG IgM and IgG in mouse serum.
Materials:
-
96-well high-binding ELISA plates
-
DMG-PEG 2000 (or the specific PEG-lipid in the formulation)
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Mouse serum samples (and negative control serum from untreated mice)
-
Anti-PEG IgM and IgG positive control antibodies
-
HRP-conjugated anti-mouse IgM and anti-mouse IgG secondary antibodies
-
TMB substrate solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader (450 nm)
Procedure:
-
Plate Coating: Dissolve DMG-PEG 2000 in an appropriate solvent (e.g., ethanol) and then dilute to a final concentration of 10 µg/mL in Coating Buffer. Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample Incubation: Prepare serial dilutions of the serum samples, positive controls, and negative controls in Blocking Buffer. Add 100 µL of the diluted samples to the respective wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated anti-mouse IgM or IgG secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2, but perform five washes.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
-
Reaction Stoppage: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The concentration of anti-PEG antibodies can be determined by comparison to the standard curve generated from the positive control.
Protocol 2: In Vitro Complement Activation Assay (sC5b-9 Detection)
This protocol measures the formation of the soluble terminal complement complex (sC5b-9) as an indicator of complement activation.
Materials:
-
Test LNP formulation
-
Normal human serum (NHS) or mouse serum
-
Veronal Buffer with 0.1% gelatin (GVB²⁺)
-
Positive control (e.g., Zymosan or Cobra Venom Factor)
-
Negative control (buffer/vehicle)
-
Commercial sC5b-9 ELISA kit
-
Plate reader
Procedure:
-
Sample Preparation: Prepare different concentrations of your LNP formulation in GVB²⁺.
-
Incubation: In a microcentrifuge tube, mix the LNP sample, serum, and GVB²⁺ to the final desired concentrations (e.g., a final serum concentration of 20-40%). Include positive and negative controls.
-
Reaction: Incubate the tubes at 37°C for 30-60 minutes to allow for complement activation.
-
Stop Reaction: Stop the reaction by adding a buffer containing EDTA (as per the ELISA kit manufacturer's instructions) and placing the tubes on ice. This chelates the cations required for complement activation.
-
Centrifugation: Centrifuge the tubes to pellet the LNPs and any precipitates.
-
ELISA Measurement: Carefully collect the supernatant. Measure the concentration of sC5b-9 in the supernatant using a commercial ELISA kit, following the manufacturer's protocol precisely.
-
Data Analysis: Compare the sC5b-9 levels in the LNP-treated samples to the negative and positive controls. A significant increase over the negative control indicates complement activation.
Visualizations
Signaling Pathway: LNP-Induced Complement Activation
The following diagram illustrates the pathways of complement activation that can be triggered by PEGylated LNPs, leading to opsonization and inflammation.
Caption: LNP-induced complement activation pathways.
Experimental Workflow: Immunogenicity Assessment
This workflow outlines the key steps for evaluating the immunogenic potential of a novel LNP formulation in a preclinical model.
References
- 1. mdpi.com [mdpi.com]
- 2. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 3. PEGylated lipid nanoparticle formulations: Immunological safety and efficiency perspective - American Chemical Society [acs.digitellinc.com]
- 4. PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly(carboxybetaine) lipids enhance mRNA therapeutics efficacy and reduce their immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Next-Generation mRNA-LNPs: Strategies to Reduce Anti-PEG Antibody Responses | Biopharma PEG [biochempeg.com]
- 10. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 11. The ultimate guide for PEGylated lipid nanoparticles | CAS [cas.org]
- 12. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Glycolipids Substitute PEG lipids in Lipid Nanoparticles for mRNA Delivery. – Ingentium Magazine [magazine.ingentium.com]
- 15. researchgate.net [researchgate.net]
- 16. Navigating the Immunogenicity of Lipid Nanoparticles - Insights into IgE and IgM Dynamics - Creative Biolabs [non-igg-ab.creative-biolabs.com]
- 17. Anti-PEG antibodies compromise the integrity of PEGylated lipid-based nanoparticles via complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Ethylene oxide graft copolymers reduce the immunogenicity of lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of anti-PEG IgG/IgM/IgE ELISA assays for profiling anti-PEG immunoglobulin response in PEG-sensitized individuals and patients with alpha-gal allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mRNA-LNPs induce immune activation and cytokine release in human whole blood assays across diverse health conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Analysis of Complement Activation by Nanoparticles | Springer Nature Experiments [experiments.springernature.com]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Understanding the Impact of PEG(2000)-C-DMG on LNP Circulation and Clearance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of PEG(2000)-C-DMG in Lipid Nanoparticle (LNP) formulations. This guide focuses on the impact of this crucial excipient on LNP circulation time and clearance dynamics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in LNP formulations?
A1: this compound is a PEGylated lipid, where a polyethylene (B3416737) glycol (PEG) polymer with a molecular weight of 2000 Daltons is conjugated to a dimyristoyl-glycerol (DMG) lipid anchor. Its primary role in LNP formulations is to provide a hydrophilic shield on the nanoparticle surface. This "stealth" coating reduces opsonization (the process of marking particles for phagocytosis) and subsequent uptake by the mononuclear phagocyte system (MPS), thereby prolonging the circulation time of the LNPs in the bloodstream.[1][2] The DMG component is a C14 lipid anchor.[3]
Q2: How does the C14 lipid anchor of this compound affect LNP circulation time compared to other PEG-lipids like DSPE-PEG(2000) (C18)?
A2: The length of the lipid anchor significantly influences the residence time of the PEG-lipid on the LNP surface and, consequently, the LNP circulation half-life. This compound, with its shorter C14 acyl chains, has a faster desorption rate from the LNP surface in vivo compared to PEG-lipids with longer C18 anchors like DSPE-PEG.[3][4][5] This rapid shedding of the PEG shield leads to quicker exposure of the LNP core to blood components, resulting in faster clearance and a shorter circulation half-life.[3][6]
Q3: What is the "Accelerated Blood Clearance (ABC)" phenomenon and how is it related to this compound?
A3: The Accelerated Blood Clearance (ABC) phenomenon is a rapid clearance of PEGylated LNPs from the bloodstream upon repeated administration.[7][8][9] This is an immune-mediated response where the first dose of PEGylated LNPs can induce the production of anti-PEG antibodies, primarily of the IgM isotype.[7][8] Upon subsequent injections, these pre-existing anti-PEG IgM antibodies bind to the PEG on the LNP surface, leading to complement activation and rapid uptake by macrophages in the liver and spleen, thus dramatically reducing circulation time.[7][10] LNPs formulated with this compound are susceptible to this phenomenon.
Q4: What is the typical molar percentage of this compound used in LNP formulations, and how does this concentration impact in vitro and in vivo performance?
A4: The molar percentage of this compound in LNP formulations typically ranges from 0.5% to 3%.[11] The concentration of PEG-lipid is a critical parameter that needs to be optimized.
-
In vitro: A bell-shaped relationship is often observed between PEG content and transfection efficiency. Optimal transfection in cell culture is frequently seen at around 1.5 mol% DMG-PEG2000.[12][13] Higher concentrations can hinder cellular uptake due to steric hindrance.[2]
-
In vivo: Higher PEG concentrations (e.g., 5%) may lead to better transgene expression in vivo. This is attributed to the trade-off between cellular uptake and systemic circulation; higher PEG levels improve stability and prolong circulation, allowing for greater accumulation at the target site.[13]
Data Presentation
Table 1: Comparative Pharmacokinetics of LNPs with Different PEG-Lipid Anchors
| PEG-Lipid Anchor | Acyl Chain Length | Circulation Half-life (in mice) | Primary Clearance Organ | Reference |
| DMG-PEG(2000) | C14 | Shorter (e.g., < 1 hour) | Liver | [4][5] |
| DSPE-PEG(2000) | C18 | Longer (e.g., several hours) | Spleen, Liver | [4][5] |
Table 2: Impact of this compound Molar Percentage on LNP Properties
| Molar % of DMG-PEG | In Vitro Transfection Efficiency | In Vivo Gene Expression | Cellular Uptake | Reference |
| 0.5% | Sub-optimal | Lower | Moderate | [12][14] |
| 1.5% | Optimal | Moderate | High | [12][13] |
| 5.0% | Reduced | Higher | High (but reduced efficiency) | [13] |
| 10.0% | Low | Low | Reduced | [12][13] |
Experimental Protocols
Protocol 1: LNP Formulation using Microfluidic Mixing
This protocol describes a general method for formulating mRNA-LNPs containing this compound using a microfluidic device.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA) in ethanol (B145695)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol
-
Cholesterol in ethanol
-
This compound in ethanol
-
mRNA in 50 mM citrate (B86180) buffer (pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr™)
-
Dialysis cassettes (10-14 kDa MWCO)
-
Sterile PBS (pH 7.4)
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in ethanol to achieve the desired stock concentrations. A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[11][15]
-
Prepare mRNA Solution: Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0).
-
Microfluidic Mixing:
-
Load the lipid mixture in ethanol into one syringe and the mRNA solution into another.
-
Set the flow rate ratio on the microfluidic device, typically 3:1 (aqueous:organic).
-
Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of LNPs.
-
-
Purification:
-
Dialyze the resulting LNP suspension against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.[16]
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).[17]
-
Protocol 2: In Vivo LNP Circulation Time Measurement in Mice
This protocol outlines the measurement of LNP circulation half-life in a mouse model.
Materials:
-
LNP formulation (with a fluorescent label if not quantifying cargo)
-
6-8 week old mice (e.g., C57BL/6)
-
Insulin syringes with 28-30 gauge needles
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Plate reader or appropriate analytical instrument for quantification
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week. Weigh each mouse to determine the correct injection volume.[16]
-
LNP Administration:
-
Blood Sampling:
-
At predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) after injection, collect blood samples (e.g., via retro-orbital or tail vein sampling) into appropriate collection tubes.
-
-
Plasma Isolation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Quantification:
-
Quantify the amount of LNP in the plasma at each time point. This can be done by measuring the fluorescence of a labeled lipid, or by quantifying the encapsulated cargo (e.g., mRNA) using a suitable assay like qPCR or a branched DNA (bDNA) assay.[18]
-
-
Data Analysis:
-
Plot the plasma concentration of the LNP versus time and fit the data to a pharmacokinetic model to determine the circulation half-life.
-
Protocol 3: Quantification of Anti-PEG IgM by ELISA
This protocol provides a general outline for an Enzyme-Linked Immunosorbent Assay (ELISA) to measure anti-PEG IgM in serum samples.
Materials:
-
ELISA plate coated with a PEG-conjugated protein (e.g., PEG-BSA)
-
Mouse serum samples (from LNP-injected and control mice)
-
Anti-mouse IgM antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Diluent/blocking buffer (e.g., PBS with 1% BSA)
-
ELISA plate reader
Procedure:
-
Sample Preparation: Dilute the mouse serum samples in the diluent buffer. An initial dilution of 1:20 to 1:500 may be necessary.[19]
-
Coating and Blocking: Use a pre-coated plate or coat a high-binding ELISA plate with PEG-BSA overnight at 4°C. Wash the plate and block with a blocking buffer.
-
Sample Incubation: Add the diluted serum samples to the wells and incubate for 1 hour at room temperature.[19]
-
Washing: Wash the plate multiple times with the wash buffer to remove unbound antibodies.[19]
-
Secondary Antibody Incubation: Add the HRP-conjugated anti-mouse IgM antibody to each well and incubate for 30-45 minutes at room temperature.[19][20]
-
Washing: Repeat the washing step.
-
Substrate Development: Add the TMB substrate to each well and incubate in the dark for 15-20 minutes. A blue color will develop.[19][20]
-
Stopping the Reaction: Add the stop solution to each well. The color will change to yellow.
-
Measurement: Read the absorbance at 450 nm using an ELISA plate reader.
-
Analysis: Generate a standard curve using known concentrations of a standard anti-PEG IgM antibody to quantify the amount of anti-PEG IgM in the samples.[19]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid LNP clearance in the first injection | - LNP aggregation. - High positive surface charge. - Insufficient PEGylation. | - Check LNP size and PDI by DLS. If aggregated, re-formulate. - Measure zeta potential. High positive charge can lead to rapid clearance. - Ensure the correct molar ratio of PEG-lipid was used. Consider increasing the PEG-lipid concentration if circulation is too short. |
| Accelerated blood clearance (ABC) upon second injection | - Induction of anti-PEG IgM antibodies. | - Increase the time interval between doses. - Consider using a less immunogenic PEG-lipid or an alternative stealth polymer. - Measure anti-PEG IgM levels to confirm an immune response. |
| Low in vivo efficacy despite good in vitro transfection | - Rapid clearance of LNPs. - Poor biodistribution to the target organ. - The "PEG dilemma": PEGylation hinders cellular uptake at the target site. | - Measure LNP circulation half-life. If too short, consider using a PEG-lipid with a longer anchor (e.g., DSPE-PEG). - Perform a biodistribution study to assess LNP accumulation in different organs. - Optimize the PEG-lipid concentration. A lower concentration might improve cellular uptake, but could also decrease circulation time. |
| High batch-to-batch variability in circulation time | - Inconsistent LNP formulation. - Variations in animal handling and injection technique. | - Standardize the LNP formulation protocol, particularly the mixing process. - Ensure consistent and accurate intravenous injections. |
Mandatory Visualizations
Caption: PEG shedding from LNPs, faster for DMG-PEG, leads to clearance.
Caption: Mechanism of Accelerated Blood Clearance (ABC) of PEGylated LNPs.
Caption: Workflow for in vivo LNP circulation time studies.
References
- 1. Intracellular Routing and Recognition of Lipid-Based mRNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixbiotech.com [helixbiotech.com]
- 3. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Polyethylene Glycol Lipid Desorption Rates on Pharmacokinetics and Pharmacodynamics of siRNA Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG shedding-rate-dependent blood clearance of PEGylated lipid nanoparticles in mice: Faster PEG shedding attenuates anti-PEG IgM production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of hydrophilic polymers on the accelerated blood clearance of mRNA lipid nanoparticles upon repeated administration - Nanoscale Horizons (RSC Publishing) DOI:10.1039/D5NH00230C [pubs.rsc.org]
- 10. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Lipid Nanoparticles and PEG: Time Frame of Immune Checkpoint Blockade Can Be Controlled by Adjusting the Rate of Cellular Uptake of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 18. researchgate.net [researchgate.net]
- 19. lifediagnostics.com [lifediagnostics.com]
- 20. kamiyabiomedical.com [kamiyabiomedical.com]
Technical Support Center: Enhancing Serum Stability of PEG(2000)-C-DMG LNPs
Welcome to the technical support center for optimizing your lipid nanoparticle (LNP) experiments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the serum stability of PEG(2000)-C-DMG LNPs.
Troubleshooting Guide
This guide addresses common issues encountered during LNP experiments in the presence of serum.
Issue 1: Rapid clearance of LNPs from circulation and reduced efficacy upon repeat dosing.
-
Possible Cause: This is likely due to the Accelerated Blood Clearance (ABC) phenomenon, where an initial dose of PEGylated LNPs triggers the production of anti-PEG antibodies (specifically anti-PEG IgM), leading to rapid clearance of subsequent doses.[1][2][3][4] this compound, with its C14 lipid anchor, is known to dissociate from the LNP surface in vivo, which can contribute to this issue.[5][6]
-
Troubleshooting Steps:
-
Modify the PEG-Lipid Anchor: Consider replacing DMG-PEG(2000) with a PEG-lipid that has a longer acyl chain, such as DSPE-PEG(2000) (C18). Longer chains provide a more stable anchor in the lipid bilayer, reducing the rate of PEG shedding and potentially mitigating the anti-PEG immune response.[5][7][8][9]
-
Optimize PEG Density: The molar percentage of PEG-lipid in your formulation is critical. While higher PEG density can improve colloidal stability and circulation time, it can also sometimes exacerbate the ABC phenomenon.[10][11] Experiment with different molar ratios of PEG-lipid (e.g., 1.5 mol% vs. 5 mol%) to find the optimal balance for your application.[11]
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Consider PEG Alternatives: If the ABC phenomenon persists, explore emerging alternatives to PEG, such as polysarcosine (pSar) or poly(2-oxazoline)s (POx).[12][13] These polymers can offer similar "stealth" properties to PEG without inducing a strong anti-polymer immune response.[13]
-
Route of Administration: The route of administration can influence the generation of anti-PEG antibodies. Intramuscular injections may be more suitable for repeated dosing compared to intravenous injections, which can trigger a stronger immune response at low doses.[3]
-
Issue 2: LNP aggregation observed after incubation with serum.
-
Possible Cause: LNP aggregation in serum can be caused by the dissociation of the PEG-lipid shield, exposing the LNP core to serum proteins and leading to opsonization and subsequent aggregation.[14][15] Insufficient PEG density can also lead to poor colloidal stability.[16]
-
Troubleshooting Steps:
-
Increase PEG Density: A higher molar percentage of PEG-lipid can provide a more robust steric barrier, preventing aggregation.[10][17]
-
Incorporate Helper Lipids: Ensure your formulation includes an adequate concentration of helper lipids like DSPC and cholesterol. These molecules contribute to the structural integrity and stability of the LNP.[17][18] Cholesterol, in particular, fills gaps between phospholipids, enhancing membrane rigidity.[17]
-
Characterize LNP Size and Polydispersity: Use Dynamic Light Scattering (DLS) or Nanoparticle Tracking Analysis (NTA) to monitor changes in LNP size and polydispersity index (PDI) upon incubation with serum.[15] A significant increase in size and PDI is indicative of aggregation.
-
Storage and Handling: Ensure proper storage conditions for your LNPs, as freeze-thaw cycles can impact stability and lead to aggregation.[19][20] Lyophilization can be a suitable strategy for long-term storage.[21]
-
Issue 3: Low transfection efficiency in the presence of serum.
-
Possible Cause: This is often referred to as the "PEG dilemma."[1][16] The dense PEG layer that provides stability can also hinder the interaction of the LNP with target cells, reducing cellular uptake and endosomal escape.[3][8] Serum proteins can also form a "protein corona" around the LNP, altering its biological identity and cellular interactions.[15]
-
Troubleshooting Steps:
-
Utilize PEG-Lipids with Shorter Acyl Chains: this compound has a C14 anchor, which allows for relatively rapid shedding of the PEG layer in vivo.[5][6] This "de-shielding" can expose the LNP surface, facilitating interaction with target cells.
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Optimize PEG Shedding Rate: The rate of PEG shedding is crucial. A fast-shedding PEG-lipid may improve transfection but could lead to instability, while a slow-shedding one might enhance circulation time but reduce cellular uptake.[4][9] Consider a formulation with a mix of PEG-lipids with different anchor lengths to balance stability and efficacy.[7]
-
pH-Sensitive or Reversible PEGylation: Explore advanced PEGylation strategies, such as using pH-sensitive linkers that cleave in the acidic environment of the endosome, thereby removing the PEG shield at the site of action.[1][17]
-
Incorporate Functional Helper Lipids: Certain helper lipids, like DOPE, can promote endosomal escape and enhance the release of the nucleic acid cargo into the cytoplasm.[17]
-
Frequently Asked Questions (FAQs)
Q1: What is PEG shedding and why is it important for this compound LNPs?
A1: PEG shedding is the process where the PEG-lipid conjugate detaches from the surface of the LNP.[2] For this compound, the "DMG" portion is a dimyristoyl glycerol (B35011) with C14 acyl chains. These shorter chains are less stably anchored in the lipid bilayer compared to longer chains like DSPE (C18).[5][6] In the presence of serum, these C14 PEG-lipids tend to desorb from the LNP surface.[5][22] This shedding is a double-edged sword: it can be beneficial for overcoming the "PEG dilemma" by allowing the LNP to interact with target cells, but it can also lead to instability, aggregation, and recognition by the immune system if it occurs too rapidly in circulation.[23][24]
Q2: How does the length of the PEG-lipid anchor affect LNP stability in serum?
A2: The length of the lipid anchor significantly influences the rate of PEG shedding and, consequently, the LNP's stability and circulation time.[5][7]
-
Shorter anchors (e.g., C14 in DMG-PEG): Dissociate more rapidly from the LNP surface in the presence of serum.[5][25] This leads to a shorter circulation half-life.[14]
-
Longer anchors (e.g., C18 in DSPE-PEG): Are more firmly embedded in the lipid bilayer, resulting in slower PEG shedding and a longer circulation half-life.[5][7][8]
The choice of anchor length should be tailored to the specific application, balancing the need for stability in circulation with the requirement for cellular uptake.
Q3: What are some alternatives to PEG for stabilizing LNPs?
A3: Due to concerns about anti-PEG immunogenicity and the ABC phenomenon, several alternatives to PEG are being investigated.[13] These include:
-
Polysarcosine (pSar): A biocompatible polypeptoid that can be conjugated to a lipid anchor to provide a "stealth" coating.[13]
-
Poly(2-oxazoline)s (POx): These polymers have shown promise in reducing the formation of anti-polymer antibodies while maintaining LNP stability.[13]
-
Zwitterionic Polymers: Materials like poly(carboxybetaine) (PCB) can enhance LNP stability, especially during processes like nebulization, and may improve endosomal escape.[1][26]
-
Glycolipids: Rationally designed glycolipids can serve as immunogenically inert alternatives to PEG-lipids.[27]
Q4: How can I assess the stability of my this compound LNPs in serum?
A4: Several analytical techniques can be used to evaluate LNP stability in serum:
-
Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA): These methods are used to measure changes in particle size, polydispersity, and concentration, which can indicate aggregation or degradation.[5][6][14][15]
-
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This technique provides detailed information on the degradation kinetics and changes in the physical properties of LNPs in serum or plasma.[28][29]
-
Fluorescence-Based Assays: Using fluorescently labeled PEG-lipids or encapsulated mRNA allows for the quantification of PEG shedding and cargo leakage.[22]
-
NMR Spectroscopy: Pulsed gradient spin echo (PGSE) NMR can be used for real-time, label-free measurement of PEG shedding kinetics in serum.[25]
-
Quant-it Ribogreen RNA Assay: This assay is used to determine the encapsulation efficiency of mRNA within the LNPs, which is a critical measure of their integrity.[19]
Quantitative Data Summary
Table 1: Impact of PEG-Lipid Anchor Length on LNP Properties
| PEG-Lipid Anchor | Acyl Chain Length | Shedding Rate in Serum | Circulation Half-Life | Reference(s) |
| DMG-PEG | C14 | Faster | Shorter (e.g., ~1.3 h) | [8][14] |
| DSPE-PEG | C18 | Slower | Longer (e.g., ~25 h) | [8][14] |
Table 2: Influence of PEG Density on LNP Circulation
| PEG-Lipid Content | Effect on Circulation Half-Life | Reference(s) |
| 1.5 mol% | Shorter circulation time | [10] |
| 5.0 mol% | Significantly increased circulation time | [10] |
Key Experimental Protocols
Protocol 1: Assessment of LNP Stability in Serum using Dynamic Light Scattering (DLS)
-
Preparation: Prepare LNP samples at a known concentration. Prepare fresh or thawed serum (e.g., fetal bovine serum or human serum).
-
Incubation: Mix the LNPs with serum at a desired ratio (e.g., 1:9 v/v LNP:serum). Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 24 hours), take an aliquot of the LNP-serum mixture.
-
DLS Measurement: Dilute the aliquot in a suitable buffer (e.g., PBS) to a concentration appropriate for DLS analysis. Measure the Z-average particle size and Polydispersity Index (PDI).
-
Analysis: Compare the size and PDI values over time. A significant increase in these parameters indicates aggregation and instability.
Protocol 2: Quantification of mRNA Encapsulation Efficiency using RiboGreen Assay
-
Reagents: Quant-iT RiboGreen RNA reagent, TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5), and a 2% Triton X-100 solution.
-
Standard Curve: Prepare a standard curve using the provided RNA standard of known concentrations.
-
Sample Preparation:
-
Total RNA: Dilute the LNP sample in the 2% Triton X-100 solution to disrupt the LNPs and release all encapsulated mRNA.
-
Free RNA: Dilute the LNP sample in TE buffer.
-
-
Assay: Add the RiboGreen reagent to both the standards and the prepared LNP samples in a 96-well plate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).
-
Calculation:
-
Determine the concentration of total and free RNA from the standard curve.
-
Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100.
-
Visualizations
Caption: LNP instability pathway in serum.
Caption: Troubleshooting workflow for LNP serum instability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. helixbiotech.com [helixbiotech.com]
- 3. Next-Generation mRNA-LNPs: Strategies to Reduce Anti-PEG Antibody Responses | Biopharma PEG [biochempeg.com]
- 4. PEG shedding-rate-dependent blood clearance of PEGylated lipid nanoparticles in mice: Faster PEG shedding attenuates anti-PEG IgM production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01846B [pubs.rsc.org]
- 8. PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. blog.curapath.com [blog.curapath.com]
- 14. kinampark.com [kinampark.com]
- 15. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 16. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative analysis of lipids and nucleic acids in lipid nanoparticles using monolithic column [insights.bio]
- 19. preprints.org [preprints.org]
- 20. lup.lub.lu.se [lup.lub.lu.se]
- 21. agilent.com [agilent.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Item - Effects of Serum Incubation on Lipid Nanoparticle PEG Shedding, mRNA Retention, and Membrane Interactions - American Chemical Society - Figshare [acs.figshare.com]
- 25. Real time measurement of PEG shedding from lipid nanoparticles in serum via NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Replacing cholesterol and PEGylated lipids with zwitterionic ionizable lipids in LNPs for spleen-specific mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Collection - Glycolipids Substitute PEG lipids in Lipid Nanoparticles for mRNA Delivery - Journal of the American Chemical Society - Figshare [figshare.com]
- 28. Quantitative analysis of mRNA-lipid nanoparticle stability in human plasma and serum by size-exclusion chromatography coupled with dual-angle light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up PEG(2000)-C-DMG LNP Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing challenges encountered during the scale-up of Poly(ethylene glycol) (2000)-C-dimyristoylglycerol (PEG(2000)-C-DMG) Lipid Nanoparticle (LNP) production. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory-scale to larger-scale manufacturing.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the scale-up of your LNP production.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Increased Particle Size and/or Polydispersity Index (PDI) at Larger Scale | 1. Inefficient mixing at higher flow rates.2. Slower solvent diffusion at the larger scale.3. Inappropriate Flow Rate Ratio (FRR) or Total Flow Rate (TFR).4. Suboptimal lipid concentration. | 1. Ensure the mixing technology (e.g., microfluidic mixer, T-junction) is scalable and provides consistent mixing across scales.2. Increase the Total Flow Rate (TFR) to enhance mixing and reduce particle size.3. Optimize the Flow Rate Ratio (FRR); a higher FRR (aqueous to organic phase) often leads to smaller particles.[1] 4. Adjust lipid concentration in the organic phase; lower concentrations can sometimes lead to smaller LNPs. |
| Decreased Encapsulation Efficiency | 1. Suboptimal pH of the aqueous buffer.2. Inefficient mixing leading to poor interaction between lipids and nucleic acid.3. Incorrect Nitrogen to Phosphate (N/P) ratio. | 1. Ensure the aqueous buffer pH is sufficiently acidic (typically pH 4-6) to protonate the ionizable lipid, facilitating electrostatic interaction with the negatively charged nucleic acid.[1] 2. Optimize mixing parameters (TFR and FRR) to ensure rapid and homogenous mixing.3. Re-evaluate and optimize the N/P ratio for the specific nucleic acid and lipid composition. |
| Batch-to-Batch Inconsistency | 1. Variations in raw material quality.2. Inconsistent process parameters.3. Equipment variability between scales. | 1. Implement rigorous quality control for all raw materials, including lipids and nucleic acids.[2] 2. Maintain strict control over all critical process parameters (CPPs) such as flow rates, temperatures, and concentrations.3. Ensure that the fundamental mixing mechanism of the equipment is consistent across scales. |
| LNP Aggregation During or After Production | 1. Insufficient PEG-lipid concentration.2. Suboptimal buffer conditions (pH, ionic strength) post-production.3. Issues during downstream processing (e.g., tangential flow filtration). | 1. Ensure the molar percentage of this compound is adequate (typically 1.5-2 mol%) to provide steric stability.[3][4] 2. Perform buffer exchange to a suitable storage buffer (e.g., PBS pH 7.4) promptly after formation.3. Optimize tangential flow filtration (TFF) parameters such as cross-flow rate and transmembrane pressure to minimize shear stress on the LNPs.[5] |
| Low Product Recovery After Downstream Processing | 1. LNP instability leading to aggregation and loss on filters.2. Inappropriate molecular weight cut-off (MWCO) of the TFF membrane.3. Adhesion of LNPs to tubing or filter surfaces. | 1. Optimize LNP formulation for stability.2. Select a TFF membrane with an appropriate MWCO (e.g., 100-300 kDa) to retain LNPs while allowing for efficient removal of ethanol (B145695) and unincorporated components.[6] 3. Consider using low-binding materials for tubing and process equipment. |
Frequently Asked Questions (FAQs)
Q1: How do I maintain the same LNP size when scaling up from a lab-scale microfluidic device to a larger system?
A1: Maintaining consistent LNP size during scale-up requires careful consideration of the mixing dynamics. The key is to ensure that the rate of solvent dilution, which governs nanoparticle formation, remains consistent. In microfluidic systems, this is primarily controlled by the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the aqueous and organic phases.[1][7] Generally, increasing the TFR can lead to smaller particle sizes.[1] It is crucial to re-optimize these parameters at the larger scale to achieve the desired particle size.
Q2: What is the impact of the this compound concentration on LNP properties and performance?
A2: The concentration of this compound is a critical parameter that influences several LNP attributes. It plays a crucial role in controlling particle size during formation and provides steric stability, preventing aggregation.[1] However, an excessively high concentration of PEG-lipid can hinder cellular uptake and endosomal escape of the LNP, potentially reducing the efficacy of the encapsulated therapeutic. Therefore, the molar percentage of this compound in the lipid composition needs to be carefully optimized, typically in the range of 1.5 to 2 mol%.
Q3: What are the key parameters to consider when scaling up the tangential flow filtration (TFF) step for LNP purification?
A3: Scaling up TFF requires optimization of several parameters to ensure efficient purification without compromising LNP integrity. Key parameters include:
-
Membrane Molecular Weight Cut-Off (MWCO): Typically, a 100-300 kDa MWCO is used to retain the LNPs while allowing smaller impurities and solvents to pass through.[6]
-
Cross-flow Rate: This needs to be optimized to minimize the formation of a concentration polarization layer on the membrane surface, which can lead to fouling and shear-induced damage to the LNPs.[5]
-
Transmembrane Pressure (TMP): A lower TMP is generally preferred to reduce stress on the nanoparticles.[5][8]
-
Membrane Loading: The amount of LNP solution processed per unit area of the membrane should be optimized to maintain efficient filtration.
Q4: How can I ensure high encapsulation efficiency during scale-up?
A4: High encapsulation efficiency is primarily achieved by ensuring rapid and efficient mixing of the lipid-ethanol solution with the nucleic acid-containing aqueous buffer. The acidic pH of the aqueous buffer is critical for the ionizable lipid to become positively charged and interact with the negatively charged nucleic acid.[1] Maintaining an optimized Flow Rate Ratio (FRR) and a sufficiently high Total Flow Rate (TFR) is essential to promote this interaction and ensure efficient encapsulation as you scale up.
Q5: What analytical methods are essential for characterizing LNPs during a scale-up study?
A5: A robust set of analytical methods is crucial to monitor the critical quality attributes (CQAs) of your LNPs throughout the scale-up process. Essential techniques include:
-
Dynamic Light Scattering (DLS): For measuring particle size and polydispersity index (PDI).[9]
-
Zeta Potential Measurement: To determine the surface charge of the LNPs.[9]
-
Ribogreen Assay (or similar): To quantify the amount of encapsulated nucleic acid and determine encapsulation efficiency.
-
High-Performance Liquid Chromatography (HPLC): For quantifying the concentration of individual lipid components.[10][11]
-
Cryogenic Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology of the LNPs.
Data Presentation
Table 1: Impact of Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on LNP Physicochemical Properties (Illustrative Data)
| TFR (mL/min) | FRR (Aqueous:Organic) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| 5 | 3:1 | 95 | 0.18 | 92 |
| 10 | 3:1 | 80 | 0.12 | 94 |
| 20 | 3:1 | 70 | 0.10 | 95 |
| 10 | 1:1 | 120 | 0.25 | 88 |
| 10 | 5:1 | 75 | 0.11 | 95 |
This table illustrates the general trend that increasing TFR and FRR tends to decrease particle size and improve PDI.[1][12][13] Actual values will depend on the specific lipid composition and microfluidic system used.
Table 2: Comparison of Process Parameters for Lab-Scale vs. Pilot-Scale LNP Production (Illustrative)
| Parameter | Lab-Scale (e.g., 10 mL batch) | Pilot-Scale (e.g., 1 L batch) |
| Mixing Technology | Microfluidic Chip | Parallelized Microfluidic Chips or T-Junction Mixer |
| Total Flow Rate (TFR) | 5 - 20 mL/min | 100 - 500 mL/min |
| Flow Rate Ratio (FRR) | 3:1 - 5:1 | 3:1 - 5:1 (maintained) |
| Lipid Concentration | 10 - 20 mg/mL | 10 - 20 mg/mL (maintained) |
| Purification Method | Dialysis | Tangential Flow Filtration (TFF) |
| TFF Membrane Area | N/A | 0.1 - 0.5 m² |
Experimental Protocols
Protocol 1: Lab-Scale this compound LNP Formulation using Microfluidics
1. Preparation of Solutions:
- Lipid Stock Solution (in Ethanol): Prepare a stock solution of your ionizable lipid, DSPC, cholesterol, and this compound in a molar ratio of approximately 50:10:38.5:1.5 in absolute ethanol.[3][4] The final total lipid concentration should be between 10-20 mg/mL.
- Nucleic Acid Solution (in Aqueous Buffer): Dissolve the nucleic acid (e.g., mRNA, siRNA) in a 50 mM citrate (B86180) buffer at pH 4.0. The concentration will depend on the desired final drug-to-lipid ratio.
2. Microfluidic Mixing:
- Set up a microfluidic mixing system (e.g., NanoAssemblr Ignite).
- Load the lipid stock solution and the nucleic acid solution into separate syringes.
- Set the Total Flow Rate (TFR) to 12 mL/min and the Flow Rate Ratio (FRR) of the aqueous to organic phase to 3:1.[14]
- Initiate the mixing process and collect the resulting LNP dispersion.
3. Purification:
- For lab-scale, purify the LNP dispersion by dialysis against a suitable storage buffer (e.g., PBS pH 7.4) using a dialysis cassette with a 100 kDa MWCO to remove ethanol and unencapsulated nucleic acid.
4. Characterization:
- Measure the particle size and PDI using Dynamic Light Scattering (DLS).
- Determine the encapsulation efficiency using a Ribogreen assay.
Protocol 2: Pilot-Scale this compound LNP Formulation and Purification
1. Preparation of Solutions:
- Prepare the lipid and nucleic acid solutions as described in Protocol 1, but in larger volumes appropriate for the desired batch size.
2. Large-Scale Mixing:
- Utilize a scalable mixing system, such as a T-junction mixer or a parallelized microfluidic system.
- Set the TFR and FRR to the optimized values determined during process development to achieve the target particle size. These will be significantly higher than the lab-scale values.
3. Downstream Processing (Tangential Flow Filtration - TFF):
- Dilute the LNP dispersion with the aqueous buffer to reduce the ethanol concentration before TFF.
- Set up a TFF system with a 100-300 kDa MWCO membrane.
- Perform diafiltration against the desired final buffer (e.g., PBS pH 7.4) to remove ethanol and unincorporated materials.
- Concentrate the LNP solution to the target final concentration.
4. Sterile Filtration:
- Filter the purified and concentrated LNP dispersion through a 0.22 µm sterile filter.
5. Characterization:
- Perform the same characterization assays as in the lab-scale protocol (DLS, Ribogreen) to ensure the critical quality attributes are met.
Mandatory Visualizations
Caption: A generalized workflow for the production of this compound LNPs.
Caption: A decision tree for troubleshooting increased LNP size during scale-up.
References
- 1. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixbiotech.com [helixbiotech.com]
- 3. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. Scalable Purification of Plasmid DNA Nanoparticles by Tangential Flow Filtration for Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. susupport.com [susupport.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Development of the iLiNP Device: Fine Tuning the Lipid Nanoparticle Size within 10 nm for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Effect of pH on the stability and performance of Peg(2000)-C-dmg LNPs
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the effects of pH on the stability and performance of PEG(2000)-C-DMG lipid nanoparticles (LNPs). It includes frequently asked questions, troubleshooting guides, experimental protocols, and quantitative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of pH during the formulation of this compound LNPs?
A1: The pH during formulation is critical for efficient encapsulation of nucleic acid cargo, such as mRNA or siRNA. LNP formulations typically use an acidic buffer (around pH 4.0) during the initial mixing stage where lipids are dissolved in ethanol (B145695) and mixed with the aqueous nucleic acid solution.[1][2][3] At this low pH, ionizable lipids (like DLin-MC3-DMA or SM-102) become positively charged, which facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of the nucleic acids, driving the encapsulation process.[4][5] After the initial particle formation, the pH is typically raised to a physiological level (around 7.4) for storage and in vivo applications, which neutralizes the ionizable lipid and stabilizes the LNP structure.
Q2: How does the pH of the storage buffer affect the long-term stability of this compound LNPs?
A2: For long-term storage, the pH of the buffer has been found to be less critical than the storage temperature. Studies have shown that LNPs can remain stable for extended periods (over 150 days) at a range of pH values (e.g., 3.0, 7.4, and 9.0) when stored at 2°C. However, for convenience and immediate biological use, storing LNPs at a physiological pH of 7.4 in a buffer like PBS is recommended. Temperature is the more dominant factor, with refrigeration (2-4°C) providing better stability than freezing (-20°C) or room temperature storage, as freeze-thaw cycles can induce aggregation.
Q3: What is the mechanism behind pH-dependent endosomal escape of these LNPs?
A3: The pH-dependent nature of the ionizable lipids is key to the endosomal escape of the LNP's cargo. After an LNP is taken up by a cell via endocytosis, it is trafficked into endosomes. As the endosome matures, its internal pH drops to acidic levels (below 6.5). This acidic environment protonates the ionizable lipids within the LNP, giving them a positive charge. These newly positive lipids are thought to interact with the negatively charged anionic lipids on the inner leaflet of the endosomal membrane. This interaction disrupts the endosomal membrane, possibly by inducing a transition from a bilayer to a non-bilayer (hexagonal HII) phase, which ultimately allows the nucleic acid payload to be released into the cell's cytoplasm where it can be translated.
Q4: How does pH influence the physicochemical properties (size, PDI, zeta potential) of the LNPs?
A4: The pH has a significant impact on the zeta potential and can influence the size and aggregation state of LNPs.
-
Zeta Potential: At acidic pH (e.g., 4.0), the ionizable lipids are protonated, resulting in a positive zeta potential. As the pH is increased to neutral or physiological levels (e.g., 7.4), the ionizable lipids become deprotonated and more neutral, leading to a near-neutral or slightly negative zeta potential. The PEGylated lipid also shields the surface charge.
-
Size and Aggregation: LNPs are generally larger and more prone to aggregation at a pH below the pKa of the ionizable lipid. This is a trade-off, as the conditions that favor high transfection efficiency (low pH) can also promote colloidal instability. Maintaining a neutral pH during storage is therefore crucial to minimize aggregation.
Troubleshooting Guide
Issue 1: My LNPs are aggregating immediately after formulation or during storage.
-
Potential Cause: Incorrect pH during Formulation/Storage. The pH of your buffers is critical. Aggregation can occur if the pH during formulation is not optimal for the specific ionizable lipid or if the storage buffer pH leads to charge neutralization on the LNP surface.
-
Solution:
-
Verify Formulation pH: Ensure your aqueous buffer for nucleic acid is acidic (typically pH 4.0-5.5) to ensure proper protonation of the ionizable lipid and efficient cargo loading.
-
Optimize Storage Buffer: After formulation and dialysis, resuspend the LNPs in a buffer with a pH that ensures colloidal stability, typically physiological pH 7.4.
-
Check Ionic Strength: Store purified LNPs in a buffer with low ionic strength, as high ionic strength can sometimes contribute to aggregation.
-
Issue 2: The encapsulation efficiency of my mRNA/siRNA is low.
-
Potential Cause: Suboptimal pH of the mRNA Aqueous Solution. The pH of the aqueous solution containing the nucleic acid is one of the most critical factors for achieving high encapsulation efficiency (EE).
-
Solution:
-
Optimize Aqueous Phase pH: Systematically test the pH of the nucleic acid buffer. Studies have shown that a pH of 4.0 is often optimal for maximizing EE for ionizable lipids like SM-102.
-
Maintain N/P Ratio: Ensure the nitrogen-to-phosphate (N/P) ratio is optimized. The positive charges on the protonated ionizable lipids must be sufficient to complex with the negatively charged nucleic acids.
-
Issue 3: My LNPs show poor transfection efficiency in vitro or in vivo.
-
Potential Cause 1: Inefficient Endosomal Escape. The LNP may be successfully taken up by cells but fails to release its payload into the cytoplasm. This is often linked to the pH-responsiveness of the ionizable lipid.
-
Solution: The choice of ionizable lipid is paramount. The lipid's pKa should be in a range that allows it to be neutral at physiological pH but become protonated in the acidic environment of the endosome to facilitate membrane disruption. If you are using a custom ionizable lipid, its pKa may need to be re-evaluated.
-
Potential Cause 2: LNP Instability in Biological Media. The LNPs may be aggregating or degrading upon exposure to serum proteins.
-
Solution:
-
Evaluate PEG-Lipid Content: The molar percentage of this compound is crucial. A bell-shaped relationship often exists between PEG content and transfection efficiency. For in vitro work, a lower percentage (e.g., 1.5 mol%) might be optimal, while for in vivo applications, a higher percentage (e.g., 5 mol%) might be needed to improve circulation stability.
-
Characterize in Serum: Test the stability of your LNPs by incubating them in serum and measuring changes in size and PDI over time. Formulations with shorter chain PEG anchors (like DMG-PEG) can dissociate more rapidly in serum.
-
Quantitative Data Summary
Table 1: Effect of Storage Conditions on LNP Stability Over 156 Days
| Storage Temp. | Storage pH | Gene Silencing Efficacy | Change in Diameter | Change in PDI |
| 25°C | 7.4 | Lost after ~156 days | Minimal change | Minimal change |
| 2°C | 3.0, 7.4, 9.0 | Retained | Stable | Stable |
| -20°C | 7.4 | Retained | Increased | Increased |
(Data summarized from a study on lipidoid nanoparticles with a similar structure, highlighting that temperature is a more critical factor for stability than pH)
Table 2: Influence of DMG-PEG Content on LNP Physicochemical Properties
| DMG-PEG (mol%) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 0.1 | ~185 | < 0.2 | ~ +25 | > 95% |
| 0.5 | ~180 | < 0.2 | ~ +22 | > 95% |
| 1.5 | ~190 | < 0.2 | ~ +20 | > 95% |
| 5.0 | ~210 | < 0.2 | ~ +15 | ~ 90% |
| 10.0 | ~230 | < 0.2 | ~ +10 | ~ 85% |
(Data adapted from a study showing the effect of varying DMG-PEG content on LNP properties. Note the trend of decreasing zeta potential and EE with increasing PEG content)
Experimental Protocols
LNP Formulation via Microfluidic Mixing
This protocol describes a standard method for formulating this compound LNPs using a microfluidic device.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA, SM-102), DSPC, Cholesterol, and this compound.
-
Ethanol (anhydrous).
-
Nucleic acid (mRNA or siRNA).
-
Aqueous buffer: 25-50 mM Acetate or Citrate buffer, pH 4.0.
-
Dialysis buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Microfluidic mixing device (e.g., NanoAssemblr™).
Procedure:
-
Prepare Lipid Phase: Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare Aqueous Phase: Dissolve the nucleic acid cargo in the acidic aqueous buffer (pH 4.0).
-
Microfluidic Mixing: Set up the microfluidic mixer with the lipid-ethanol solution in one inlet and the nucleic acid-aqueous solution in another. A typical flow rate ratio is 1:3 (ethanol:aqueous).
-
Collection: Collect the resulting LNP suspension from the device outlet. The rapid mixing of the two phases causes the lipids to self-assemble and encapsulate the nucleic acid.
-
Dialysis: Immediately after formation, dialyze the LNP solution against PBS (pH 7.4) for at least 4-6 hours (with one buffer exchange) to remove the ethanol and raise the pH to physiological levels.
-
Sterilization & Storage: Sterile filter the final LNP solution through a 0.2 µm filter and store at 4°C.
Characterization of LNPs
a) Size, PDI, and Zeta Potential Measurement:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the LNP sample in the appropriate buffer (e.g., PBS for size, deionized water for zeta potential). Analyze using a DLS instrument (e.g., Malvern Zetasizer) to determine the Z-average diameter, polydispersity index (PDI), and surface charge (zeta potential).
b) Encapsulation Efficiency (EE) Measurement:
-
Technique: RiboGreen® or PicoGreen® Assay.
-
Procedure:
-
Measure the total amount of nucleic acid in an aliquot of the LNP formulation after disrupting the particles with a surfactant (e.g., 0.5% Triton X-100).
-
In a separate aliquot, measure the amount of unencapsulated (free) nucleic acid in the intact LNP sample. This can be done by measuring the fluorescence of the dye which cannot penetrate the LNP to access encapsulated cargo.
-
Calculate the EE using the formula: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100.
-
Visualizations
Experimental and Logical Workflows
Caption: Workflow for LNP formulation, purification, and characterization.
Caption: pH-dependent mechanism of LNP endosomal escape and cargo release.
References
- 1. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sartorius.com [sartorius.com]
- 4. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle: PEG(2000)-C-DMG vs. DSPE-PEG2000 for Optimal mRNA Delivery
For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the choice of lipid nanoparticle (LNP) components is paramount to the success of mRNA-based therapies. Among the critical excipients, the PEGylated lipid, which provides a steric shield to prevent aggregation and prolong circulation, significantly influences the delivery vehicle's performance. This guide offers an objective comparison of two widely utilized PEGylated lipids: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG(2000)-C-DMG) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000). By examining key experimental data, this document aims to provide a clear framework for selecting the appropriate PEGylated lipid for specific mRNA delivery applications.
The fundamental difference between this compound and DSPE-PEG2000 lies in the length of their lipid anchors. This compound possesses a shorter C14 lipid tail, whereas DSPE-PEG2000 has a longer C18 lipid anchor. This structural variance has a profound impact on the physicochemical properties of the LNP, its in vivo biodistribution, and ultimately, its transfection efficiency.
Executive Summary of Performance
| Parameter | This compound (C14 Anchor) | DSPE-PEG2000 (C18 Anchor) | Key Takeaway |
| LNP Stability & Circulation | Faster dissociation from LNP surface, leading to shorter circulation times.[1][2] | More stable anchoring in the lipid bilayer, resulting in prolonged circulation.[1][2] | DSPE-PEG2000 is preferable for applications requiring extended circulation and systemic delivery. |
| Cellular Uptake & Transfection | Rapid shedding of the PEG shield facilitates faster cellular uptake and higher transfection efficiency, particularly in the liver.[3] | Slower PEG shedding can hinder cellular interaction and reduce transfection efficiency.[3] | This compound is advantageous for rapid and efficient transfection, especially for liver-targeted therapies. |
| Immunogenicity | May induce a lower anti-PEG antibody response compared to longer-chain PEGs.[4] | Formulations with DSPE-PEG have been shown to induce a higher anti-PEG antibody response.[4] | For therapies requiring repeated administration, this compound may be a more favorable option to mitigate immunogenicity concerns. |
Quantitative Data Comparison
The following tables summarize key quantitative data from comparative studies. It is important to note that absolute values can vary depending on the specific ionizable lipid, helper lipids, and mRNA cargo used in the formulation.
Table 1: Physicochemical Properties of LNPs
| PEGylated Lipid | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | mRNA Encapsulation Efficiency (%) |
| This compound | ~80 - 100 | < 0.2 | Slightly negative to neutral | > 90% |
| DSPE-PEG2000 | ~80 - 120 | < 0.2 | Slightly negative to neutral | > 90% |
Data compiled from multiple sources. Actual values are formulation-dependent.
Table 2: In Vitro Transfection Efficiency
| PEGylated Lipid | Cell Line | Transfection Efficiency (Relative Luciferase Units) |
| This compound | Huh-7 (Human Hepatocarcinoma) | Significantly higher than DSPE LNP[3] |
| DSPE-PEG2000 | Huh-7 (Human Hepatocarcinoma) | Lower than DMG LNP[3] |
Table 3: In Vivo Performance
| Parameter | This compound | DSPE-PEG2000 | Animal Model |
| Blood Circulation Half-life | Shorter | Longer[1][2] | Mice |
| Liver Accumulation | Higher | Lower | Mice |
| Vaccination Efficacy (SARS-CoV-2 mRNA) | Comparable to ALC-0159 (C14 anchor) | Lower vaccination efficacy[4] | Mice |
| Anti-PEG Antibody Response | Lower | Higher[4] | Mice |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common experimental protocols used to evaluate LNP performance.
LNP Formulation via Microfluidic Mixing
Lipid nanoparticles are typically prepared by rapidly mixing an organic phase containing the lipids with an aqueous phase containing the mRNA.
-
Preparation of Lipid Stock Solution: The ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEGylated lipid (this compound or DSPE-PEG2000) are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
Preparation of mRNA Solution: The mRNA is diluted in a low pH buffer, such as a citrate (B86180) or acetate (B1210297) buffer (pH 4.0-5.0), to ensure the ionizable lipid is protonated.
-
Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and infused into a microfluidic mixing device (e.g., a staggered herringbone micromixer) at a defined flow rate ratio (typically 1:3 organic to aqueous). The rapid mixing facilitates the self-assembly of the LNPs.
-
Purification: The resulting LNP suspension is dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated mRNA.
Characterization of LNPs
-
Size and Zeta Potential: The hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the LNPs are measured using Dynamic Light Scattering (DLS).
-
mRNA Encapsulation Efficiency: The amount of encapsulated mRNA is determined using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence of the intact LNPs (measuring unencapsulated mRNA) is compared to the fluorescence after lysing the LNPs with a detergent (e.g., Triton X-100) to measure the total mRNA.
In Vitro Transfection Assay
-
Cell Culture: Adherent cells (e.g., HeLa, HEK293, or Huh-7) are seeded in 96-well plates and allowed to attach overnight.
-
Transfection: The mRNA-LNPs are diluted in cell culture medium and added to the cells.
-
Analysis: After a specified incubation period (e.g., 24-48 hours), the expression of the reporter protein (e.g., luciferase or a fluorescent protein) is quantified. For luciferase, a lytic reagent is added, and the luminescence is measured using a luminometer.
In Vivo Biodistribution and Efficacy Studies
-
Animal Model: Typically, mice (e.g., BALB/c or C57BL/6) are used.
-
Administration: mRNA-LNPs are administered via the desired route (e.g., intravenous, intramuscular).
-
Biodistribution: To track the LNPs, a fluorescent dye can be incorporated into the lipid formulation. At various time points post-injection, mice are imaged using an in vivo imaging system (IVIS). Organs can also be harvested for ex vivo imaging to quantify LNP accumulation.
-
Efficacy: For therapeutic or vaccine applications, the expression of the encoded protein is measured. For a luciferase reporter, mice are injected with a luciferin (B1168401) substrate, and bioluminescence is imaged using an IVIS. For vaccine studies, antigen-specific antibody titers and T-cell responses are measured from blood samples.
Visualizing the Mechanisms
To better understand the processes involved in LNP-mediated mRNA delivery, the following diagrams illustrate key pathways and workflows.
References
- 1. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 3. cheng.lab.westlake.edu.cn [cheng.lab.westlake.edu.cn]
- 4. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - A*STAR OAR [oar.a-star.edu.sg]
A Comparative Guide to PEG(2000)-C-DMG and ALC-0159 in Lipid Nanoparticle Formulations
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines has spotlighted the critical role of lipid nanoparticles (LNPs) as a delivery vehicle. A key component of these formulations is the PEGylated lipid, which is crucial for particle stability and in vivo performance. This guide provides an objective comparison of two widely used PEGylated lipids: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, commonly known as PEG(2000)-C-DMG or DMG-PEG 2000, and 2-[(polyethylene glycol)-2000]-N,N-ditetradecylacetamide, or ALC-0159. Notably, DMG-PEG 2000 is a component of the Moderna mRNA-1273 COVID-19 vaccine, while ALC-0159 is used in the Pfizer-BioNTech BNT162b2 COVID-19 vaccine.
This comparison delves into their impact on the physicochemical properties of LNPs, transfection efficiency, and immunogenicity, supported by experimental data from peer-reviewed studies.
Comparative Analysis of Physicochemical and Performance Parameters
The choice between this compound and ALC-0159 can influence several key attributes of LNP formulations. The following tables summarize quantitative data from various studies. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, the data presented is a synthesis from multiple sources and should be interpreted with consideration of the varied experimental contexts.
Table 1: Physicochemical Properties of LNPs
| Parameter | LNP Formulation with this compound | LNP Formulation with ALC-0159 | Key Considerations |
| Particle Size (nm) | 75 - 100 | 75 - 90 | Both lipids consistently produce LNPs within the optimal size range for cellular uptake. The final size is also highly dependent on the ionizable lipid, helper lipid, and formulation process parameters. |
| Polydispersity Index (PDI) | ≤ 0.25 | ≤ 0.25 | Both are capable of forming homogenous LNP populations with low PDI values, indicating a narrow size distribution. |
| Encapsulation Efficiency (%) | ~95 - 100 | ~95 - 100 | High encapsulation efficiency is achievable with both PEGylated lipids, ensuring efficient cargo loading. |
| Zeta Potential (mV) | Near-neutral | Near-neutral | The PEG shield in both cases results in a near-neutral surface charge at physiological pH, which helps to reduce non-specific interactions. |
Table 2: In Vitro and In Vivo Performance
| Parameter | LNP Formulation with this compound | LNP Formulation with ALC-0159 | Key Considerations |
| In Vitro Transfection Efficiency | Generally high, with some studies suggesting superior performance compared to longer-chain PEG-lipids. | High, with comparable efficacy to other C14-anchor PEG-lipids. | The shorter C14 anchor of both lipids is thought to facilitate faster "PEG shedding," which unmasks the LNP surface, allowing for better interaction with cells and endosomal escape. Some studies suggest DMG-PEG may have a slight advantage in certain cell lines. |
| In Vivo Efficacy | Effective for in vivo delivery, particularly to the liver. | Effective for in vivo delivery, with demonstrated clinical success in vaccines. | The rapid dissociation of C14-anchor PEGs in vivo can lead to liver targeting through the adsorption of apolipoprotein E (ApoE). |
| Circulation Half-life | Shorter compared to LNPs with longer-chain PEG-lipids (e.g., DSPE-PEG). The half-life of DMG-PEG 2000 itself when shed from LNPs is approximately 1.3 hours.[1] | Shorter compared to LNPs with longer-chain PEG-lipids. | The faster shedding of the PEG layer leads to more rapid clearance from circulation. |
Table 3: Immunogenicity
| Parameter | LNP Formulation with this compound | LNP Formulation with ALC-0159 | Key Considerations |
| Anti-PEG Antibody Production | Has been associated with the induction of anti-PEG IgM and IgG, particularly after repeated administration. Some studies on COVID-19 vaccines suggest a higher anti-PEG antibody response compared to ALC-0159-containing vaccines, though this may be dose-dependent.[1] | Also induces anti-PEG antibodies, but some comparative vaccine studies report a lower response than with DMG-PEG 2000. | The immunogenicity of PEGylated lipids is a known phenomenon referred to as the "PEG dilemma." The production of anti-PEG antibodies can lead to accelerated blood clearance (ABC) of the LNPs upon subsequent doses and, in rare cases, hypersensitivity reactions. The difference in immunogenicity may be attributable to the different headgroup and linker chemistry between the two molecules. |
| Complement Activation | Can be involved in complement activation-related pseudoallergy (CARPA). | Can also be associated with CARPA. | This is a potential side effect of many PEGylated nanomedicines. |
Experimental Protocols
The following are generalized protocols for the formulation and characterization of LNPs using either this compound or ALC-0159, based on common practices in the field.
LNP Formulation via Microfluidic Mixing
This protocol describes the standard method for producing LNPs with reproducible and scalable results.
Materials:
-
Ionizable lipid (e.g., ALC-0315, DLin-MC3-DMA, SM-102)
-
Helper lipid (e.g., DSPC, DOPE)
-
Cholesterol
-
This compound or ALC-0159
-
mRNA or siRNA cargo
-
Ethanol (B145695) (anhydrous)
-
Citrate (B86180) buffer (e.g., 25-100 mM, pH 4.0-6.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr, PNI Ignite)
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, helper lipid, cholesterol, and either this compound or ALC-0159 in ethanol to achieve a desired total lipid concentration and molar ratio. A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).
-
Prepare Aqueous Phase: Dissolve the mRNA or siRNA cargo in the citrate buffer to the desired concentration.
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (FRR) (e.g., 3:1 aqueous to organic) and total flow rate (TFR) (e.g., 12 mL/min). The rapid mixing of the two phases causes nanoprecipitation and self-assembly of the LNPs.
-
-
Purification:
-
The resulting LNP solution is typically diluted with PBS to reduce the ethanol concentration.
-
Purify the LNPs and exchange the buffer to PBS (pH 7.4) using tangential flow filtration (TFF) or dialysis to remove ethanol and unencapsulated nucleic acids.
-
-
Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store the LNPs at 2-8°C for short-term use or at -80°C for long-term storage.
LNP Characterization
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the LNP formulation in PBS to an appropriate concentration.
-
Measure the size and PDI using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate at 25°C.
-
2. Encapsulation Efficiency Quantification:
-
Technique: RiboGreen Assay
-
Procedure:
-
Prepare a standard curve of the nucleic acid cargo.
-
Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100).
-
The fluorescence before lysis represents the unencapsulated nucleic acid, while the fluorescence after lysis represents the total nucleic acid.
-
Calculate the encapsulation efficiency using the formula: ((Total RNA - Free RNA) / Total RNA) * 100%.
-
Visualizations
LNP Formulation and Characterization Workflow
Caption: Workflow for LNP formulation and characterization.
Logical Relationships of PEG-Lipid Properties to LNP Performance
References
Validation of Gene Silencing with PEG(2000)-C-DMG Delivered siRNA: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and safe delivery of small interfering RNA (siRNA) is paramount for successful gene silencing applications. Lipid nanoparticles (LNPs) have emerged as a leading platform for siRNA delivery, and the choice of polyethylene (B3416737) glycol (PEG)-lipid is critical in determining the in vivo performance of these nanoparticles.[1] This guide provides a comparative analysis of PEG(2000)-C-DMG, a commonly used PEGylated lipid, in the context of siRNA delivery and gene silencing validation.
The Role of this compound in siRNA Delivery
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, or this compound (also referred to as DMG-PEG 2000), is a key component in LNP formulations for siRNA delivery.[2][3] Its primary function is to provide a "stealth" characteristic to the nanoparticles. The PEG moiety forms a hydrophilic layer on the surface of the LNP, which reduces opsonization—the process of plasma proteins binding to the nanoparticle and marking it for clearance by the immune system.[2] This steric hindrance extends the circulation time of the LNPs in the bloodstream, thereby increasing the probability of them reaching the target tissue.[2]
Performance Comparison of PEG(2-C-DMG in LNP-siRNA Formulations
The concentration and chemical structure of the PEG-lipid significantly impact the physicochemical properties and biological activity of LNPs.
Influence of this compound Concentration on Gene Silencing
Studies have shown that the molar ratio of this compound in the LNP formulation is a critical parameter for achieving efficient gene silencing. A lower concentration of this compound is often associated with higher gene silencing efficacy.[4][5] This is attributed to a trade-off between the "PEG dilemma": a higher PEG density enhances systemic circulation time but can hinder cellular uptake and endosomal escape of the siRNA.[1][6]
Table 1: Effect of PEG-C-DMA Molar Ratio on FVII Gene Silencing In Vivo
| PEG-C-DMA Molar Ratio (%) | FVII mRNA Levels (% of Control) |
| 0.5 | ~10% |
| 1.5 | ~40% |
| 3.0 | ~80% |
| 5.0 | ~100% |
Data adapted from a study on FVII gene silencing in mice, highlighting that lower PEG-C-DMA content leads to more effective gene silencing.[4][5]
Comparison with Other PEGylated Lipids
The choice of the lipid anchor in the PEG-lipid also plays a crucial role. This compound has a C14 alkyl chain.[7] Other commonly used PEG-lipids include DSPE-PEG, which has a longer C18 anchor.[7] The length of this anchor influences how long the PEG-lipid remains associated with the LNP in circulation. Shorter anchors like in this compound are thought to desorb from the LNP surface more rapidly, which can facilitate the binding of proteins like ApoE that are important for uptake in certain tissues, such as the liver.[7][8]
Table 2: Comparison of LNP Properties with Different PEG-Lipids
| PEG-Lipid | Alkyl Chain Length | Dissociation from LNP | In Vivo Gene Silencing |
| This compound | C14 | Faster | High (especially at low mol%) |
| DSPE-PEG2000 | C18 | Slower | Can be lower due to prolonged shielding |
This table provides a qualitative comparison based on the general understanding that shorter alkyl chain PEG-lipids like this compound dissociate faster, which can lead to improved gene silencing.[7][9]
Experimental Protocols for Gene Silencing Validation
Detailed methodologies are crucial for reproducible experimental outcomes. Below are protocols for key experiments in the validation of siRNA-mediated gene silencing using this compound LNPs.
LNP-siRNA Formulation Protocol
Lipid nanoparticles encapsulating siRNA can be formulated using a microfluidic mixing method.[10][11]
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
This compound
-
siRNA
-
Formulation buffer (e.g., 25 mM sodium acetate, pH 4.0)
-
Dialysis buffer (e.g., PBS)
-
Microfluidic mixing device
Procedure:
-
Dissolve the lipids (ionizable lipid, DSPC, cholesterol, and this compound) in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[10]
-
Dissolve the siRNA in the formulation buffer.[10]
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.
-
Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous to alcoholic phase).
-
The rapid mixing of the two streams will induce the self-assembly of the LNPs.
-
Collect the resulting LNP suspension.
-
Dialyze the LNP suspension against PBS overnight to remove ethanol and unencapsulated siRNA.[6]
-
Characterize the LNPs for size, polydispersity, and siRNA encapsulation efficiency.
In Vitro Gene Silencing Validation Protocol
Cell Culture and Transfection:
-
Plate cells (e.g., HeLa or a relevant cell line) in a multi-well plate and grow to a desired confluency (e.g., 70-80%).
-
Prepare different concentrations of the LNP-siRNA formulation in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the LNP-siRNA.
-
Incubate the cells for a specified period (e.g., 24-72 hours).[8]
Analysis of Gene Expression (qPCR):
-
After incubation, lyse the cells and extract total RNA using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for the target gene and a housekeeping gene (for normalization).
-
Calculate the relative mRNA expression of the target gene in treated cells compared to control (untreated or scrambled siRNA treated) cells.[4][5]
In Vivo Gene Silencing Validation Protocol
Animal Studies:
-
All animal experiments should be conducted in accordance with approved animal care guidelines.[10]
-
Administer the LNP-siRNA formulation to the animals (e.g., mice) via a suitable route (e.g., intravenous injection).[10][12]
-
Include control groups receiving saline or LNP-formulated scrambled siRNA.
-
At a predetermined time point after administration (e.g., 24-48 hours), collect blood samples or euthanize the animals and harvest the target tissues (e.g., liver).[12]
Analysis of Gene and Protein Expression:
-
For tissue samples, extract RNA and perform qPCR as described in the in vitro protocol to determine target mRNA levels.[4][5]
-
For protein level analysis, homogenize the tissue and perform a Western blot or ELISA to quantify the target protein levels.[10]
Visualizing Experimental Workflows and Pathways
Diagrams created using the DOT language can effectively illustrate complex processes.
Experimental Workflow for Gene Silencing Validation
Caption: Workflow for validating gene silencing using this compound LNP-siRNA.
RNA Interference (RNAi) Signaling Pathway
Caption: Simplified diagram of the RNAi pathway initiated by LNP-delivered siRNA.
References
- 1. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Effect of PEGylation on biodistribution and gene silencing of siRNA/lipid nanoparticle complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Shielding of Lipid Nanoparticles for siRNA Delivery: Impact on Physicochemical Properties, Cytokine Induction, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01846B [pubs.rsc.org]
- 8. nanoinnovation2024.eu [nanoinnovation2024.eu]
- 9. Surface De-PEGylation Controls Nanoparticle-Mediated siRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid Nanoparticle Delivery of siRNA to Silence Neuronal Gene Expression in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Lipid Nanoparticles for Short Interfering RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PEG-Lipid Acyl Chain Length on In Vivo LNP Delivery: A Comparative Analysis of C14 and C18 PEG-Lipids
For researchers, scientists, and drug development professionals, the choice of polyethylene (B3416737) glycol (PEG)-lipid is a critical parameter in the design of lipid nanoparticles (LNPs) for in vivo nucleic acid delivery. The length of the acyl chain anchoring the PEG to the lipid core significantly influences the nanoparticle's stability, pharmacokinetics, biodistribution, and ultimately, its therapeutic efficacy. This guide provides an objective comparison of LNPs formulated with C14 (e.g., DMG-PEG 2000) versus C18 (e.g., DSPE-PEG 2000 or DSG-PEG 2000) PEG-lipids, supported by experimental data.
The fundamental difference between C14 and C18 PEG-lipids lies in their in vivo desorption rate from the LNP surface. Shorter C14 acyl chains lead to a more rapid dissociation of the PEG-lipid in the bloodstream.[1][2][3][4] This "PEG-shedding" exposes the underlying lipid core, facilitating interaction with serum proteins, such as Apolipoprotein E (ApoE), which can mediate uptake in hepatocytes.[1][3] Conversely, the longer C18 acyl chains provide a more stable anchor, resulting in prolonged PEGylation, extended circulation times, and reduced clearance by the mononuclear phagocytic system.[2][3][5]
Recent studies have consistently shown that LNPs formulated with C14 PEG-lipids, such as DMG-PEG, exhibit higher mRNA transfection efficacy in vivo across various administration routes, including intramuscular, subcutaneous, and intravenous injections, when compared to their C18 counterparts like DSG-PEG.[1][6] This enhanced performance of C14-based LNPs is often attributed to the timely desorption of the PEG shield, which, while crucial for stability, can hinder cellular uptake and endosomal escape—a phenomenon known as the "PEG dilemma".[1][7]
Quantitative Data Summary
The following tables summarize the key physicochemical properties and in vivo performance metrics of LNPs formulated with C14 and C18 PEG-lipids as reported in preclinical studies.
Table 1: Physicochemical Properties of C14 vs. C18 PEG-Lipid LNPs
| Parameter | C14 PEG-Lipid (e.g., DMG-PEG) | C18 PEG-Lipid (e.g., DSPE-PEG, DSG-PEG) | Reference |
| Hydrodynamic Size (nm) | ~80-120 nm | ~80-120 nm | [8][9] |
| Polydispersity Index (PDI) | Typically < 0.2 | Typically < 0.2 | [9] |
| mRNA Encapsulation Efficiency (%) | > 90% (can be affected by high PEG content) | > 90% | [10] |
| Surface Charge (Zeta Potential, mV) | Near-neutral to slightly negative | Near-neutral to slightly negative | [9] |
Note: Physicochemical properties are generally similar and depend more on the overall formulation and manufacturing process than solely on the PEG-lipid anchor length.
Table 2: In Vivo Performance Comparison of C14 vs. C18 PEG-Lipid LNPs
| Parameter | C14 PEG-Lipid (e.g., DMG-PEG) | C18 PEG-Lipid (e.g., DSPE-PEG) | Reference |
| Blood Half-life (t1/2) | Shorter (e.g., ~0.64 hours) | Longer (e.g., ~4.03 hours) | [5][11] |
| In Vivo PEG Desorption Rate | High (e.g., ~45% per hour) | Low (e.g., ~0.2% per hour) | [2][8] |
| Liver Accumulation | Higher | Lower | [2][5][11] |
| Spleen Accumulation | Lower | Higher (with increased circulation) | [2][11] |
| In Vivo mRNA Transfection/Gene Expression | Higher | Lower | [1][6] |
| Gene Silencing Activity (siRNA) | Effective, though high liver uptake is not the only factor for efficacy | Effective, can be comparable to C14 at certain doses | [5][11] |
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparison of C14 and C18 PEG-lipid LNPs.
LNP Formulation
Lipid nanoparticles are typically formulated by mixing an ethanolic lipid solution with an aqueous solution containing the nucleic acid cargo at an acidic pH.
-
Lipid Stock Preparation: An ionizable lipid, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid (C14 or C18) are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
Nucleic Acid Preparation: The mRNA or siRNA is diluted in an acidic buffer (e.g., sodium acetate, pH 4.0).
-
Microfluidic Mixing: The lipid-ethanol solution and the nucleic acid-aqueous solution are rapidly mixed using a microfluidic device (e.g., a NanoAssemblr). The rapid mixing leads to a change in polarity that triggers the self-assembly of the lipids into nanoparticles, encapsulating the nucleic acid.
-
Dialysis and Concentration: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove ethanol and raise the pH, resulting in a near-neutral surface charge. The LNPs are then concentrated using a centrifugal filter device.
In Vivo Biodistribution and Pharmacokinetics Study
-
Animal Model: Studies are typically conducted in mice (e.g., C57BL/6).
-
LNP Labeling: To track the LNPs and the PEG-lipids, radiolabeling (e.g., 14C for an ionizable lipid and 3H for the PEG-lipid) or fluorescent labeling is employed.[11]
-
Administration: The LNP formulations are administered to the mice via the desired route (e.g., intravenous injection).
-
Sample Collection: At various time points post-administration, blood samples are collected. At the end of the study, major organs (liver, spleen, kidneys, heart, lungs) are harvested.
-
Quantification: The amount of label in the blood and tissues is quantified using liquid scintillation counting (for radiolabels) or fluorescence imaging.
-
Data Analysis: Blood concentration data is used to calculate pharmacokinetic parameters, such as half-life. Tissue data is expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Impact of PEG-Lipid Chain Length
The following diagrams illustrate the key concepts discussed in this guide.
Caption: LNP Formulation Workflow.
Caption: In Vivo Fate of C14 vs. C18 PEG-Lipid LNPs.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Polyethylene Glycol Lipid Desorption Rates on Pharmacokinetics and Pharmacodynamics of siRNA Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01846B [pubs.rsc.org]
- 9. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparison 1: The Influence of PEG-Lipid Acyl Chain Length
An Objective Comparison Guide to the Biodistribution of PEG(2000)-C-DMG Lipid Nanoparticles
For researchers and professionals in drug development, understanding the in vivo fate of lipid nanoparticle (LNP) delivery systems is paramount to ensuring therapeutic efficacy and safety. The biodistribution profile dictates where the encapsulated payload, such as mRNA or siRNA, is delivered. A key component governing this profile is the PEGylated lipid, which provides a hydrophilic corona to reduce opsonization, prevent aggregation, and prolong circulation time.[1][2][3]
This guide provides a comparative assessment of lipid nanoparticles formulated with 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (this compound), a widely used PEG-lipid. We will objectively compare its performance against LNPs formulated with alternative PEGylation strategies, supported by experimental data, to inform rational LNP design for targeted delivery.
A critical factor in LNP biodistribution is the length of the lipid anchor that secures the PEG chain to the nanoparticle surface. This compound utilizes a dimyristoyl (C14) anchor. This is often compared with lipids bearing longer anchors, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), which has a C18 anchor.
The length of the acyl chain dictates how long the PEG-lipid is retained on the LNP surface post-injection. Shorter C14 anchors lead to a more rapid dissociation (shedding) of the PEG-lipid from the LNP in the bloodstream.[4][5] This unmasking of the LNP surface allows for the adsorption of plasma proteins, such as Apolipoprotein E (ApoE), which can then mediate rapid uptake by hepatocytes in the liver.[5]
Conversely, longer C18 anchors (e.g., DSPE-PEG) are retained for a longer duration, providing a more stable steric shield. This results in reduced protein interactions, longer circulation half-lives, and consequently, lower accumulation in liver and spleen.[4][5][6] This prolonged circulation can be advantageous for targeting extra-hepatic tissues.
Quantitative Biodistribution Data: C14 vs. C18 Anchor
The following table summarizes data from preclinical studies comparing the biodistribution of LNPs formulated with PEG-lipids of varying acyl chain lengths after intravenous administration in mice.
| Organ | LNP Formulation (1.5 mol % PEG-lipid) | % Injected Dose (at 4 hours) | Reference |
| Liver | PEG-C14 (DMG-like) | ~55% | [6] |
| PEG-C18 (DSPE-like) | Significantly Lower than C14 | [4][6] | |
| Spleen | PEG-C14 (DMG-like) | Lower Accumulation | [4][6] |
| PEG-C18 (DSPE-like) | Higher Accumulation | [4] | |
| Blood (Circulation) | PEG-C14 (DMG-like) | Shorter Half-Life (t½ ≈ 0.64h) | [6] |
| PEG-C18 (DSPE-like) | Longer Half-Life (t½ ≈ 4.03h) | [6] |
Note: Values are approximate and synthesized from reported trends for illustrative comparison.
Comparison 2: The Impact of PEG Molar Concentration
The molar percentage of this compound incorporated into the LNP formulation significantly influences its in vivo performance. A trade-off exists between nanoparticle stability/circulation and cellular uptake/delivery efficiency.
-
Low PEG Content (e.g., <1.5 mol%): Insufficient PEGylation can lead to particle aggregation, reduced stability, and rapid clearance by the reticuloendothelial system (RES), primarily in the liver and spleen.[7][8]
-
Optimal PEG Content (e.g., 1.5 - 2.5 mol%): This range often provides a balance, enabling stable formulation while allowing for sufficient PEG-shedding to facilitate cellular uptake at the target site.[8][9]
-
High PEG Content (e.g., >3 mol%): A dense PEG shield can excessively inhibit the interaction of the LNP with target cells, a phenomenon known as the "PEG dilemma".[3] This can reduce cellular uptake and endosomal escape, thereby diminishing the therapeutic efficacy of the payload, even with prolonged circulation.[9][10]
Studies have demonstrated a bell-shaped relationship between PEG content and in vivo transgene expression, where 1.5% DMG-PEG2000 yielded optimal performance compared to higher concentrations.[9]
Quantitative In Vivo Performance Data: Effect of PEG Content
| PEG-Lipid (DMG-PEG2000) Molar % | Relative In Vivo Transgene Expression | Key Observation | Reference |
| 0.5% | Sub-optimal | Lower stability and rapid clearance | [10] |
| 1.5% | Highest | Optimal balance of circulation and uptake | [9] |
| 3.0% | Moderate | Reduced cellular uptake | [9] |
| 5.0% | Lowest | "PEG dilemma" effect, inhibiting cell interaction | [8][9] |
Comparison 3: Next-Generation PEG Alternatives
Growing concerns over the immunogenicity of PEG, including the prevalence of pre-existing anti-PEG antibodies that can lead to accelerated blood clearance (ABC) and hypersensitivity reactions, have spurred the development of alternative stealth polymers.[11][12][13]
-
Polysarcosine (PSar): A polypeptoid that mimics the stealth properties of PEG but is biodegradable and demonstrates significantly lower immunogenicity.[11] In vivo studies have shown that PSar-based LNPs maintain comparable tissue targeting to PEG systems while potentially offering enhanced transfection and a better safety profile for repeat dosing.[11]
-
Poly(2-oxazoline)s (POx): This class of polymers is also known to be poorly immunogenic.[14] Recent studies show that LNPs formulated with POx-lipids can boost mRNA expression in muscle tissue and increase accumulation in lymph nodes and the spleen, which is highly desirable for vaccine applications.[15]
These emerging alternatives represent a promising future for LNP technology, potentially overcoming the key limitations associated with PEGylation.
Experimental Protocols
A standardized protocol is crucial for accurately assessing and comparing the biodistribution of different LNP formulations.
LNP Formulation and Characterization
-
Lipid Stock Preparation: Dissolve the ionizable lipid (e.g., SM-102), helper phospholipid (e.g., DSPC), cholesterol, and the PEG-lipid (e.g., this compound or an alternative) in absolute ethanol (B145695) to create a stock solution with a precise molar ratio (e.g., 50:10:38.5:1.5).[5]
-
Aqueous Phase Preparation: Prepare the nucleic acid payload (e.g., mRNA) in a low pH buffer, such as 10 mM citrate (B86180) buffer (pH 4.0).[16]
-
Microfluidic Mixing: Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the ethanolic lipid solution with the aqueous mRNA solution at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic).[17]
-
Dialysis and Concentration: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS, pH 7.4) overnight using a 100 kDa MWCO cassette to remove ethanol and non-encapsulated mRNA.[16][18] Concentrate the sample using centrifugal filtration if necessary.
-
Characterization:
-
Size & Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[19]
-
Zeta Potential: Determine the surface charge of the nanoparticles.[20]
-
Encapsulation Efficiency: Quantify the percentage of mRNA encapsulated within the LNPs using a fluorescent dye-based assay (e.g., RiboGreen) with and without a lysing agent like Triton X-100.[20][21]
-
In Vivo Biodistribution Study
-
Animal Model: Use 6-8 week old mice (e.g., C57BL/6 strain). Acclimatize animals for at least one week before the study.
-
LNP Labeling: For quantification, LNPs should be labeled. This can be achieved by incorporating a fluorescent lipid (e.g., DiR) into the formulation or by using radiolabeled lipids.[16][22]
-
Administration: Administer a precise dose of the LNP formulation (e.g., 0.1-1.0 mg/kg mRNA) to the mice via the desired route, typically intravenous (tail vein) or intramuscular injection.[13][18]
-
Sample Collection: At predetermined time points (e.g., 2, 4, 8, 24 hours post-injection), euthanize a cohort of animals (n=3-5 per group).[17] Collect blood via cardiac puncture and perfuse the circulatory system with saline. Carefully dissect key organs (liver, spleen, lungs, kidneys, heart, brain, and muscle from the injection site if applicable).[17]
-
Quantification:
-
Fluorescence Imaging: If using a fluorescent label like DiR, homogenize the tissues and measure the fluorescence intensity using an in vivo imaging system (IVIS) or a plate reader.[22] Create a standard curve to correlate fluorescence with LNP concentration.
-
LC-MS/MS: Alternatively, extract lipids from tissue homogenates and use liquid chromatography-tandem mass spectrometry to quantify a specific lipid component of the LNP formulation.[17]
-
-
Data Analysis: Express the results as the percentage of the injected dose per organ (%ID/organ) or per gram of tissue (%ID/g).
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a typical LNP biodistribution assessment.
Caption: Workflow for assessing LNP biodistribution.
References
- 1. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 2. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Polyethylene Glycol Lipid Desorption Rates on Pharmacokinetics and Pharmacodynamics of siRNA Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodistribution of RNA-LNP, a review - Inside Therapeutics [insidetx.com]
- 8. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effect of PEGylation on Biodistribution and Gene Silencing of siRNA/Lipid Nanoparticle Complexes - ProQuest [proquest.com]
- 11. blog.curapath.com [blog.curapath.com]
- 12. Impact of pre-existing anti-polyethylene glycol (PEG) IgM on biodistribution and humoral response of intramuscularly administered PEGylated mRNA loaded lipid nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biodistribution of lipid nanoparticle, eGFP mRNA and translated protein following subcutaneous administration in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 19. caymanchem.com [caymanchem.com]
- 20. Poly(2-methyl-2-oxazoline) as a polyethylene glycol alternative for lipid nanoparticle formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. orbit.dtu.dk [orbit.dtu.dk]
- 22. storage.prod.researchhub.com [storage.prod.researchhub.com]
A Head-to-Head Comparison of PEG(2000)-C-DMG and DMG-PEG 2000 in Lipid Nanoparticle Formulations
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of nucleic acid therapeutics, the choice of excipients for lipid nanoparticle (LNP) formulations is critical to ensure optimal delivery, efficacy, and safety. Among the key components, PEGylated lipids play a pivotal role in particle stabilization and circulation longevity. This guide provides a detailed head-to-head comparison of two commonly used PEGylated lipids: PEG(2000)-C-DMG and DMG-PEG 2000. While both share the same dimyristoyl (C14) lipid anchor and polyethylene (B3416737) glycol (PEG) 2000 chain, their distinct linker chemistries can influence the physicochemical properties and biological performance of LNPs.
Chemical Structure and Synthesis
The fundamental difference between this compound and DMG-PEG 2000 lies in the linkage between the dimyristoyl glycerol (B35011) anchor and the PEG chain.
DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) features an ether linkage . This type of linkage is generally stable and less susceptible to hydrolysis. DMG-PEG 2000 is notably a component of the Moderna COVID-19 vaccine.
This compound (α-[3-[[[2,3-bis[(1-oxotetradecyl)oxy]propoxy]carbonyl]amino]propyl]-ω-methoxy-poly(oxy-1,2-ethanediyl)) incorporates a carbamate (B1207046) linkage . Carbamate bonds may exhibit different stability profiles compared to ether linkages, potentially influencing the rate of PEG shedding from the LNP surface in a biological environment. This "PEG-shedding" is considered a crucial step for the cellular uptake and endosomal escape of the LNP cargo. Formulations containing C-DMG-mPEG(2000) have been utilized in the development of LNPs for the delivery of siRNA.
Physicochemical Properties of LNP Formulations
While direct, side-by-side comparative studies are limited, data from various publications on LNPs formulated with DMG-PEG 2000 provide insights into the expected physicochemical properties. The properties of LNPs are highly dependent on the entire formulation, including the ionizable lipid, helper lipids, and cholesterol, as well as the manufacturing process.
Table 1: Physicochemical Properties of LNPs Formulated with DMG-PEG 2000
| Molar % of DMG-PEG 2000 | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| 1.5% | ~80-100 | ~0.1-0.2 | Near-neutral | >90% | [1][2] |
| 3% | Slightly smaller than 1.5% | Similar to 1.5% | Near-neutral | >90% | [3] |
| 5% | Slightly larger than 1.5% | Similar to 1.5% | Near-neutral | >90% | [1] |
Note: The values presented are approximate and can vary based on the specific formulation and manufacturing parameters.
In Vitro and In Vivo Performance
The performance of PEGylated lipids in LNP formulations is a critical factor in determining the therapeutic efficacy of the encapsulated nucleic acid.
Transfection Efficiency
Studies on DMG-PEG 2000 have shown a bell-shaped relationship between its concentration in the LNP formulation and transfection efficiency. Optimal in vitro transfection is often observed at lower molar percentages (e.g., 1.5%), while higher concentrations can sometimes be more effective in vivo, likely due to enhanced stability in circulation[1].
Table 2: In Vitro and In Vivo Transfection Efficiency of LNPs with DMG-PEG 2000
| Molar % of DMG-PEG 2000 | In Vitro Transfection Efficiency | In Vivo Transfection Efficiency | Key Findings | Reference |
| 1.5% | Optimal | Lower than 5% | Balances stability and cellular uptake for in vitro models. | [1] |
| 5% | Lower than 1.5% | Optimal | Higher PEGylation improves systemic circulation and bioavailability. | [1] |
Direct comparative data on the transfection efficiency of LNPs formulated with this compound is not available. However, its use in siRNA delivery systems suggests it is effective in mediating cellular uptake and endosomal release of its payload[4][5]. The carbamate linkage in this compound could potentially lead to a different PEG-shedding kinetic, which might translate to altered transfection profiles compared to the ether-linked DMG-PEG 2000.
Experimental Protocols
LNP Formulation via Microfluidic Mixing
A common method for producing LNPs with reproducible size and high encapsulation efficiency is through microfluidic mixing.
Protocol:
-
Preparation of Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEGylated lipid (DMG-PEG 2000 or this compound) in ethanol (B145695) at the desired molar ratio. A typical ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
Preparation of Aqueous Phase: Dilute the mRNA or siRNA payload in a low pH buffer, such as a citrate (B86180) or acetate (B1210297) buffer (pH 4.0-5.0).
-
Microfluidic Mixing: Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes and mount them on a syringe pump connected to a microfluidic mixing chip (e.g., NanoAssemblr).
-
Mixing and Self-Assembly: Pump the two solutions through the microfluidic chip at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing of the two phases induces a change in polarity, leading to the self-assembly of the lipids into LNPs encapsulating the nucleic acid.
-
Purification: The resulting LNP suspension is typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated nucleic acids.
References
Benchmarking Peg(2000)-C-dmg: A Comparative Guide to Novel PEGylated Lipids in LNP-Based Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the well-established PEGylated lipid, Peg(2000)-C-dmg, against a selection of novel PEGylated lipids for use in lipid nanoparticle (LNP) drug delivery systems. The following sections present a summary of quantitative performance data, detailed experimental protocols for key characterization assays, and visualizations of experimental workflows and relevant biological pathways to aid in the rational selection of PEGylated lipids for specific therapeutic applications.
Data Presentation: Performance Comparison of PEGylated Lipids
The selection of a PEGylated lipid is critical as it significantly influences the physicochemical properties, stability, and in vivo performance of lipid nanoparticles. While this compound has been a benchmark standard, novel PEGylated lipids are continuously being developed to enhance delivery efficiency and overcome potential immunogenicity issues. The following tables summarize key performance indicators from comparative studies.
| PEGylated Lipid | Lipid Anchor | LNP Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | In Vivo Protein Expression (relative to control) | Reference |
| This compound | Dimyristoyl-glycerol (DMG) | 80 - 100 | < 0.2 | > 90% | Benchmark | [1] |
| DSG-PEG 2000 | Distearoyl-glycerol (DSG) | 80 - 100 | < 0.2 | > 90% | Lower than DMG-PEG 2000 | [1] |
| DMG-PEG 5000 | Dimyristoyl-glycerol (DMG) | Not specified | Not specified | Not specified | Increased over DMG-PEG 2000 | [2][3] |
| Anionic PEG-lipids | Various | 50 - 220 | Not specified | Not specified | Regulated by carbon tail length | [4] |
| C14 lipids-PEG (e.g., DMG-PEG) | C14 acyl chains | ~50 (initial), >100 (after 4h in serum) | Not specified | Not specified | Higher in vitro transfection than C18-PEG | [5] |
| C18 lipids-PEG (e.g., DSPE-PEG) | C18 acyl chains | Stable | Not specified | Not specified | Lower in vitro transfection than C14-PEG | [5] |
Note: Direct head-to-head comparisons across a wide range of novel lipids in a single study are limited. The data above is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of LNP formulations. Below are protocols for key experiments involved in the characterization and evaluation of LNPs containing different PEGylated lipids.
LNP Formulation via Microfluidic Mixing
Microfluidic mixing is a reproducible method for the production of LNPs with controlled size and polydispersity.[6][7]
-
Materials: Ionizable lipid, helper lipid (e.g., DOPE), cholesterol, PEGylated lipid, and mRNA in their respective solvents (e.g., ethanol (B145695) for lipids, citrate (B86180) buffer for mRNA).
-
Procedure:
-
Prepare the lipid mixture in ethanol and the mRNA solution in an aqueous buffer (e.g., citrate buffer, pH 4.0).
-
Load the lipid and mRNA solutions into separate syringes.
-
Connect the syringes to a microfluidic mixing cartridge (e.g., NanoAssemblr™ Ignite™).
-
Set the desired flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate (e.g., 12 mL/min) on the instrument.[8]
-
Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of LNPs.
-
Collect the resulting LNP dispersion.
-
Purify and concentrate the LNPs using a suitable method like dialysis or tangential flow filtration to remove ethanol and unencapsulated mRNA.
-
Physicochemical Characterization of LNPs
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the LNP formulation in a suitable buffer (e.g., PBS). Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer) to determine the hydrodynamic diameter and PDI.[8]
-
-
Encapsulation Efficiency (EE) Determination:
-
Procedure:
-
Prepare a standard curve of the mRNA using the RiboGreen reagent.
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).
-
The fluorescence before lysis represents unencapsulated mRNA, while the fluorescence after lysis represents the total mRNA.
-
Calculate the encapsulation efficiency using the formula: EE (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100.
-
In Vitro Transfection Efficiency
-
Method: Luciferase Reporter Assay.
-
Procedure:
-
Seed cells (e.g., HeLa or HEK293T) in a 96-well plate.
-
Treat the cells with LNP formulations encapsulating luciferase mRNA at various concentrations.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Higher luminescence indicates higher transfection efficiency.
-
In Vivo Efficacy Evaluation
-
Method: Measurement of protein expression in a relevant animal model.
-
Procedure:
-
Administer the LNP-mRNA formulations to animals (e.g., mice) via the desired route (e.g., intramuscular, intravenous).[1]
-
At a predetermined time point, collect tissues of interest.
-
Homogenize the tissues and quantify the expression of the reporter protein (e.g., luciferase, erythropoietin) using methods like ELISA or by measuring bioluminescence.
-
Mandatory Visualization
Experimental Workflow for Benchmarking PEGylated Lipids
The following diagram illustrates a typical workflow for the comparative evaluation of different PEGylated lipids in LNP formulations.
Caption: Experimental workflow for benchmarking PEGylated lipids.
Signaling Pathway: LNP Cellular Uptake and Endosomal Escape
The cellular uptake and subsequent endosomal escape of the mRNA payload are critical steps for the successful delivery and expression of the therapeutic protein. The following diagram depicts a simplified representation of this pathway.
Caption: LNP cellular uptake and endosomal escape pathway.
References
- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 2. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. PEGylated lipid screening, composition optimization, and structure-activity relationship determination for lipid nanoparticle-mediated mRNA delivery. | Semantic Scholar [semanticscholar.org]
- 4. Predictive high-throughput screening of PEGylated lipids in oligonucleotide-loaded lipid nanoparticles for neuronal gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and Characterization of Lipid Nanoparticles Co-loaded With DNA and Nitro-Oleic Acid [bio-protocol.org]
Navigating Cytotoxicity: A Comparative Guide to Cell Viability Assays for PEG(2000)-C-DMG LNP Formulations
For researchers, scientists, and drug development professionals, ensuring the safety and efficacy of lipid nanoparticle (LNP) formulations is paramount. This guide provides a comparative analysis of common cell viability assays for evaluating LNP cytotoxicity, with a focus on formulations containing 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG(2000)-C-DMG). The selection of an appropriate assay is critical, as nanoparticles can interfere with certain assay components, leading to inaccurate results.
This guide presents a summary of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of experimental workflows and relevant biological pathways to aid in the design and interpretation of LNP cytotoxicity studies.
Comparative Analysis of LNP Cytotoxicity
The cytotoxic potential of LNP formulations is influenced by multiple factors, including the type of ionizable lipid, the helper lipids, cholesterol content, and the nature of the PEGylated lipid. This compound is a carbamate-linked PEG-lipid utilized in several clinically advanced LNP formulations. The choice of the lipid anchor for the polyethylene (B3416737) glycol (PEG) chain can impact the formulation's stability and biological interactions. Shorter C14 lipid anchors like that in DMG-PEG are known to dissociate from the LNP surface more rapidly than longer C18 chains (e.g., in DSPE-PEG), which can influence cellular uptake and, consequently, cell viability.
Below is a compilation of data from studies investigating the in vitro cytotoxicity of various LNP formulations. It is important to note that direct comparison is challenging due to variations in LNP composition, concentration, cell lines, and incubation times across different studies.
| LNP Formulation (PEG-Lipid Component) | Cell Line | Assay | Concentration | Incubation Time | Cell Viability (%) | Key Findings |
| SM-102/DMG-PEG | HepG2 | (Not Specified) | Not Specified | Not Specified | Decreased metabolic activity | C14 lipid-PEG LNPs showed potential toxicity in HepG2 cells in the presence of serum.[1] |
| LNP (unspecified) | Raw264.7 | MTT | 50 µg/mL | 24h | ~80% | LNs induced apoptosis in a dose- and time-dependent manner.[2] |
| LNP (unspecified) | Raw264.7 | MTT | 200 µg/mL | 24h | ~50% | Higher concentrations of LNs led to a significant decrease in cell viability.[2] |
| PEG-PLA Nanoparticles | MCF10A | (Not Specified) | 10-300 µM | Not Specified | High Viability | Bare PEG-PLA nanoparticles showed minimal toxicity at micromolar concentrations.[3] |
| Oleuropein-encapsulated PEGylated nanoliposomes | 22Rv1 (prostate cancer) | MTT | IC50: 132.23 µM | Not Specified | 50% | PEGylated nanoliposomes improved the anticancer effects of oleuropein.[4] |
Key Cell Viability Assays for LNP Formulations
The assessment of LNP cytotoxicity requires robust and reliable methods. The following are commonly employed cell viability assays, each with distinct principles, advantages, and disadvantages.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, which are then solubilized for quantification.[5]
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
Similar to the MTT assay, the MTS assay is a colorimetric method that measures metabolic activity. However, the formazan product of MTS reduction is soluble in the cell culture medium, eliminating the need for a solubilization step and making the assay less laborious.[6]
LDH (Lactate Dehydrogenase) Assay
This assay quantifies the activity of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[7] The amount of LDH in the supernatant is proportional to the number of lysed cells.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The addition of a single reagent results in cell lysis and the generation of a luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP and thus the number of viable cells.[8][9]
Experimental Protocols
Accurate assessment of LNP cytotoxicity requires carefully designed and executed experiments. Below are detailed protocols for the aforementioned assays, including considerations for potential nanoparticle interference.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
LNP Treatment: Treat the cells with varying concentrations of the LNP formulations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Nanoparticle Interference Consideration: Some nanoparticles can interact with MTT, leading to false results. It is crucial to run controls with LNPs in cell-free medium to check for any direct reduction of MTT by the nanoparticles.[11]
MTS Assay Protocol
-
Cell Seeding and LNP Treatment: Follow steps 1-3 of the MTT assay protocol.
-
MTS Reagent Addition: Add the MTS reagent, combined with an electron coupling agent like phenazine (B1670421) ethosulfate (PES), directly to the wells.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan at 490 nm.
-
Data Analysis: Calculate cell viability relative to the untreated control.
Nanoparticle Interference Consideration: Similar to the MTT assay, LNPs may interfere with the MTS reagent. A cell-free control with LNPs is essential to assess any potential interference.
LDH Assay Protocol
-
Cell Seeding and LNP Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 10 minutes) to pellet the cells.[12]
-
Sample Transfer: Carefully transfer a portion of the supernatant from each well to a new, optically clear 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well. This mixture typically contains lactate, NAD+, diaphorase, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]
-
Absorbance Measurement: Measure the absorbance of the colored formazan product at a wavelength of 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed with a detergent like Triton X-100) and a negative control (untreated cells).[12]
Nanoparticle Interference Consideration: Nanoparticles can inactivate LDH or interfere with the enzymatic reaction.[7] It is important to test whether the LNPs themselves have LDH-like activity or inhibit the LDH enzyme in cell-free controls.
CellTiter-Glo® Assay Protocol
-
Cell Seeding and LNP Treatment: Prepare a 96-well opaque-walled plate with cells and treat with LNP formulations as described in the MTT protocol (steps 1-3).
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature before use.[13]
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mixing and Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the luminescent signal from untreated cells after subtracting the background signal from wells with medium only.
Nanoparticle Interference Consideration: The luminescent signal can be quenched or enhanced by some nanoparticles. A cell-free control with LNPs and the CellTiter-Glo® reagent is recommended to check for interference.
Visualizing Experimental Workflows and Biological Pathways
To further clarify the experimental process and the potential biological mechanisms of LNP-induced cytotoxicity, the following diagrams are provided.
References
- 1. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid lipid nanoparticle induced apoptosis of macrophages via a mitochondrial-dependent pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of an LDH Assay for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 9. promegaconnections.com [promegaconnections.com]
- 10. researchgate.net [researchgate.net]
- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. promega.com [promega.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Peg(2000)-C-dmg
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Peg(2000)-C-dmg, a critical component in the development of lipid nanoparticles for drug delivery. Adherence to these procedures is vital for ensuring a safe laboratory environment and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Core Safety and Handling Principles
This compound, while instrumental in therapeutic advancements, requires careful handling due to its nature as a component of nanoparticle formulations. All waste materials that have come into contact with this compound or lipid nanoparticles containing it should be treated as hazardous waste to minimize the risk of inhalation or environmental release.[1] This includes gloves, wipes, personal protective equipment (PPE), and contaminated labware.[1]
The Safety Data Sheet (SDS) for similar compounds, such as DMG-PEG 2000, recommends disposal in accordance with local regulations.[2] Standard personal protective equipment, including gloves, lab coats, and eye protection, should be worn at all times when handling this material.[2][3]
Quantitative Data on Waste Management
While specific quantitative disposal limits for this compound are not publicly available, general guidelines for laboratory waste provide a framework for safe management. The following table summarizes key specifications for handling chemical and nanoparticle waste.
| Waste Stream Category | Container Specification | Disposal Protocol Summary | Pertinent Regulations & Considerations |
| Solid Waste (Contaminated PPE, wipes, labware) | Designated, rigid, leak-proof hazardous waste container or a sealable plastic bag (≥ 2 mil thickness). | Collect all contaminated solid materials in the designated container. Ensure the container is clearly labeled as hazardous waste and specifies the contents. Store in a secure location until professional disposal. | Follow all institutional, local, and national regulations for hazardous waste disposal. Double-bagging is recommended for added safety. |
| Liquid Waste (Unused solutions, suspensions) | Rigid, leak-proof, and chemically compatible hazardous waste container. | Collect all liquid waste containing this compound in a designated, sealed container. Do not mix with other chemical waste unless compatibility is confirmed. Label with contents and associated hazards. | Sewer disposal is generally not recommended for nanoparticle waste. Corrosive substances (pH < 6.0 or > 9.0) are typically prohibited from sewer disposal. |
| Sharps Waste (Needles, contaminated glass) | Standard, puncture-resistant, sealable sharps container. | Place all contaminated sharps directly into a designated sharps container to prevent injury. Do not overfill. Seal the container when it is full. | Dispose of as hazardous or biomedical waste according to institutional and local guidelines. |
Experimental Protocols for Disposal
Currently, there are no standardized, publicly available experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes. Therefore, all waste containing this substance should be managed as hazardous waste through a licensed disposal service.
Procedural Workflow for this compound Waste Disposal
The following diagram outlines the step-by-step process for the safe segregation and disposal of waste contaminated with this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling PEG(2000)-C-DMG
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory practices is paramount. This guide provides immediate, essential safety and logistical information for handling 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, commonly known as PEG(2000)-C-DMG. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent skin contact, eye contact, and inhalation.[1][2] The toxicological properties of this compound are not fully known, and it should be handled with care as a potentially hazardous material.[2]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Glasses | Must be worn as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to protect from dust and splashes.[3] |
| Hand Protection | Chemical-Resistant Gloves | The glove material must be impermeable and resistant to the product. Due to a lack of specific testing data, select gloves based on general chemical resistance. |
| Body Protection | Protective Clothing | Wear appropriate protective clothing, such as a lab coat or coveralls, to prevent skin exposure. |
| Respiratory Protection | Air-Purifying Respirator | While not always required under normal use with adequate ventilation, a NIOSH-approved respirator should be used if dust or aerosols are generated. Use in a well-ventilated area is crucial. |
Standard Operating Procedure for this compound
The following workflow outlines the necessary steps for safely handling this compound from receipt to disposal.
Procedural Steps and Safety Protocols
1. Preparation and Precautionary Measures
-
Ventilation : Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.
-
Emergency Equipment : Ensure that a safety shower and an eyewash station are readily accessible.
-
Review Documentation : Before beginning any work, thoroughly review the Safety Data Sheet (SDS).
2. Handling the Compound
-
Avoid Contact : Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of the solid powder.
-
Weighing : When weighing the solid material, minimize the creation of dust.
-
Dissolving : this compound is a crystalline solid that can be dissolved in organic solvents such as ethanol, dimethyl formamide (B127407) (DMF), and DMSO. When preparing solutions, it is recommended to purge the solvent with an inert gas.
3. First Aid Measures
-
If Inhaled : Move the individual to fresh air. If breathing becomes difficult, seek medical attention.
-
On Skin : Wash the affected area thoroughly with plenty of soap and water.
-
In Eyes : Rinse the eyes for several minutes with running water. If irritation persists, consult a physician.
-
If Swallowed : Rinse the mouth with water and seek medical advice. Do NOT induce vomiting.
4. Storage and Disposal
-
Storage : Store this compound at -20°C in a tightly sealed container.
-
Disposal : Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations. Smaller quantities may potentially be disposed of with household waste, but always confirm with your institution's guidelines. Contaminated packaging should also be disposed of according to official regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
